(S)-5-Phenylmorpholin-2-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(5S)-5-phenylmorpholin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUHFOYPUBYQU-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)O1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC(=O)O1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-5-Phenylmorpholin-2-one hydrochloride chemical properties
An In-Depth Technical Guide to (S)-5-Phenylmorpholin-2-one Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its rigid morpholinone scaffold, combined with the stereospecific placement of a phenyl group, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development. It serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1][2]
Chemical Identity and Structure
A precise understanding of the molecule's identity is foundational for any research endeavor.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | (5S)-5-Phenylmorpholin-2-one HCl, (S)-5-Phenyl-morpholin-2-one HCl |
| CAS Number | 491833-36-4[2][3] |
| Molecular Formula | C₁₀H₁₂ClNO₂[2][3] |
| Molecular Weight | 213.66 g/mol [2][3] |
| MDL Number | MFCD27920765[2] |
The structure of this compound consists of a six-membered morpholin-2-one ring. A phenyl group is attached at the C5 position, which is a chiral center with the (S) configuration. The hydrochloride salt is formed at the nitrogen atom of the morpholine ring, enhancing the compound's solubility in aqueous media and improving its stability for storage and handling.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to biological assays.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid | General Knowledge |
| Purity | ≥95% - ≥98% | [2][4] |
| Boiling Point | 364.33 °C at 760 mmHg (for free base) | |
| Flash Point | 174.141 °C (for free base) | |
| Density | 1.149 g/cm³ (for free base) | |
| pKa | 6.14 ± 0.40 (Predicted, for free base) | |
| LogP | 0.8741 - 1.2029 (for free base) | [4] |
| Hydrogen Bond Donors | 1 (for free base) | [4] |
| Hydrogen Bond Acceptors | 3 (for free base) | [4] |
| Storage Conditions | Room temperature, sealed in dry. Or freezer (-20°C), dark place. |[5] |
Expert Insights: The positive LogP value suggests moderate lipophilicity, which is often a desirable trait for drug candidates targeting the central nervous system, as it implies the potential to cross the blood-brain barrier. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base, simplifying its use in biological buffers and formulation studies. The recommended storage conditions—sealed, dry, and often refrigerated or frozen—highlight the need to protect the compound from moisture and potential degradation.[5]
Synthesis and Manufacturing
(S)-5-Phenylmorpholin-2-one is typically synthesized through a multi-step process that requires careful control of stereochemistry. One common and efficient method involves the cyclization of an amino alcohol precursor.
Experimental Protocol: Synthesis from (2S)-2-phenylglycinol
This protocol describes a common laboratory-scale synthesis.
-
Step 1: N-Alkylation. (2S)-2-phenylglycinol is reacted with an appropriate 2-haloacetate, such as phenyl 2-bromoacetate, in the presence of a base. The base neutralizes the hydrobromic acid formed during the reaction, driving the alkylation of the amine.
-
Step 2: Cyclization. The resulting intermediate undergoes intramolecular cyclization. This is often promoted by heating or by the addition of a stronger base, leading to the formation of the morpholinone ring. The reaction yields (S)-5-phenylmorpholin-2-one.
-
Step 3: Salt Formation. The free base is then dissolved in a suitable solvent (e.g., dioxane, diethyl ether) and treated with a solution of hydrogen chloride to precipitate the desired this compound salt.[6]
Causality Behind Experimental Choices:
-
Choice of Precursor: (2S)-2-phenylglycinol is selected as the starting material because it provides the necessary stereocenter for the final product. Maintaining this stereochemical integrity throughout the synthesis is critical.
-
Base Selection: A non-nucleophilic base is often chosen for the initial alkylation to avoid side reactions with the haloacetate. For the cyclization, a base strong enough to deprotonate the hydroxyl group facilitates the ring-closing reaction.
-
Salt Formation: Converting the final compound to its hydrochloride salt not only improves solubility but also enhances its crystallinity, which facilitates purification by recrystallization and improves its long-term stability.
Caption: General workflow for the synthesis of (S)-5-Phenylmorpholin-2-one HCl.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the presence of all expected protons and their connectivity. Key signals would include aromatic protons from the phenyl group, diastereotopic protons of the morpholine ring, and a signal for the methine proton at the chiral center.
-
¹³C NMR Spectroscopy: This technique confirms the carbon framework of the molecule, with characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the morpholinone ring.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A strong absorption band corresponding to the C=O stretch of the lactone (amide) carbonyl group is a key diagnostic feature.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer additional structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A chiral HPLC method is essential to determine the enantiomeric excess (e.e.), ensuring the stereochemical integrity of the (S)-enantiomer.
Protocol: Purity Analysis by HPLC
This is a representative protocol and may require optimization.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The retention times of the (S) and (R) enantiomers would be distinct, allowing for the calculation of enantiomeric purity.
Pharmacological Context and Applications
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical chiral building block.[1] Its value lies in its utility for constructing more complex molecules with specific pharmacological activities.
-
CNS Drug Development: The phenylmorpholine scaffold is a "privileged structure" found in several centrally-acting compounds. This compound is used in the synthesis of novel drug candidates for treating neurological and psychiatric disorders such as depression and anxiety.[2]
-
Opioid Receptor Modulators: Modifications of the morpholine structure have led to the development of opioid receptor antagonists and agonists. The enantioselective synthesis of 5-phenylmorphans, which are structurally related, highlights the importance of this core structure in opioid research.[7][8]
-
Enantioselective Synthesis: As a chiral intermediate, it allows for the stereocontrolled synthesis of target molecules, which is crucial since different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Caption: Role as an intermediate in developing therapeutic agents.
Safety and Handling
Proper handling of any chemical is paramount for laboratory safety. This compound has associated hazards that must be respected.
Table 3: GHS Hazard Information
| Hazard Class | Statement |
|---|---|
| GHS Pictogram | GHS07 (Harmful/Irritant)[4][9] |
| Signal Word | Warning[4][5][9] |
| Hazard Statements | H302: Harmful if swallowed.[4][5][9] H315: Causes skin irritation.[4][5][9] H319: Causes serious eye irritation.[4][5][9] H335: May cause respiratory irritation.[4][5][9] |
| Precautionary Statements | P261: Avoid breathing dust.[4][5] P280: Wear protective gloves/eye protection/face protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][9] |
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust when weighing or transferring the material.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a well-characterized and synthetically accessible chiral intermediate. Its defined stereochemistry and the versatile reactivity of its morpholinone core make it an indispensable tool for medicinal chemists. A thorough understanding of its physicochemical properties, handling requirements, and synthetic utility allows researchers to effectively leverage this compound in the design and development of next-generation therapeutics, particularly for challenging CNS disorders.
References
- 1. innospk.com [innospk.com]
- 2. This compound [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. 144896-92-4|(S)-5-Phenylmorpholin-2-one|BLD Pharm [bldpharm.com]
- 6. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 7. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
The Keystone Chiral Building Block: A Technical Guide to (S)-5-Phenylmorpholin-2-one Hydrochloride (CAS No. 491833-36-4)
Abstract
This technical guide provides an in-depth exploration of (S)-5-Phenylmorpholin-2-one hydrochloride (CAS No. 491833-36-4), a pivotal chiral building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical and physical properties, outlines robust methodologies for its enantioselective synthesis and purification, and details comprehensive analytical techniques for its characterization. Furthermore, it delves into the compound's significant applications, particularly in the synthesis of neurokinin-1 (NK1) receptor antagonists and other central nervous system (CNS) active agents. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this guide, ensuring both scientific integrity and practical utility.
Introduction: The Significance of the Chiral Morpholinone Scaffold
The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties that can enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability of drug candidates.[1][2] When functionalized with a chiral center, as in the case of (S)-5-Phenylmorpholin-2-one, it becomes a powerful tool for introducing stereospecific interactions with biological targets. This enantiomerically pure building block is of particular interest for the development of therapeutics targeting the central nervous system, where precise three-dimensional orientation is critical for efficacy and selectivity.[3][4] this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, enabling the construction of complex chiral architectures.[5]
Physicochemical Properties and Data
This compound is a white to off-white solid. The hydrochloride salt form enhances its solubility and stability, making it amenable to a range of reaction conditions.[5]
| Property | Value | Source(s) |
| CAS Number | 491833-36-4 | [6] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [6] |
| Molecular Weight | 213.66 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| Storage | Sealed in dry, room temperature | [7] |
Enantioselective Synthesis and Purification
The synthesis of enantiomerically pure (S)-5-Phenylmorpholin-2-one is a critical step that dictates the stereochemical outcome of the final drug substance. Direct, enantioselective methods are vastly superior to classical resolution techniques, which are inherently inefficient.
Rationale for Enantioselective Synthesis
The biological activity of chiral molecules often resides in a single enantiomer. The other enantiomer can be inactive, have a different pharmacological profile, or even be toxic. Therefore, establishing a robust and scalable enantioselective synthesis is paramount in drug development.[8] A common and efficient strategy for the synthesis of chiral morpholinones involves the cyclization of a chiral amino alcohol precursor.
Synthetic Pathway Overview
A logical and well-established approach to (S)-5-Phenylmorpholin-2-one commences with the commercially available and enantiopure (S)-phenylglycinol. This starting material provides the crucial stereocenter.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method based on established chemical principles for the synthesis of morpholinones from amino alcohols.
Step 1: N-Alkylation of (S)-Phenylglycinol
-
To a stirred solution of (S)-phenylglycinol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (2.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-bromoacetyl)-(S)-phenylglycinol.
Causality: The use of a non-nucleophilic base is crucial to deprotonate the amine of phenylglycinol, facilitating its nucleophilic attack on the bromoacetyl bromide without competing in the reaction itself. The reaction is performed at a low temperature initially to control the exothermicity.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in a polar aprotic solvent such as tetrahydrofuran (THF).
-
Under an inert atmosphere, add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the formation of the cyclized product by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain crude (S)-5-Phenylmorpholin-2-one.
Causality: The strong base deprotonates the hydroxyl group, forming an alkoxide which then acts as an intramolecular nucleophile, displacing the bromide in a Williamson ether synthesis-type reaction to form the morpholinone ring.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude (S)-5-Phenylmorpholin-2-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the final product, leveraging the principle that the solubility of a compound increases with temperature.[1][9]
-
Select a suitable solvent or solvent system in which the hydrochloride salt is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., isopropanol/water mixture).
-
Dissolve the crude this compound in the minimum amount of the hot solvent.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[5][10]
Caption: General workflow for the purification by recrystallization.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The spectra should be consistent with the proposed structure.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the phenyl group, the diastereotopic protons of the morpholine ring, and the methine proton at the chiral center.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the morpholine ring.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the product.[2][12]
Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.[13]
Representative Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
Caption: Workflow for chiral HPLC analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the hydrochloride salt, the free base is typically observed. The expected molecular ion peak [M+H]⁺ for the free base (C₁₀H₁₁NO₂) would be at m/z 178.2. Fragmentation patterns can also provide structural information.[14]
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.
Neurokinin-1 (NK1) Receptor Antagonists
The chiral morpholine motif is a key structural feature in a number of potent and selective neurokinin-1 (NK1) receptor antagonists.[15] These antagonists have shown therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.[16][17] The (S)-configuration at the 5-position of the morpholinone ring is often crucial for high-affinity binding to the NK1 receptor. This compound provides an efficient entry point to these complex molecules.
Other CNS-Active Compounds
The structural and physicochemical properties of the phenylmorpholinone core make it an attractive scaffold for the development of other CNS-active compounds. Its ability to introduce a specific stereochemistry and its favorable drug-like properties are advantageous in the design of novel ligands for various receptors and enzymes in the brain.[18][19]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[22]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[23]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[21]
-
In Case of Exposure:
Conclusion
This compound is a fundamentally important chiral building block with significant applications in the synthesis of complex, high-value pharmaceutical compounds. Its utility is underscored by the prevalence of the chiral morpholine scaffold in CNS drug candidates. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for its effective application in research and development. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for scientists working at the forefront of medicinal chemistry.
References
- 1. youtube.com [youtube.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. US4122193A - Drugs or medicines for influencing the central nervous system - Google Patents [patents.google.com]
- 4. Methods and compositions for the treatment of CNS-related conditions - Patent US-8058291-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 4-Phenylmorpholine(92-53-5) 1H NMR spectrum [chemicalbook.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pemoline [webbook.nist.gov]
- 15. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. innospk.com [innospk.com]
- 19. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 144896-92-4|(S)-5-Phenylmorpholin-2-one|BLD Pharm [bldpharm.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. angenechemical.com [angenechemical.com]
- 23. fishersci.com [fishersci.com]
An In-depth Technical Guide to (S)-5-Phenylmorpholin-2-one Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Chiral Scaffolds
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate precise stereochemical control during synthesis. Chiral building blocks—enantiopure molecules incorporated into larger, more complex active pharmaceutical ingredients (APIs)—are fundamental to achieving this control. (S)-5-Phenylmorpholin-2-one hydrochloride has emerged as a valuable chiral scaffold, offering a rigid morpholinone core with a defined stereocenter. This guide provides a comprehensive technical overview of its properties, synthesis rationale, analytical control, and applications for researchers, scientists, and professionals in drug development. Its utility is particularly noted in the synthesis of complex molecules where the introduction of a specific stereoisomer is critical for biological activity.
Physicochemical and Structural Characteristics
This compound is the hydrochloride salt of the (S)-enantiomer of 5-phenylmorpholin-2-one. The addition of hydrochloric acid enhances the compound's solubility and stability, making it more amenable to various synthetic and analytical procedures.[1] The fundamental properties of the free base and its hydrochloride salt are distinct and crucial for accurate experimental design.
Table 1: Physicochemical Properties
| Property | (S)-5-Phenylmorpholin-2-one (Free Base) | This compound |
| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 177.20 g/mol | 213.66 g/mol |
| CAS Number | 144896-92-4 | 491833-36-4 |
| Appearance | Solid | Solid |
| Storage | Keep in a dark place, sealed in dry, store in freezer, under -20°C | Sealed in dry, room temperature |
Data compiled from multiple chemical supplier databases.
The structural integrity of the phenylmorpholinone core provides a robust framework for further chemical modifications, while the stereochemistry at the C5 position is crucial for its application in asymmetric synthesis.
Rationale in Asymmetric Synthesis
The primary utility of (S)-5-Phenylmorpholin-2-one lies in its role as a chiral intermediate. The concept of enantioselective synthesis is to build a complex chiral molecule from simpler, enantiopure starting materials, thereby avoiding costly and often inefficient chiral resolution steps at later stages.
Caption: Generalized workflow for asymmetric synthesis utilizing a chiral building block.
The causality behind this approach is rooted in stereochemical control. By introducing a defined stereocenter early in the synthetic sequence, subsequent reactions can be directed by this existing chirality, leading to the desired diastereomer of the final product with high purity. This is often more efficient than separating enantiomers of the final complex molecule.
Experimental Protocols: Quality Control and Analytical Validation
Ensuring the enantiomeric purity of a chiral building block is a critical, self-validating step in any synthetic workflow. The most common and robust technique for this is Chiral High-Performance Liquid Chromatography (HPLC).
Principle of Chiral HPLC Separation
Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. This differential interaction leads to different retention times, allowing for their separation and quantification. The "three-point interaction" model is a widely accepted theoretical basis for this separation, where three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP are required for chiral recognition.[5]
Caption: Schematic of enantiomer separation by Chiral HPLC.
Exemplary Protocol: Enantiomeric Purity of a Phenylmorpholinone Analogue
While a specific validated method for this compound is proprietary to manufacturers, a general method for separating similar chiral compounds can be adapted. The following is an illustrative protocol based on common practices for chiral amine-containing heterocycles.
Objective: To determine the enantiomeric excess (e.e.) of (S)-5-Phenylmorpholin-2-one.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector.
-
Chiral Stationary Phase Column: A polysaccharide-based CSP such as a Lux Cellulose-2 or similar is often a good starting point for screening.[6]
Reagents:
-
Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds. A typical starting ratio would be 80:20 Hexane:Isopropanol + 0.1% Diethylamine.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Methodology:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 230 nm, where the phenyl group absorbs).
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and any potential (R) enantiomer. The major peak should correspond to the (S)-enantiomer.
-
Calculate the area of each peak.
-
Determine the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Justification of Choices:
-
Polysaccharide-based CSP: These are broadly applicable and effective for a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Amine Additive: The hydrochloride salt is acidic, but the free amine in equilibrium can interact with residual silanols on the silica support, causing peak tailing. A basic additive like diethylamine masks these sites, leading to sharper, more symmetrical peaks and better resolution.
Applications in Drug Development
This compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents. Its rigid structure and defined stereochemistry are often incorporated into the final API to ensure proper binding to biological targets.
One of the significant areas of application is in the synthesis of complex heterocyclic systems. For example, the core structure is related to intermediates used in the synthesis of anticoagulants like Rivaroxaban, although the specific intermediate for Rivaroxaban is a different, more complex morpholinone derivative.[1][4][7] The principles of incorporating a chiral morpholinone unit, however, are similar.
The phenylmorpholine scaffold is also a key feature in molecules targeting the central nervous system. For instance, analogues of 2-(substituted phenyl)-3,5,5-trimethylmorpholine have been investigated for their effects on monoamine uptake and nicotinic acetylcholine receptors, with potential applications in treating nicotine addiction.[8] The stereochemistry of these compounds is critical to their pharmacological activity.
Conclusion and Future Outlook
This compound is a testament to the importance of chiral building blocks in modern, efficient, and stereocontrolled drug synthesis. Its well-defined structure and physicochemical properties make it a reliable intermediate for constructing complex, enantiomerically pure pharmaceutical agents. The ability to introduce a key stereocenter early in a synthetic route, which is then preserved and used to direct subsequent transformations, is a cornerstone of rational drug design. As synthetic methodologies continue to advance, the strategic use of such chiral scaffolds will undoubtedly play an ever-increasing role in the development of safer and more effective medicines. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the effective use and quality control of this important chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2013120465A1 - A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin - Google Patents [patents.google.com]
- 8. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
(S)-5-Phenylmorpholin-2-one hydrochloride solubility data
An In-depth Technical Guide to the Solubility Characterization of (S)-5-Phenylmorpholin-2-one Hydrochloride
Introduction
This compound is a chiral heterocyclic compound featuring a morpholine core, a structure of significant interest in medicinal chemistry. The morpholine scaffold is present in numerous approved drugs, where it is often employed to enhance potency, improve pharmacokinetic profiles, and modulate properties like solubility and brain permeability.[1][2] As a hydrochloride salt, the compound is engineered for improved aqueous solubility, a critical parameter for oral bioavailability and the development of parenteral formulations.
The successful progression of any active pharmaceutical ingredient (API) through the development pipeline is fundamentally linked to its physicochemical properties, with solubility being a primary determinant of its ultimate therapeutic efficacy.[3] Poor solubility can lead to low and variable absorption, hindering the ability to achieve desired therapeutic concentrations.[4]
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the solubility characterization of this compound. It moves beyond a simple data sheet to offer a detailed exposition on the theoretical principles, experimental design, and analytical methodologies required to generate robust and reliable solubility data. The narrative emphasizes the causality behind experimental choices, grounding the protocols in established scientific and regulatory standards.
Part 1: Physicochemical Profile and Theoretical Solubility Considerations
A priori assessment of a molecule's structure is crucial for predicting its solubility behavior and designing an efficient experimental strategy.[3]
This compound: A Structural Analysis
The molecule's structure integrates distinct functional groups that govern its interaction with various solvents:
-
Morpholin-2-one Ring: This core contains an ether oxygen and an amide carbonyl group, both capable of acting as hydrogen bond acceptors. The secondary amine within the ring is basic.[5]
-
Phenyl Group: This aromatic ring is bulky and nonpolar, contributing to the molecule's lipophilicity. An increase in aromatic character often correlates with decreased aqueous solubility.[4]
-
Chiral Center: The stereochemistry at the C5 position can influence the crystal lattice energy, which in turn affects the energy required for dissolution.[4]
-
Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, formed by the protonation of the basic morpholine nitrogen. This salt form dramatically increases the polarity and is expected to significantly enhance solubility in aqueous and polar protic solvents compared to the free base.
The interplay between the lipophilic phenyl group and the polar, ionizable morpholine core suggests that this compound will exhibit pH-dependent solubility in aqueous media.
Diagram: Structural Influences on Solubility
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. polybluechem.com [polybluechem.com]
(S)-5-Phenylmorpholin-2-one hydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of (S)-5-Phenylmorpholin-2-one hydrochloride
This document provides a comprehensive technical overview of the safety and handling protocols for this compound (CAS No. 491833-36-4). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The guidance herein is synthesized from available safety data sheets and chemical property information to provide a robust framework for risk mitigation.
Introduction and Scientific Context
This compound is a chiral organic compound belonging to the phenylmorpholine class. It serves as a key building block in medicinal chemistry and organic synthesis. Its structural motif is of interest in the development of novel therapeutics, particularly those targeting the central nervous system. Given its application as a precursor in drug discovery pipelines, including as a component for PROTACs and other protein degraders, a thorough understanding of its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide moves beyond simple procedural lists to explain the causality behind each recommendation, empowering scientists to make informed decisions when developing their experimental risk assessments.
Hazard Identification and Toxicological Profile
A complete, officially registered hazard profile for the hydrochloride salt is not consistently available across all suppliers. Therefore, the following assessment is a consolidation of the available data for the hydrochloride salt, supplemented with data from its closely related free base, (S)-5-Phenylmorpholin-2-one (CAS: 144896-92-4), to create the most comprehensive and cautious safety profile.
GHS Classification Summary
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Data Source |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | Free Base[1][2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | Hydrochloride[3], Free Base[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation | Hydrochloride[3], Free Base[1][2] |
| Specific Target Organ Toxicity, Single Exposure | H335 | Warning | May cause respiratory irritation | Free Base[1][2] |
| Hazardous to the Aquatic Environment, Long-term | H413 | Warning | May cause long lasting harmful effects to aquatic life | Hydrochloride[3] |
Toxicological Narrative:
The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory tract.[1][2][3] Ingestion is harmful, though no quantitative LD50 data is currently available.[1][2] Due to the lack of comprehensive toxicological studies, this compound must be treated as a substance with unknown long-term toxicity.
Furthermore, the phenylmorpholine scaffold is present in compounds with known psychoactive properties. While the toxicological and pharmacological profile of (S)-5-Phenylmorpholin-2-one is not characterized, researchers should be aware of this potential and handle the compound with appropriate containment to avoid accidental inhalation or ingestion.
Chemical and Physical Properties
Accurate physical data is essential for safe handling and storage. The following table summarizes known properties. Note that some data pertains to the free base and is included for reference where data for the hydrochloride salt is unavailable.
| Property | Value | Compound Form |
| CAS Number | 491833-36-4 | Hydrochloride Salt |
| Molecular Formula | C₁₀H₁₂ClNO₂ | Hydrochloride Salt[3][4] |
| Molecular Weight | 213.66 g/mol | Hydrochloride Salt[3][4] |
| Appearance | White to off-white solid (Typical) | N/A |
| Storage Temperature | Room Temperature (short-term)[3]; -20°C (long-term)[1] | Both |
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to exposure prevention is critical. All handling of solid this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation risk.
Protocol for Weighing and Handling Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
PPE Adornment: Before handling, don all required PPE as outlined in the workflow below. This includes a lab coat, nitrile gloves (or other chemically resistant gloves), and safety glasses with side shields.
-
Compound Retrieval: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could affect compound stability and handling.
-
Weighing: Use a dedicated spatula. Weigh the desired amount of the compound onto weighing paper or directly into a tared vessel. Avoid creating airborne dust. If dust is generated, gently clean the area with a damp paper towel (wetted with water or an appropriate solvent) and dispose of it as hazardous waste.
-
Container Sealing: After dispensing, securely seal the container, wiping it down with a damp cloth to remove any external residue.
-
Cleanup: Dispose of the weighing paper and any contaminated consumables in the designated solid hazardous waste container. Clean the spatula and work area thoroughly.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them. Wash hands thoroughly with soap and water.
Diagram: PPE Selection Workflow
Storage, Stability, and Incompatibilities
Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.
-
Short-Term Storage: For routine use, storage at room temperature in a tightly sealed container is acceptable.[3]
-
Long-Term Storage: To ensure maximum stability and prevent degradation, long-term storage should be at -20°C in a desiccated, dark environment.[1] The hydrochloride salt may be hygroscopic; therefore, storage in a desiccator is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. Strong bases may neutralize the hydrochloride salt, liberating the free base.
-
Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce harm.
Diagram: Emergency Response Decision Tree
Protocol for Spill Cleanup
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained within it).
-
Don PPE: Wear appropriate PPE, including respiratory protection (a P95 or N95 respirator) if there is a risk of airborne dust.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. Do not use a dry brush or compressed air.
-
Decontaminate: Clean the spill area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.
-
Dispose: Seal the waste container and dispose of it according to institutional and local environmental regulations.
Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Disposal must be carried out through a licensed waste disposal company in strict accordance with all federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways, given its potential for long-lasting harmful effects on aquatic life.[3]
References
Spectroscopic data for (S)-5-Phenylmorpholin-2-one hydrochloride
A Technical Guide to the Spectroscopic Characterization of (S)-5-Phenylmorpholin-2-one Hydrochloride
Abstract
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for complex molecular architectures.[1] Definitive structural confirmation and purity assessment are paramount for its application in research and pharmaceutical development. This technical guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By detailing robust experimental protocols and interpreting the resultant spectral data, this document establishes a self-validating analytical framework for researchers and scientists. The causality behind methodological choices is explained, ensuring both technical accuracy and practical insight.
Introduction: The Analytical Imperative
The biological activity of chiral molecules is often stereospecific. Consequently, the unambiguous identification and characterization of a specific enantiomer, such as this compound (CAS No: 491833-36-4), is a non-negotiable prerequisite for its use in any research or development pipeline.[2] Spectroscopic analysis provides a powerful, non-destructive suite of tools to elucidate the molecular structure, confirm functional groups, and verify the molecular weight, thereby ensuring the compound's identity, integrity, and purity.
This guide synthesizes data from established spectroscopic principles to present a detailed analytical profile of the target molecule. While experimental spectra from single sources can vary based on instrumentation and conditions, the data presented herein represent a consensus-based, predicted profile grounded in fundamental chemical theory.
Molecular Structure and Analytical Framework
To facilitate a coherent interpretation of spectroscopic data, a clear understanding of the molecular structure is essential. The structure of this compound comprises a six-membered morpholinone ring, a chiral center at the C5 position bearing a phenyl group, and a hydrochloride salt formed at the secondary amine.
Molecular Formula: C₁₀H₁₂ClNO₂[2] Molecular Weight: 213.66 g/mol [2]
The numbering convention used for NMR assignments is illustrated in the diagram below.
Caption: Molecular structure of (S)-5-Phenylmorpholin-2-one with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A robust ¹H NMR spectrum can be acquired using the following self-validating protocol.
Caption: Standardized workflow for ¹H NMR analysis.
Causality of Choices:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent because it readily dissolves the hydrochloride salt and, crucially, its residual solvent peak (δ ~2.50 ppm) does not overlap with the key signals of the analyte. Furthermore, it allows for the observation of exchangeable protons like the N-H⁺ proton, which would be lost in D₂O.
-
Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially for resolving the multiplets of the aliphatic protons.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted ¹H NMR spectral data. Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm.
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl (C2', C3', C4', C5', C6') | 7.35 - 7.55 | Multiplet (m) | - | 5H |
| NH ⁺ | 9.0 - 10.5 | Broad Singlet (br s) | - | 1H |
| C5-H | 4.80 - 4.95 | Doublet of Doublets (dd) | J ≈ 10.5, 4.0 | 1H |
| C3-H a | 4.45 - 4.60 | Doublet (d) | J ≈ 17.0 | 1H |
| C3-H b | 4.30 - 4.45 | Doublet (d) | J ≈ 17.0 | 1H |
| C6-H a | 4.15 - 4.30 | Doublet of Doublets (dd) | J ≈ 11.5, 4.0 | 1H |
| C6-H b | 3.85 - 4.00 | Doublet of Doublets (dd) | J ≈ 11.5, 10.5 | 1H |
Expert Interpretation:
-
Aromatic Region (δ 7.35-7.55): The five protons of the monosubstituted phenyl ring will appear as a complex multiplet, a classic signature for this group.[3]
-
Ammonium Proton (δ 9.0-10.5): The proton on the nitrogen, being protonated in the hydrochloride salt, is significantly deshielded and appears far downfield. Its peak is often broad due to quadrupolar coupling and chemical exchange.
-
Chiral Center (C5-H, δ 4.80-4.95): This proton is benzylic and adjacent to both nitrogen and an oxygen (through the ring), causing a significant downfield shift. It will appear as a doublet of doublets, coupled to the two diastereotopic protons on C6.
-
Methylene Protons (C3-H₂, C6-H₂): The protons on C3 and C6 are diastereotopic due to the adjacent chiral center at C5.
-
C3-H₂: These protons are adjacent to the amide carbonyl and the nitrogen. They are expected to be geminally coupled, appearing as two distinct doublets (an AX system).
-
C6-H₂: These protons are adjacent to the ether oxygen and the chiral C5 carbon. They will be geminally coupled to each other and vicinally coupled to the C5 proton, resulting in two distinct doublet of doublets.
-
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (Carbonyl) | 168.5 |
| C1' (Aromatic Quaternary) | 137.0 |
| C2', C6' (Aromatic) | 129.5 |
| C4' (Aromatic) | 129.0 |
| C3', C5' (Aromatic) | 127.0 |
| C6 | 72.5 |
| C5 | 55.0 |
| C3 | 45.0 |
Expert Interpretation:
-
Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded, appearing around δ 168.5 ppm.[4]
-
Aromatic Carbons: The carbons of the phenyl ring typically resonate in the δ 110-140 ppm range.[5] The quaternary carbon (C1') will be of lower intensity than the protonated carbons.
-
Aliphatic Carbons: The three aliphatic carbons (C3, C5, C6) are shielded relative to the aromatic carbons. C6, being attached to the electronegative ether oxygen, is the most downfield of the three. C5 is attached to the nitrogen and the phenyl group, while C3 is adjacent to the nitrogen and the carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid method for acquiring IR spectra of solid samples.
-
Instrument Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Predicted IR Data and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| 2800 - 2400 (broad) | N-H⁺ Stretch | Secondary Ammonium Salt |
| ~1680 (strong) | C=O Stretch | Amide (Lactam) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| ~1120 | C-O-C Stretch | Ether |
| 750, 700 | C-H Out-of-plane Bend | Monosubstituted Benzene |
Expert Interpretation:
-
N-H⁺ Stretch: A key feature for the hydrochloride salt is the very broad and strong absorption in the 2800-2400 cm⁻¹ region, characteristic of an ammonium salt.
-
C=O Stretch: A strong, sharp absorption around 1680 cm⁻¹ is definitive for the amide carbonyl group within the six-membered lactam ring.[4]
-
Aromatic C-H and C=C Stretches: The presence of the phenyl group is confirmed by the C-H stretches just above 3000 cm⁻¹ and the characteristic "picket fence" of C=C stretching bands between 1600-1450 cm⁻¹.[3][7]
-
C-O-C Stretch: The strong band around 1120 cm⁻¹ is indicative of the ether linkage within the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, pre-charged (salt) compounds.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Acquire the spectrum in positive ion mode. The ESI process will desolvate the ions, and the molecule will be detected as the protonated form of the free base.
-
Analysis: Analyze the full scan spectrum for the molecular ion peak.
Predicted MS Data and Interpretation
-
Molecular Ion: The primary ion observed in positive mode ESI-MS will be the protonated molecule of the free base, [M+H]⁺.
-
Free Base (C₁₀H₁₁NO₂): Exact Mass = 177.07897 g/mol .
-
Expected [M+H]⁺: m/z = 178.0868.
-
-
Major Fragmentation Pathways: While ESI is a soft technique, some in-source fragmentation can occur. Key fragmentations for morpholinone structures often involve cleavage of the ring. A likely fragmentation would be the loss of the phenyl group or cleavage alpha to the nitrogen.[8]
Conclusion: A Self-Validating Spectroscopic Profile
The comprehensive spectroscopic analysis of this compound provides a definitive and self-validating confirmation of its structure and identity.
-
¹H and ¹³C NMR together elucidate the complete carbon-hydrogen framework, confirm the presence of 10 unique carbons and 11 distinct protons (in the free base), and establish the connectivity through coupling patterns.
-
IR Spectroscopy validates the presence of all key functional groups: the ammonium salt, the amide carbonyl (lactam), the aromatic ring, and the ether linkage.
-
Mass Spectrometry confirms the molecular weight of the parent free base with high accuracy.
The confluence of these distinct yet complementary techniques provides researchers and drug development professionals with a high degree of confidence in the identity and purity of this important chiral building block, forming an indispensable component of quality control and regulatory submission packages.
References
- 1. innospk.com [innospk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
The Rise and Fall of Phenylmorpholinones: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Legacy
Introduction: The Quest for a Safer Stimulant
The story of phenylmorpholinone compounds is a compelling narrative in medicinal chemistry, illustrating the fine line between therapeutic breakthroughs and the potential for misuse. Born from the desire to create safer alternatives to amphetamine for appetite suppression, these molecules offered a tantalizing glimpse into the modulation of monoamine neurotransmitter systems. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological evaluation of key phenylmorpholinone compounds, offering researchers and drug development professionals a comprehensive understanding of this fascinating class of molecules.
Our journey will begin with the pioneering compound, phenmetrazine, tracing its development, clinical use, and eventual decline due to widespread recreational use. We will then delve into the chemical strategies employed to modify its structure, leading to the creation of analogs like phendimetrazine, and explore the distinct yet related chemistry of aminorex and pemoline. This guide will provide not only the historical context but also the detailed experimental logic and protocols that defined the scientific investigation of these compounds.
Part 1: The Dawn of the Phenylmorpholinones - The Phenmetrazine Saga
A Strategic Design: Moving Beyond Amphetamine
The development of phenmetrazine was a direct response to the need for an anorectic agent with a more favorable side-effect profile than amphetamine. The core chemical insight was the incorporation of the amphetamine backbone into a morpholine ring structure. This modification was intended to modulate the compound's interaction with monoamine transporters, potentially reducing the pronounced central nervous system stimulation and abuse potential associated with amphetamines.
The First of Its Kind: The Discovery and Rise of Phenmetrazine
Phenmetrazine was first patented in Germany in 1952 by Boehringer-Ingelheim and introduced into clinical practice in 1954 under the trade name Preludin.[1] It was initially lauded for its efficacy as an appetite suppressant.[1][2] The key structural feature of phenmetrazine is the 2-phenyl-3-methylmorpholine core. Chemically, it is a substituted amphetamine containing a morpholine ring.[1][2]
However, the very properties that made it an effective anorectic also led to its widespread misuse as a recreational stimulant.[1][2] Reports of its euphoric effects, particularly when administered intravenously, spread, leading to its classification as a narcotic in many countries and its eventual withdrawal from the market in the 1980s.[1]
Part 2: Chemical Exploration and Synthesis
A fundamental aspect of understanding phenylmorpholinones lies in their synthesis. The following sections provide a detailed look at the laboratory preparation of key compounds, emphasizing the chemical reasoning behind the chosen methodologies.
Synthesis of Phenmetrazine: A Step-by-Step Protocol
The classical synthesis of phenmetrazine proceeds via the reaction of 2-bromopropiophenone with ethanolamine.[1] This method, while effective, requires careful control of reaction conditions to ensure good yields and purity.
Experimental Protocol: Synthesis of Phenmetrazine
Materials:
-
2-Bromopropiophenone
-
Ethanolamine
-
Sodium borohydride
-
Fumaric acid
-
Methanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step 1: Formation of the Intermediate Alcohol (3-methyl-2-phenylmorpholin-2-ol)
-
In a round-bottom flask, dissolve 2-bromopropiophenone in a suitable solvent such as dichloromethane.
-
Slowly add a molar excess of ethanolamine to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude intermediate alcohol.
Step 2: Reduction to Phenmetrazine
-
The crude intermediate alcohol is dissolved in methanol.
-
Sodium borohydride is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature) to reduce the hydroxyl group.
-
The reaction is stirred until completion, as indicated by TLC.
-
The reaction is quenched by the careful addition of water.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the phenmetrazine free base.
Step 3: Purification and Salt Formation
-
The crude phenmetrazine can be purified by column chromatography on silica gel.
-
For pharmaceutical use, the free base is often converted to a salt to improve its stability and handling properties. This is achieved by dissolving the purified free base in a suitable solvent and adding a solution of an acid, such as fumaric acid, to precipitate the corresponding salt.[1]
Characterization:
The final product should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Diagram: Synthesis of Phenmetrazine
Caption: General synthetic route for phenmetrazine.
Phendimetrazine: A Prodrug Approach
In an attempt to mitigate the abuse potential of phenmetrazine, its N-methylated analog, phendimetrazine, was developed.[1] Phendimetrazine functions as a prodrug, being metabolized in the body to phenmetrazine.[3][4] This metabolic conversion results in a slower onset and a more sustained release of the active compound, which was hypothesized to reduce its euphoric effects and abuse liability.
Experimental Protocol: Synthesis of Phendimetrazine
The synthesis of phendimetrazine is analogous to that of phenmetrazine, with the substitution of ethanolamine with N-methylethanolamine.[3]
Materials:
-
2-Bromopropiophenone
-
N-Methylethanolamine
-
Formic acid
-
Standard laboratory glassware and purification apparatus
Step 1: Condensation
-
React 2-bromopropiophenone with N-methylethanolamine to form the corresponding intermediate.
Step 2: Reductive Cyclization
-
The intermediate is then subjected to reductive cyclization using a reducing agent such as formic acid to yield phendimetrazine.[3]
Purification and Characterization:
Similar purification and characterization techniques as described for phenmetrazine are employed.
Diagram: Synthesis of Phendimetrazine
Caption: General synthetic route for phendimetrazine.
The Amino-oxazolines: Aminorex and Pemoline
Aminorex and pemoline represent a structurally distinct, yet pharmacologically related, class of compounds. Aminorex, an amphetamine-type stimulant with an amino-oxazoline structure, was developed as an appetite suppressant but was withdrawn from the market due to its association with pulmonary hypertension.[1] Pemoline is an oxidation product of aminorex and has been used as a central nervous system stimulant.[5][6]
Synthesis of Aminorex Analogs:
The synthesis of aminorex and its analogs often involves the reaction of a 2-amino-1-phenylethanol precursor with cyanogen bromide followed by cyclization.[1]
Part 3: Pharmacological Evaluation: Unraveling the Mechanism of Action
The primary mechanism of action of phenylmorpholinone compounds is their ability to act as norepinephrine-dopamine releasing agents (NDRAs).[1][3] This means they interact with the dopamine transporter (DAT) and the norepinephrine transporter (NET), causing the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft. The increased concentration of dopamine and norepinephrine in the synapse leads to the observed stimulant and anorectic effects.
In Vitro Assessment of Transporter Activity
To quantify the activity of these compounds at monoamine transporters, several in vitro assays are employed. These assays are crucial for determining the potency and selectivity of new chemical entities.
Experimental Protocol: Competitive Radioligand Binding Assay for DAT and NET
This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells expressing human DAT or NET
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET)
-
Test compound (phenylmorpholinone analog)
-
Non-specific binding control (e.g., a high concentration of a known DAT/NET inhibitor like cocaine or mazindol)
-
Assay buffer
-
96-well microplates
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation: Add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound to the appropriate wells.
-
Equilibration: Incubate the plate at a controlled temperature for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. The data is then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Experimental Protocol: Neurotransmitter Release Assay using Synaptosomes
This assay directly measures the ability of a compound to induce the release of dopamine and norepinephrine from nerve terminals.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine)
-
Sucrose solutions for gradient centrifugation
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine)
-
Test compound
-
Depolarizing agent (e.g., high potassium buffer)
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Loading: Incubate the purified synaptosomes with the radiolabeled neurotransmitter to allow for its uptake into the nerve terminals.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with buffer.
-
Sample Collection: Collect fractions of the superfusate at regular intervals.
-
Stimulation: After establishing a stable baseline of neurotransmitter release, introduce the test compound into the superfusion buffer and continue collecting fractions. A depolarizing agent can be used as a positive control.
-
Counting: Measure the radioactivity in each collected fraction using a scintillation counter.
-
Data Analysis: Calculate the amount of neurotransmitter released in each fraction and express it as a percentage of the total neurotransmitter content of the synaptosomes. The data can be used to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal release).
Diagram: Mechanism of Action of Phenylmorpholinones
Caption: Phenylmorpholinones as norepinephrine-dopamine releasing agents.
Part 4: Structure-Activity Relationships (SAR)
The pharmacological activity of phenylmorpholinone compounds is highly dependent on their chemical structure. Modifications to the phenyl ring, the morpholine ring, and the nitrogen atom can significantly alter their potency and selectivity for the dopamine and norepinephrine transporters.
Table 1: Structure-Activity Relationships of Phenylmorpholinone Analogs
| Compound | R1 (Phenyl Substitution) | R2 (Morpholine Substitution) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| Phenmetrazine | H | 3-CH₃ | 131 | 50 | >10,000 | [1] |
| 4-Methylphenmetrazine | 4-CH₃ | 3-CH₃ | 1930 | 1200 | >10,000 | [9] |
| 3-Fluorophenmetrazine | 3-F | 3-CH₃ | 43 | 30 | 2558 | [10] |
| Phendimetrazine | H | 3,4-(CH₃)₂ | (Prodrug) | (Prodrug) | (Prodrug) | [3] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
The data in Table 1 illustrates several key SAR trends:
-
Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring have a profound impact on activity. For example, a fluorine atom at the 3-position (3-fluorophenmetrazine) significantly increases potency at both DAT and NET compared to the unsubstituted phenmetrazine.[10] In contrast, a methyl group at the 4-position (4-methylphenmetrazine) decreases potency.[9]
-
N-Alkylation: N-methylation, as seen in phendimetrazine, converts the compound into a prodrug, highlighting the importance of the free amine for direct interaction with the transporters.[3]
Part 5: Chiral Considerations
Phenmetrazine and its analogs possess chiral centers, meaning they can exist as different stereoisomers. The biological activity of these compounds is often stereospecific, with one enantiomer being significantly more potent than the other. Therefore, the chiral separation and analysis of these compounds are critical for understanding their pharmacology.
Experimental Protocol: Chiral HPLC for the Separation of Phenmetrazine Enantiomers
Materials:
-
Chiral stationary phase (CSP) HPLC column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD)
-
Mobile phase (e.g., a mixture of n-hexane and an alcohol like isopropanol or ethanol, with a small amount of an amine modifier like diethylamine for basic compounds)
-
HPLC system with a UV detector
-
Racemic phenmetrazine standard
-
Enantiomerically pure standards (if available)
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase based on the chemical properties of phenmetrazine. Polysaccharide-based CSPs are often effective for separating amine-containing compounds.
-
Mobile Phase Optimization:
-
Start with a standard mobile phase composition (e.g., 90:10 n-hexane:isopropanol).
-
Inject the racemic standard and observe the separation.
-
Adjust the ratio of the non-polar and polar components of the mobile phase to optimize the resolution and retention times of the enantiomers.
-
The addition of a small amount of an amine modifier can improve peak shape and resolution for basic compounds like phenmetrazine.
-
-
Method Validation: Once a satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and limit of detection.
Conclusion: A Legacy of Lessons Learned
The phenylmorpholinone class of compounds holds a significant place in the history of medicinal chemistry. Their journey from promising therapeutic agents to substances of abuse underscores the complex interplay between chemical structure, pharmacological activity, and societal impact. The scientific exploration of these molecules has provided invaluable insights into the function of monoamine transporters and has guided the design of subsequent generations of CNS-active drugs. The detailed synthetic and pharmacological protocols presented in this guide serve as a testament to the rigorous scientific investigation that has defined this field and will continue to inform future drug discovery efforts.
References
- 1. Aminorex analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-5-Phenylmorpholin-2-one Hydrochloride for Advanced Research Applications
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of (S)-5-Phenylmorpholin-2-one Hydrochloride in Modern Drug Discovery
This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, stereochemically defined structure makes it a valuable chiral building block, or synthon, for the construction of more complex, biologically active molecules. The importance of chirality in drug design is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. The tragic story of thalidomide serves as a stark reminder of this principle, where one enantiomer was an effective sedative while the other was a potent teratogen[1].
This guide provides a comprehensive technical overview of this compound, covering its commercial availability, enantioselective synthesis, robust quality control methodologies, and critical applications in the development of novel therapeutics, particularly in the realm of opioid receptor modulators.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (5S)-5-phenylmorpholin-2-one;hydrochloride | [] |
| CAS Number | 491833-36-4 | [3] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [3] |
| Molecular Weight | 213.66 g/mol | [3] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Storage | Keep in dark place, Sealed in dry, Store in freezer, under -20°C | [3][4] |
| SMILES | O=C1OC--INVALID-LINK--NC1.Cl | [5] |
Commercial Availability and Procurement
This compound is commercially available from a range of specialized chemical suppliers catering to the research and development market. The compound is typically offered in various purities, with ≥95% being a common grade for research purposes. When procuring this material, it is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) to verify its identity, purity, and chiral integrity.
The causality behind selecting a supplier should extend beyond cost and availability. A trustworthy supplier will provide comprehensive analytical data (¹H NMR, HPLC, LC-MS) and be transparent about their synthetic and purification processes. This self-validating system of documentation is the first step in ensuring the reliability of any subsequent experimental work.
Table of Representative Suppliers:
| Supplier | Product Name | CAS Number | Purity | Notes |
| ChemUniverse | This compound | 491833-36-4 | 95% | Offers various pack sizes. |
| BLDpharm | (S)-5-Phenylmorpholin-2-one | 144896-92-4 | - | Also lists the HCl salt. Provides access to NMR, HPLC, LC-MS data. |
| ChemScene | (S)-5-Phenylmorpholin-2-one | 144896-92-4 | ≥98% | Provides key physicochemical data and a downloadable SDS. |
| LookChem | (S)-5-Phenylmorpholin-2-one | 144896-92-4 | 95-97% | Aggregates multiple suppliers and provides synthetic route references. |
| Fluorochem | (5r)-5-Phenylmorpholin-2-one hydrochloride | 2227198-96-9 | 95% | Note: Lists the (R)-enantiomer, highlighting the need to verify stereochemistry. |
Note: This table is not exhaustive and is intended to be representative. Researchers should conduct their own due diligence when selecting a supplier.
Enantioselective Synthesis: Constructing the Chiral Scaffold
The synthesis of enantiomerically pure morpholinones is a key challenge in organic chemistry. Chiral-pool-based approaches are common, but de novo catalytic enantioselective methods are more elegant and versatile[5][6]. One effective strategy involves a chiral phosphoric acid-catalyzed domino reaction between an arylglyoxal and a 2-(arylamino)ethan-1-ol. This process proceeds through a hetero-Diels-Alder type [4+2] annulation followed by a 1,2-aryl shift, formally representing an asymmetric aza-benzilic ester rearrangement to construct the chiral morpholinone core with high enantioselectivity[4][5][6].
The hydrochloride salt is typically prepared in the final step by treating the free base with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol, leading to its precipitation as a stable, crystalline solid that is easier to handle and weigh than the free base.
Quality Control: A Self-Validating System for Purity and Identity
Ensuring the quality of this compound is critical for its use in drug development, where impurities can lead to unforeseen side effects or flawed experimental data. A robust QC workflow should be implemented to validate every incoming batch.
Caption: Quality Control (QC) workflow for (S)-5-Phenylmorpholin-2-one HCl.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
The determination of enantiomeric excess is the most critical QC step. While a universal method does not exist, a systematic screening approach is highly effective[7][8]. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often the first choice due to their broad applicability[9].
Step-by-Step Methodology:
-
Column Screening: Begin by screening a set of complementary chiral columns. A good starting point includes columns with coated or immobilized amylose and cellulose derivatives (e.g., Chiralpak® IA/IB/IC/ID).
-
Mobile Phase Selection: Screen in normal phase, polar organic, and reversed-phase modes.
-
Normal Phase (Primary Screen): Use mobile phases consisting of Hexane/Isopropanol or Hexane/Ethanol mixtures. The alcohol modifier is crucial for interacting with the CSP and the analyte.
-
Polar Organic Mode: Use mobile phases like Acetonitrile or Methanol, often with acidic or basic additives to improve peak shape for ionizable compounds.
-
Reversed Phase: Use mobile phases like Acetonitrile/Water or Methanol/Water with buffers (e.g., phosphate or acetate).
-
-
Analyte Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Representative Starting Conditions:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 80:20 Hexane:Isopropanol (+ 0.1% Diethylamine for peak shape improvement if needed)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 254 nm
-
Temperature: 25 °C
-
-
Optimization: Once separation is achieved, optimize the resolution (Rs > 1.5) by adjusting the ratio of the mobile phase components, changing the alcohol modifier (e.g., to ethanol), or modifying the flow rate and temperature.
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision according to established guidelines.
Application in Drug Development: A Gateway to 5-Phenylmorphan Opioids
(S)-5-Phenylmorpholin-2-one is not just a chemical curiosity; it is a pivotal intermediate in the enantioselective synthesis of complex scaffolds like 5-phenylmorphans. These frameworks are simplified analogues of morphine and have emerged as promising templates for developing selective modulators of mu (µ), delta (δ), and kappa (κ) opioid receptors[8][10].
Historically, these scaffolds were only accessible through chiral resolution, a wasteful process that discards 50% of the material at a late synthetic stage[10]. The development of methods using intermediates like (S)-5-Phenylmorpholin-2-one enables a more efficient, enantioselective approach. A unified synthesis strategy can exploit a common chiral amine intermediate, derived from the morpholinone, to divergently access both 5-phenylmorphans (via a diastereoselective aza-Michael reaction) and cis-octahydroisoquinolines (via a Mannich reaction)[10][11]. This approach provides medicinal chemists with rapid access to these privileged scaffolds for structure-activity relationship (SAR) studies.
Caption: Synthetic utility of (S)-5-Phenylmorpholin-2-one.
Safety and Handling
This compound is a chemical intended for research use only and must be handled by trained professionals in a laboratory setting. Based on available Safety Data Sheets (SDS), it should be treated as a potentially hazardous substance.
-
Hazard Statements: While a specific GHS classification for the hydrochloride is not universally available, the free base is often associated with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5]. The hydrochloride salt should be handled with similar precautions.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention. Do not induce vomiting.
-
Storage & Handling: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere[4].
Always consult the most recent, supplier-specific Safety Data Sheet before handling this compound.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. lookchem.com [lookchem.com]
- 4. 144896-92-4|(S)-5-Phenylmorpholin-2-one|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. bgb-analytik.com [bgb-analytik.com]
- 10. hplc.today [hplc.today]
- 11. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Synthesis of Chemical Landscape, Biological Significance, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-5-Phenylmorpholin-2-one hydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, analytical characterization, and the burgeoning field of its structurally related analogs. This document is designed to be a resource for researchers and drug development professionals, offering insights into the structure-activity relationships (SAR) and therapeutic applications of this important chemical scaffold.
The Core Moiety: Unveiling this compound
(S)-5-Phenylmorpholin-2-one is a chiral organic compound featuring a morpholin-2-one heterocyclic core with a phenyl group at the 5-position. The "(S)" designation indicates the stereochemistry at the chiral center, a crucial feature influencing its biological activity. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical research and development.[1][2] Its unique three-dimensional structure makes it a valuable building block in the synthesis of more complex, biologically active molecules.[3][4]
Table 1: Physicochemical Properties of (S)-5-Phenylmorpholin-2-one
| Property | Value | Reference |
| CAS Number | 144896-92-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [2] |
| Appearance | Solid | [5] |
| Melting Point | 75-78 °C | [5] |
| Optical Activity | [α]¹⁹/D +33° (c = 0.75 in 1 M HCl) | [5] |
Synthesis and Stereochemical Control: Crafting the Chiral Scaffold
The enantioselective synthesis of (S)-5-Phenylmorpholin-2-one and its derivatives is a key challenge and a testament to the advancements in asymmetric synthesis. The precise control of the stereocenter at the C5 position is paramount, as it dictates the molecule's interaction with biological targets.
Established Synthetic Protocol for this compound
A reliable method for the preparation of this compound involves the reaction of (S)-(+)-2-phenylglycinol with phenyl bromoacetate.[3] This straightforward approach provides a direct route to the desired chiral morpholinone.
Experimental Protocol: Synthesis of this compound [3]
-
Reaction Setup: Dissolve phenyl bromoacetate (1.1 equivalents) in acetonitrile and cool the solution to below 5 °C in an ice bath.
-
Addition of Reactants: Prepare a cold slurry of (S)-(+)-2-phenylglycinol (1 equivalent) and diisopropylethylamine (DIPEA) (2.5 equivalents) in acetonitrile.
-
Reaction Execution: Add the cold slurry to the phenyl bromoacetate solution in batches, maintaining the temperature below 5 °C.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), proceed with standard aqueous work-up and extraction procedures.
-
Purification: Purify the crude product by column chromatography to obtain (S)-5-Phenylmorpholin-2-one.
-
Salt Formation: Dissolve the purified product in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
Caption: Synthetic workflow for this compound.
Asymmetric Strategies for Morpholin-2-one Analogs
The development of asymmetric catalytic methods provides more elegant and efficient routes to chiral morpholin-2-ones. One-pot approaches combining Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization have been successfully employed for the synthesis of 3-aryl substituted morpholin-2-ones with high enantioselectivity.[6][7] These methods offer a versatile platform for generating a library of chiral morpholinone derivatives for SAR studies.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of this compound and its analogs.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. 2D NMR techniques like COSY, HSQC, and HMBC can further confirm the assignments.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl group of the lactam and the N-H bond.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (ee) of the synthesized compounds. Polysaccharide-based chiral stationary phases are commonly used for the separation of enantiomers.[9]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral column, such as one with a cellulose or amylose-based stationary phase.
-
Mobile Phase: Select an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Detection: Use a UV detector set at a wavelength where the compound absorbs.
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the retention times of the enantiomers and calculate the enantiomeric excess.
Caption: Workflow for chiral HPLC analysis.
Structure-Activity Relationships (SAR) and Therapeutic Potential
The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and biological activity.[10] The phenyl group at the C5 position of the morpholin-2-one core provides a key structural element for interaction with various biological targets.
Neurokinin-1 (NK1) Receptor Antagonism
A significant area of investigation for phenylmorpholinone derivatives is their potential as neurokinin-1 (NK1) receptor antagonists. The NK1 receptor and its endogenous ligand, Substance P, are implicated in pain, inflammation, and emesis.[11][12][13] The antiemetic drug Aprepitant, which features a morpholine core, highlights the therapeutic potential of this scaffold in targeting the NK1 receptor.[7]
The structure-activity relationship studies of NK1 receptor antagonists often reveal the importance of the spatial arrangement of aromatic groups. The phenyl group at the C5 position of the morpholin-2-one can mimic one of the aromatic moieties required for potent antagonism.[11] Further modifications of the phenyl ring and substitutions on the morpholine nitrogen can be explored to optimize potency and selectivity.
Caption: SAR exploration for NK1 receptor antagonists.
Other Potential Therapeutic Applications
The versatility of the phenylmorpholinone scaffold extends beyond NK1 receptor antagonism. Morpholine derivatives have been investigated for a wide range of biological activities, including:
-
Anticancer agents: By targeting various signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory agents: Through modulation of inflammatory mediators.
-
Antimicrobial agents: Exhibiting activity against bacteria and fungi.[10]
The development of analogs with substitutions at different positions of the morpholine ring and on the phenyl group can lead to the discovery of novel therapeutic agents for various diseases.
Future Directions and Conclusion
This compound and its related structures represent a promising area of research in medicinal chemistry. The established synthetic routes and the potential for developing novel asymmetric methodologies provide a solid foundation for the exploration of this chemical space. Future research should focus on:
-
Expansion of the chemical library: Synthesizing a diverse range of analogs with modifications at the C5 position, on the phenyl ring, and at the nitrogen atom.
-
In-depth biological evaluation: Screening these compounds against a panel of biological targets to identify new therapeutic applications.
-
Pharmacokinetic profiling: Evaluating the drug-like properties of the most promising candidates to assess their potential for clinical development.
This in-depth technical guide serves as a starting point for researchers and scientists to navigate the chemical and biological landscape of (S)-5-Phenylmorpholin-2-one and its derivatives. The insights provided herein are intended to facilitate the design and development of next-generation therapeutics based on this versatile and privileged scaffold.
References
- 1. (5S)-5-Phenylmorpholin-2-one hydrochloride | CAS 144896-92-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. lookchem.com [lookchem.com]
- 3. (5S)-5-Phenyl-2-morpholinone hydrochloride | 491833-36-4 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-5-Phenylmorpholin-2-one Hydrochloride: A Chiral Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and metabolic properties. Its incorporation into drug candidates often imparts improved aqueous solubility and metabolic stability, crucial attributes for therapeutic efficacy. Within this important class of heterocycles, chiral derivatives such as (S)-5-Phenylmorpholin-2-one hydrochloride have emerged as valuable building blocks for the synthesis of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, consolidating available information on its chemical identity, synthesis, and potential applications to support researchers and drug development professionals in their endeavors.
Chemical Identity and Synonyms
This compound is a chiral organic compound featuring a morpholin-2-one ring substituted with a phenyl group at the 5-position. The "(S)" designation indicates the stereochemistry at the chiral center. The compound is typically supplied as a hydrochloride salt to improve its stability and handling properties.
A variety of synonyms and identifiers are used in commercial and academic literature for this compound, which can be a source of confusion. A clear understanding of these alternative nomenclatures is crucial for efficient literature searching and material procurement.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Identifier | Citation |
| Systematic Name | (5S)-5-phenylmorpholin-2-one;hydrochloride | [1] |
| Common Synonyms | (S)-5-Phenylmorpholin-2-one HCl | [1] |
| (5S)-5-phenylmorpholin-2-one hydrochloride | ||
| (s)-5-phenyl-morpholin-2-one hcl | [2] | |
| (5s)-3,4,5,6-tetrahydro-5-phenyl-4(h)-1,4-oxazin-2-one hydrochloride | [2] | |
| CAS Number | 491833-36-4 | [3] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |
| Molecular Weight | 213.66 g/mol | [3] |
| MDL Number | MFCD27920765 | [3] |
Note: The CAS number 144896-92-4 is often associated with the free base, (S)-5-Phenylmorpholin-2-one.[2]
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties of (S)-5-Phenylmorpholin-2-one
| Property | Value | Citation |
| Molecular Formula (Free Base) | C₁₀H₁₁NO₂ | [2] |
| Molecular Weight (Free Base) | 177.20 g/mol | [2] |
| Appearance | White to off-white solid (typical) | |
| Storage Conditions | Room temperature, dry and sealed | [4] |
Synthesis and Chemical Biology
Retrosynthetic Analysis and Plausible Synthetic Route
A plausible and efficient synthesis of (S)-5-Phenylmorpholin-2-one can be envisioned starting from the commercially available and relatively inexpensive chiral amino acid, (S)-phenylglycine, or its corresponding amino alcohol, (S)-phenylglycinol.
Caption: Retrosynthetic analysis of (S)-5-Phenylmorpholin-2-one.
A common strategy involves the N-alkylation of an (S)-phenylglycine ester with a 2-haloethanol, followed by intramolecular lactonization. Alternatively, (S)-phenylglycinol can be acylated with a haloacetyl halide, and the resulting intermediate can undergo an intramolecular Williamson ether synthesis to form the morpholinone ring. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Potential Biological Significance and Applications
The morpholine scaffold is a well-regarded constituent in a multitude of approved and experimental drugs.[5] Its presence can confer advantageous pharmacokinetic properties. Phenylmorpholine derivatives, in particular, have a history of investigation for their effects on the central nervous system. For instance, Fenmetramide, a related compound, was patented as an antidepressant. This suggests that this compound could serve as a key intermediate in the synthesis of novel psychoactive compounds.[4]
Given its chiral nature, this compound is particularly valuable for the development of stereospecific drugs, which can offer improved efficacy and reduced side effects compared to their racemic counterparts. Its structural framework is often incorporated into the design of potential therapeutic agents targeting neurological and psychiatric disorders such as depression and anxiety.[4]
Experimental Protocols
While specific experimental data for this compound is scarce in the public domain, this section provides generalized protocols based on standard laboratory practices for the characterization and handling of similar chemical entities.
General Procedure for the Preparation of the Hydrochloride Salt
Objective: To convert the free base of (S)-5-Phenylmorpholin-2-one to its hydrochloride salt for improved stability and handling.
Materials:
-
(S)-5-Phenylmorpholin-2-one (free base)
-
Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent
-
Hydrochloric acid solution in a compatible solvent (e.g., 2 M HCl in diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known quantity of (S)-5-Phenylmorpholin-2-one in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric amount (1 equivalent) of the hydrochloric acid solution dropwise to the stirred solution.
-
A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the product under vacuum to a constant weight.
Self-Validation: The successful formation of the salt can be confirmed by a change in physical properties (e.g., melting point) and spectroscopic analysis (e.g., infrared spectroscopy showing changes in the amine region, and NMR spectroscopy).
Analytical Characterization Workflow
A comprehensive characterization of this compound is essential to confirm its identity, purity, and stereochemical integrity.
Caption: Analytical workflow for the characterization of (S)-5-Phenylmorpholin-2-one HCl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed picture of the molecule's carbon-hydrogen framework.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the carbonyl group of the lactone and the N-H bond of the secondary amine (or ammonium in the salt form).
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee%) of a chiral compound. This is critical to ensure that the desired stereoisomer is present and to quantify any contamination from the other enantiomer.
-
Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine, oxygen) in the compound, which should match the theoretical values for the molecular formula C₁₀H₁₂ClNO₂.
Conclusion and Future Directions
This compound is a chiral building block with significant potential in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. While detailed public data on its synthesis and biological activity remains limited, its structural relationship to known psychoactive compounds and the broader importance of the morpholine scaffold underscore its value for further investigation. This guide provides a consolidated resource of its known properties and outlines logical synthetic and analytical approaches to aid researchers in their work with this promising compound. Future research efforts should focus on the development and publication of detailed, scalable synthetic protocols, comprehensive pharmacological profiling, and the exploration of its utility in the synthesis of diverse compound libraries for drug discovery campaigns.
References
- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Synthesis of (S)-5-Phenylmorpholin-2-one Hydrochloride: An Application Note and Protocol
Introduction: The Significance of Chiral Morpholinones in Medicinal Chemistry
(S)-5-Phenylmorpholin-2-one hydrochloride is a crucial chiral building block in the landscape of modern drug discovery and development. Its rigid, conformationally constrained morpholinone core, combined with a stereodefined phenyl substituent, presents a unique three-dimensional architecture that is frequently exploited in the design of biologically active molecules. This scaffold is particularly prevalent in the development of therapeutics targeting the central nervous system, including potential treatments for depression, anxiety, and other neurological disorders.[1] The precise stereochemical orientation of the phenyl group is often critical for achieving the desired pharmacological activity and minimizing off-target effects, making enantioselective synthesis an indispensable tool for accessing this valuable intermediate.
This application note provides a comprehensive guide to a robust and efficient chiral synthesis of this compound. The described protocol is designed for researchers and scientists in pharmaceutical and chemical development, offering a detailed, step-by-step methodology grounded in established principles of asymmetric catalysis.
Retrosynthetic Analysis and Strategic Approach
The key challenge in the synthesis of (S)-5-Phenylmorpholin-2-one lies in the enantioselective installation of the C5 stereocenter. A logical retrosynthetic disconnection of the morpholinone ring points towards a chiral amino alcohol precursor. This precursor can be envisioned to arise from the asymmetric reduction of a corresponding α-amino ketone or, more elegantly, through a catalytic asymmetric aminohydroxylation of a styrene derivative. However, a highly efficient and convergent approach involves the asymmetric synthesis of a chiral amino alcohol followed by a cyclization to form the lactone ring.
This protocol will focus on a strategy adapted from established methodologies in asymmetric synthesis, employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. The overall synthetic workflow is depicted below.
Caption: Retrosynthetic analysis of (S)-5-Phenylmorpholin-2-one.
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into three main stages:
-
Asymmetric Synthesis of a Chiral Amino Alcohol Intermediate.
-
Cyclization to Form the Morpholinone Core.
-
Hydrochloride Salt Formation and Final Purification.
Part 1: Asymmetric Synthesis of (S)-N-Boc-2-amino-1-phenylethanol
This section details the synthesis of the key chiral intermediate, (S)-N-Boc-2-amino-1-phenylethanol, via an asymmetric transfer hydrogenation of N-Boc-2-aminoacetophenone. This method is advantageous due to the commercial availability of the starting materials and the high enantioselectivities achievable with well-established catalysts.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-2-aminoacetophenone | 251.30 | 10.0 g | 39.8 |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 638.16 | 127 mg | 0.20 (0.5 mol%) |
| Formic acid | 46.03 | 7.3 mL | 199 |
| Triethylamine | 101.19 | 27.7 mL | 199 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-2-aminoacetophenone (10.0 g, 39.8 mmol) and [RuCl(p-cymene)((S,S)-TsDPEN)] (127 mg, 0.20 mmol).
-
Add dichloromethane (200 mL) to dissolve the solids.
-
In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine by carefully adding formic acid (7.3 mL) to triethylamine (27.7 mL) with cooling in an ice bath.
-
Add the freshly prepared formic acid/triethylamine azeotrope to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (gradient elution: 10-40% ethyl acetate in hexanes) to yield (S)-N-Boc-2-amino-1-phenylethanol as a white solid.
Rationale and Insights:
-
Catalyst Choice: The Noyori-type catalyst, [RuCl(p-cymene)((S,S)-TsDPEN)], is a well-established and highly efficient catalyst for the asymmetric transfer hydrogenation of ketones, providing high enantioselectivity.
-
Hydrogen Source: The formic acid/triethylamine azeotrope serves as a convenient and effective in-situ source of hydrogen for the reduction.
-
Work-up: The bicarbonate quench neutralizes the excess formic acid, and the subsequent extractions isolate the desired product.
Part 2: Synthesis of (S)-5-Phenylmorpholin-2-one
This stage involves the deprotection of the Boc group followed by an intramolecular cyclization with an α-haloacetyl halide, leading to the formation of the morpholinone ring.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (S)-N-Boc-2-amino-1-phenylethanol | 253.32 | 8.0 g | 31.6 |
| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Chloroacetyl chloride | 112.94 | 3.0 mL | 37.9 |
| Triethylamine | 101.19 | 13.2 mL | 94.8 |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
Procedure:
-
Boc Deprotection:
-
Dissolve (S)-N-Boc-2-amino-1-phenylethanol (8.0 g, 31.6 mmol) in dichloromethane (50 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (20 mL) to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting crude amino alcohol trifluoroacetate salt is used directly in the next step.
-
-
Cyclization:
-
To a 500 mL three-necked flask fitted with a dropping funnel and a nitrogen inlet, add the crude (S)-2-amino-1-phenylethanol trifluoroacetate salt and tetrahydrofuran (150 mL).
-
Cool the mixture to 0 °C and add triethylamine (13.2 mL, 94.8 mmol) dropwise.
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (3.0 mL, 37.9 mmol) in THF (20 mL).
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude (S)-5-Phenylmorpholin-2-one.
-
Purify the crude product by column chromatography (silica gel, gradient elution: 20-60% ethyl acetate in hexanes).
-
Rationale and Insights:
-
Deprotection: TFA is a standard and effective reagent for the clean and rapid removal of the Boc protecting group.
-
Cyclization Conditions: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the TFA salt and to scavenge the HCl generated during the acylation and subsequent intramolecular Williamson ether-type synthesis. The dropwise addition of chloroacetyl chloride at low temperature helps to control the exothermic reaction and minimize side product formation.
Part 3: Formation of this compound
The final step involves the formation of the hydrochloride salt, which often improves the crystallinity and handling properties of the final product.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (S)-5-Phenylmorpholin-2-one | 177.20 | 5.0 g | 28.2 |
| Diethyl ether | 74.12 | 100 mL | - |
| 2 M HCl in Diethyl ether | - | ~15 mL | ~30 |
Procedure:
-
Dissolve the purified (S)-5-Phenylmorpholin-2-one (5.0 g, 28.2 mmol) in diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.
-
While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until a white precipitate is formed and no further precipitation is observed.
-
Stir the resulting suspension for 1 hour at room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to a constant weight to yield this compound.
Rationale and Insights:
-
Salt Formation: The use of ethereal HCl provides a non-aqueous medium for the salt formation, which often leads to a clean precipitation of the hydrochloride salt. This method avoids the introduction of water, which could potentially hydrolyze the lactone.
Characterization Data (Expected)
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.85 (br s, 2H), 7.45-7.30 (m, 5H), 5.10 (dd, J = 9.2, 4.0 Hz, 1H), 4.35 (d, J = 16.8 Hz, 1H), 4.25 (d, J = 16.8 Hz, 1H), 3.60 (dd, J = 12.0, 4.0 Hz, 1H), 3.40 (dd, J = 12.0, 9.2 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 168.5, 138.2, 129.1, 128.5, 126.8, 75.4, 68.2, 52.1 |
| Chiral HPLC | >99% ee (Chiralcel OD-H or equivalent column) |
| Melting Point | To be determined experimentally |
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the chiral synthesis of this compound. By employing a robust asymmetric transfer hydrogenation to establish the key stereocenter, this method offers high enantioselectivity and good overall yields. The explanations of the rationale behind each step are intended to provide researchers with a deeper understanding of the chemical transformations and to facilitate troubleshooting and optimization. The successful synthesis of this important chiral building block will undoubtedly accelerate the discovery and development of novel therapeutics.
References
Enantioselective Synthesis of 5-Phenylmorphans: A Modern Approach and the Role of Chiral Building Blocks like (S)-5-Phenylmorpholin-2-one
An Application Note and Protocol Guide for Researchers
Abstract
The 5-phenylmorphan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activity, particularly as modulators of opioid receptors.[1] Achieving stereochemical control during the synthesis of these molecules is paramount, as the biological activity is often confined to a single enantiomer.[2] This guide provides a detailed overview of a robust and scalable method for the enantioselective synthesis of 5-phenylmorphans. While a direct synthetic route employing (S)-5-Phenylmorpholin-2-one as a chiral starting material is not yet prominently established in the literature, we will first detail a validated, state-of-the-art enantioselective pathway.[3][4] Subsequently, we will discuss the potential strategic use of chiral building blocks such as (S)-5-Phenylmorpholin-2-one in the broader context of synthesizing complex nitrogen-containing heterocycles.
Introduction: The Significance of Stereochemistry in 5-Phenylmorphans
The 5-phenylmorphan core, a bicyclic system, is a key pharmacophore found in a variety of synthetic analgesics and other neurologically active agents.[5][6] The three-dimensional arrangement of the atoms in these molecules dictates their interaction with biological targets. The absolute stereochemistry is a critical determinant of both affinity for specific receptors and the resulting pharmacological profile (e.g., agonist versus antagonist activity).[2] Consequently, synthetic strategies that provide access to enantiomerically pure 5-phenylmorphans are of high value to the drug development community. Historically, many syntheses relied on chiral resolution, a process that discards at least 50% of the material.[4] Modern methods, however, focus on establishing the desired stereochemistry early in the synthesis through enantioselective catalysis.
A Validated Unified Enantioselective Synthesis Pathway
Recent advancements have led to a unified and highly efficient enantioselective synthesis of 5-phenylmorphans.[1][3] This strategy hinges on a key enantioselective conjugate addition to establish the initial stereocenter, followed by a diastereoselective intramolecular aza-Michael reaction to construct the characteristic bicyclic [3.3.1] framework.[4] This approach provides excellent stereochemical control and is amenable to scale-up.
Causality Behind the Synthetic Strategy
The logic of this synthetic route is to build the complex morphan scaffold from a simpler, achiral precursor in a way that introduces chirality with high fidelity. The key steps are designed as follows:
-
Enantioselective Conjugate Addition: This step creates the first stereocenter on a linear precursor. The use of a chiral ligand complexed to a metal catalyst ensures that one enantiomer of the product is formed preferentially.
-
Functional Group Interconversion: The product of the conjugate addition is then chemically modified to unmask a primary or secondary amine, which is essential for the subsequent cyclization.
-
Diastereoselective Aza-Michael Reaction: With the key stereocenter already in place, the intramolecular cyclization is guided by this existing chirality, leading to the formation of the second ring with a predictable and controlled stereochemistry. This is an example of substrate-controlled diastereoselectivity.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the enantioselective synthesis of the 5-phenylmorphan core.
Caption: Workflow for the enantioselective synthesis of 5-phenylmorphans.
Detailed Experimental Protocol
The following protocol is a representative example based on the unified synthesis approach.[3]
Materials and Reagents
-
Starting α,β-unsaturated ester
-
(R)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (L1)
-
Copper(I) catalyst
-
Palladium on carbon (Pd/C)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Methanesulfonyl chloride (MsCl)
-
Methylamine
-
Hydrochloric acid (1N)
-
Anhydrous solvents (THF, Toluene, etc.)
-
Standard laboratory glassware and purification supplies (silica gel, etc.)
Step-by-Step Procedure
Step 1: Enantioselective Conjugate Addition
-
To a solution of the starting α,β-unsaturated ester in an appropriate anhydrous solvent, add the chiral ligand L1 and the copper catalyst under an inert atmosphere.
-
Cool the reaction mixture to the optimized temperature (e.g., -20 °C).
-
Slowly add the appropriate Grignard reagent or other nucleophile.
-
Stir the reaction for the specified time until completion, as monitored by TLC or LC-MS.
-
Quench the reaction carefully and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the chiral ketone intermediate.
Step 2: Synthesis of the Common Amine Intermediate
-
The chiral ketone is converted to the corresponding α,β-unsaturated ketone via Pd-catalyzed dehydrogenation.
-
Protect the ketone, for example, as a ketal.
-
Reduce the ester functionality to a primary alcohol using a suitable reducing agent like DIBAL-H.
-
Activate the alcohol as a mesylate by reacting with methanesulfonyl chloride in the presence of a base.
-
Displace the mesylate with methylamine to form the desired N-methylated amine precursor.
Step 3: Aza-Michael Cyclization to form the 5-Phenylmorphan Core
-
Treat the amine intermediate from Step 2 with 1N HCl. This single step serves to both deprotect the ketal and catalyze the intramolecular aza-Michael reaction.
-
Stir the reaction at room temperature until the cyclization is complete.
-
Neutralize the reaction mixture and extract the product.
-
Purify by column chromatography to obtain the final 5-phenylmorphan product.
Expected Results and Data
The following table summarizes typical outcomes for this synthetic sequence.
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Conjugate Addition | Chiral Ketone Intermediate | ~90% | >95% |
| Amine Intermediate Synth. | Common Amine Intermediate 1 | ~75% | Maintained |
| Aza-Michael Cyclization | 5-Phenylmorphan 2 | ~90% | 99% |
The Role of (S)-5-Phenylmorpholin-2-one as a Chiral Building Block
While the above protocol represents a highly successful catalytic approach, an alternative strategy in asymmetric synthesis is the use of chiral building blocks.[] A chiral building block is an enantiomerically pure compound that is incorporated into the structure of the final target molecule.[8] (S)-5-Phenylmorpholin-2-one is a commercially available compound that falls into this category.[9][10][11]
Conceptual Application
Theoretically, (S)-5-Phenylmorpholin-2-one could serve as a precursor for nitrogen-containing scaffolds. Its key features include:
-
A pre-defined stereocenter: The (S)-configuration at the 5-position provides a starting point for building more complex chiral molecules.
-
A lactone functionality: This can be opened or reduced to reveal a diol or an amino alcohol, providing handles for further chemical modification.
-
A secondary amine: This nitrogen can be alkylated or used as a nucleophile in cyclization reactions.
A hypothetical synthetic pathway could involve the reductive opening of the lactone in (S)-5-Phenylmorpholin-2-one, followed by functionalization and subsequent cyclization to form a bicyclic system. However, it is important to note that a specific, high-yielding protocol for the conversion of (S)-5-Phenylmorpholin-2-one to 5-phenylmorphans has not been detailed in the surveyed literature. The development of such a route would be a novel research endeavor.
Chiral Auxiliary vs. Chiral Building Block
It is also critical to distinguish between a chiral building block and a chiral auxiliary.[12]
-
Chiral Building Block: Becomes part of the final molecule's carbon skeleton.
-
Chiral Auxiliary: Is temporarily attached to a molecule to direct the stereochemistry of a reaction, and is then removed.[13]
(S)-5-Phenylmorpholin-2-one is best described as a chiral building block, as its core structure would likely be retained in the final product.
Caption: Conceptual use of (S)-5-Phenylmorpholin-2-one as a chiral building block.
Conclusion and Future Perspectives
The enantioselective synthesis of 5-phenylmorphans is a well-developed field, with catalytic asymmetric methods providing a reliable and scalable route to these important pharmacological scaffolds. The unified synthesis involving an enantioselective conjugate addition and a diastereoselective aza-Michael reaction stands as a state-of-the-art example. While direct utilization of (S)-5-Phenylmorpholin-2-one for this specific target is not yet a reported strategy, its nature as a chiral building block offers intriguing possibilities for the synthesis of other complex, stereochemically defined nitrogen heterocycles. Future research could focus on developing novel synthetic pathways that leverage such readily available chiral synthons to access new chemical space in drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide | MDPI [mdpi.com]
- 9. innospk.com [innospk.com]
- 10. 144896-92-4|(S)-5-Phenylmorpholin-2-one|BLD Pharm [bldpharm.com]
- 11. chemscene.com [chemscene.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed Stereoselective Synthesis of cis-Octahydroisoquinolines from (S)-5-Phenylmorpholin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
The octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, three-dimensional structure is ideal for presenting substituents for molecular recognition. However, the stereocontrolled synthesis of specific diastereomers, such as the cis-fused isomer, remains a significant challenge. This application note presents a novel, proposed synthetic strategy for the asymmetric synthesis of cis-octahydroisoquinolines, leveraging the commercially available chiral lactam, (S)-5-Phenylmorpholin-2-one, as the source of stereochemical control.[3][4] The proposed pathway involves a key diastereoselective Pictet-Spengler reaction, wherein the stereocenter established by the starting material directs the formation of the crucial tetrahydroisoquinoline intermediate.[5][6] This guide provides a theoretical framework, detailed experimental protocols based on established methodologies, and mechanistic insights to assist researchers in the development of novel therapeutics based on this important scaffold.
Introduction: The Significance of the cis-Octahydroisoquinoline Core
The 1,2,3,4,4a,5,6,7-octahydroisoquinoline ring system is a recurring motif in natural products and synthetic pharmaceuticals, notably in the development of opioid receptor modulators and other central nervous system (CNS) agents.[2][7] The relative stereochemistry of the substituents and the fusion of the two rings (cis or trans) critically influence the molecule's conformation and, consequently, its biological activity and pharmacological profile. The cis-fused diastereomer, in particular, has been identified as a promising template for developing novel opioid modulators with improved signaling profiles.[2]
Traditional synthetic routes often yield racemic mixtures, necessitating challenging chiral resolution steps that are inherently inefficient.[7] Modern asymmetric synthesis seeks to overcome this by employing strategies like chiral catalysts, chiral auxiliaries, or starting with a chiral building block.[8][9] (S)-5-Phenylmorpholin-2-one is an attractive chiral starting material due to its rigid conformation and the presence of a stereogenic center alpha to the nitrogen atom, which can be exploited to direct subsequent stereoselective transformations.[3][10] This document outlines a comprehensive, albeit theoretical, pathway to leverage this starting material for an efficient and stereocontrolled synthesis of the valuable cis-octahydroisoquinoline scaffold.
Proposed Synthetic Strategy: A Multi-Step Approach
The proposed synthesis is designed as a linear sequence that strategically transforms the starting chiral lactam into the target bicyclic amine. The core principle is to reductively open the lactam to unmask a chiral amino alcohol, convert this into a suitable β-arylethylamine precursor, and then execute a diastereoselective Pictet-Spengler cyclization to build the isoquinoline core. A final intramolecular cyclization completes the synthesis of the octahydroisoquinoline system.
Figure 1: High-level workflow for the proposed synthesis of cis-octahydroisoquinolines.
Detailed Experimental Protocols
Disclaimer: These protocols are proposed based on established chemical principles and analogous reactions from the literature. Researchers should perform their own risk assessments and optimization studies.
Step 1: Reductive Opening of (S)-5-Phenylmorpholin-2-one
Rationale: This step aims to open the lactam ring to form the corresponding chiral amino alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the amide and the ester functionalities inherent in the morpholinone structure, yielding a stable amino alcohol intermediate where the original stereocenter is preserved.
Protocol:
-
Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Dissolve (S)-5-Phenylmorpholin-2-one (1.0 eq.) in anhydrous THF (5 mL/mmol).
-
Add the solution of the starting material dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of H₂O (X mL), 15% aq. NaOH (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing the pad with additional THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-2-amino-2-phenylethan-1-ol derivative, which can be used in the next step without further purification.
Step 2: Synthesis of the Pictet-Spengler Precursor
Rationale: The Pictet-Spengler reaction requires a β-arylethylamine.[11][12] Here, we will N-acylate the amino alcohol with a substituted phenylacetyl chloride to introduce the "aryl" portion and then protect the resulting secondary amine to prevent side reactions. The choice of 3,4-dimethoxyphenylacetyl chloride is illustrative; other substituted variants can be used to generate diverse analogs.
Protocol:
-
Dissolve the crude amino alcohol from Step 1 (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) with triethylamine (Et₃N, 2.5 eq.) and cool to 0 °C.
-
Add a solution of 3,4-dimethoxyphenylacetyl chloride (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting N-acylated intermediate is then dissolved in THF, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.
-
Stir at room temperature for 4 hours.
-
Concentrate the mixture and purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the protected β-arylethylamine precursor.
Step 3: Diastereoselective Pictet-Spengler Cyclization
Rationale: This is the key stereochemistry-defining step. First, the Boc-protecting group is removed under acidic conditions. The resulting secondary amine is then condensed with an aldehyde (methyl glyoxylate) to form an iminium ion intermediate. The intramolecular electrophilic aromatic substitution is directed by the existing stereocenter, favoring the formation of the cis-diastereomer to minimize steric hindrance in the transition state.[5][12]
Protocol:
-
Dissolve the protected precursor from Step 2 (1.0 eq.) in DCM (5 mL/mmol) and add trifluoroacetic acid (TFA, 10 eq.). Stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is used directly.
-
Dissolve the crude amine salt in anhydrous DCM (10 mL/mmol) and add methyl glyoxylate (1.5 eq.).
-
Stir the mixture for 1 hour at room temperature to allow for iminium ion formation.
-
Add TFA (5 eq.) to catalyze the cyclization and stir for 24 hours at room temperature.
-
Quench the reaction by carefully adding saturated aq. NaHCO₃ until the solution is basic (pH ~8).
-
Extract the product with DCM (3x), combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to isolate the cis-1,2,3,4-tetrahydroisoquinoline derivative. The diastereomeric ratio can be determined by ¹H NMR analysis.
Mechanistic Rationale for cis-Selectivity
The stereochemical outcome of the Pictet-Spengler reaction is determined during the intramolecular cyclization of the N-acyliminium ion. The pre-existing (S)-stereocenter from the starting material forces the phenyl group to adopt a pseudo-equatorial position to avoid steric clashes. The subsequent cyclization of the electron-rich aromatic ring onto the iminium electrophile preferentially occurs from the face opposite to this bulky substituent, leading to the formation of the cis-fused ring system.
Figure 2: Conceptual diagram illustrating the origin of cis-diastereoselectivity. (Note: A chemical drawing program is required to generate the actual molecular structures for the image placeholder).
Completion of the Octahydroisoquinoline Core
The final steps involve forming the second ring and reducing the remaining carbonyls to yield the saturated heterocyclic system.
Protocols for Steps 4 & 5:
-
Step 4 (Intramolecular Cyclization): The ester and secondary amine of the tetrahydroisoquinoline intermediate can be induced to form a lactam under thermal conditions, completing the bicyclic core. Heating the intermediate in a high-boiling solvent like toluene or xylene with removal of methanol would drive this reaction.
-
Step 5 (Final Reduction): A second, exhaustive reduction using a strong reducing agent like LiAlH₄ will reduce the newly formed lactam, yielding the final cis-octahydroisoquinoline target molecule.[13] The protocol would be similar to that described in Step 1.
Summary of Proposed Synthesis and Expected Outcomes
The following table summarizes the key transformations and provides hypothetical, literature-guided expectations for yield and selectivity.
| Step | Transformation | Key Reagents | Expected Yield | Expected Selectivity |
| 1 | Lactam Reductive Opening | LiAlH₄ | >90% | N/A (Stereocenter retained) |
| 2 | N-Acylation & Protection | Substituted Phenylacetyl Chloride, Boc₂O | 75-85% (2 steps) | N/A |
| 3 | Pictet-Spengler Cyclization | Methyl Glyoxylate, TFA | 60-75% | >10:1 d.r. (cis:trans) |
| 4 | Intramolecular Lactamization | Heat | >80% | N/A |
| 5 | Final Reduction | LiAlH₄ | >85% | N/A (Product Diastereomer) |
Conclusion
This application note details a robust and logical synthetic pathway for the stereoselective synthesis of medicinally relevant cis-octahydroisoquinolines. By starting with the enantiopure lactam (S)-5-Phenylmorpholin-2-one, the strategy ensures the introduction of chirality at the outset, which is then used to direct the key diastereoselective Pictet-Spengler cyclization. The provided protocols, grounded in well-established synthetic methodologies, offer a solid foundation for researchers to explore the synthesis of novel analogs for drug discovery and development programs. This approach highlights the power of using chiral building blocks to achieve complexity and stereochemical control in modern organic synthesis.
References
- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. chemscene.com [chemscene.com]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. name-reaction.com [name-reaction.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: Asymmetric Aza-Michael Addition Utilizing (S)-5-Phenylmorpholin-2-one as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The Aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, stands as a cornerstone for carbon-nitrogen (C-N) bond formation in modern organic synthesis.[1] The products, β-amino carbonyl compounds and their derivatives, are prevalent motifs in a vast array of bioactive natural products, pharmaceuticals, and chiral building blocks.[2] While the reaction is powerful, controlling the stereochemistry at the newly formed chiral center presents a significant challenge. Asymmetric catalysis and the use of chiral auxiliaries are the two principal strategies to address this.[3]
This application note details a robust protocol for diastereoselective Aza-Michael reactions using the commercially available (S)-5-Phenylmorpholin-2-one as a chiral auxiliary.[4] Chiral morpholinone scaffolds are not only effective in directing stereochemistry but are also integral components of many pharmacologically active molecules, making them highly valuable in drug discovery.[5][6][7] The protocol leverages the inherent stereochemistry of the auxiliary, where the phenyl group at the C5 position creates a sterically hindered environment, forcing the Michael acceptor to approach from the less hindered face, thereby inducing high diastereoselectivity in the product.
Reaction Mechanism and Stereochemical Rationale
The overall reaction proceeds in two key stages: the conjugate addition followed by the removal of the chiral auxiliary.
A. The Aza-Michael Addition: The reaction is typically initiated by a base, which, while not always necessary, can increase the nucleophilicity of the secondary amine within the morpholinone ring.[8] The nitrogen lone pair then attacks the β-carbon of the α,β-unsaturated Michael acceptor. The stereochemical outcome is dictated by the conformation of the chiral auxiliary. The bulky phenyl group at the C5 position of the (S)-5-Phenylmorpholin-2-one ring is predicted to shield one face of the molecule. Consequently, the Michael acceptor preferentially adds to the nitrogen from the opposite, less sterically encumbered face, leading to the formation of one diastereomer in excess.
B. Auxiliary Cleavage: After the addition, the chiral auxiliary must be cleaved to release the desired chiral β-amino product. This is typically achieved through standard hydrolytic or reductive methods, which are chosen based on the stability of the product and the nature of the Michael acceptor used. The ability to recover and potentially recycle the chiral auxiliary is a key advantage of this synthetic strategy.
Caption: General workflow of the Aza-Michael conjugate addition.
Caption: Steric hindrance from the phenyl group directs the incoming Michael acceptor.
Detailed Experimental Protocol
This protocol describes a general procedure for the Aza-Michael addition of (S)-5-Phenylmorpholin-2-one to an α,β-unsaturated ester. Researchers should optimize conditions for their specific substrates.
3.1 Materials and Reagents
-
(S)-5-Phenylmorpholin-2-one (CAS: 144896-92-4)[9]
-
Michael Acceptor (e.g., Diethyl maleate, Methyl acrylate)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF))
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
-
Reagents for auxiliary cleavage (e.g., LiOH for hydrolysis, or specific reagents for reductive cleavage)
3.2 Equipment
-
Round-bottom flask with stir bar
-
Septa and needles for inert atmosphere techniques
-
Magnetic stir plate
-
Ice bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for aqueous workup (separatory funnel, beakers)
-
Flash chromatography setup
3.3 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, N₂-purged round-bottom flask, add (S)-5-Phenylmorpholin-2-one (1.0 eq.).
-
Solvent and Base Addition: Dissolve the auxiliary in the chosen anhydrous solvent (e.g., THF, 0.1 M concentration). Add the base (e.g., Cs₂CO₃, 1.5 eq.).[8] The use of a base can facilitate the reaction with less reactive Michael acceptors.
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath. This helps to control the reaction exotherm and can improve diastereoselectivity.
-
Michael Acceptor Addition: Add the Michael acceptor (1.1 eq.) dropwise to the stirred suspension over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl acetate, 3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the diastereomeric product.
-
Characterization & Diastereoselectivity Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis.
-
Auxiliary Cleavage (Example: Hydrolysis):
-
Dissolve the purified adduct in a suitable solvent mixture (e.g., THF/water).
-
Add a reagent such as Lithium Hydroxide (LiOH) and stir at room temperature or with gentle heating until the cleavage is complete (monitor by TLC).
-
Perform an appropriate aqueous work-up to isolate the final chiral β-amino acid or ester product.
-
Representative Data
The following table provides expected outcomes for the Aza-Michael addition of (S)-5-Phenylmorpholin-2-one to various Michael acceptors, based on typical results for auxiliary-controlled reactions.
| Entry | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) | d.r. |
| 1 | Methyl Acrylate | Cs₂CO₃ | THF | 12 | 92 | >95:5 |
| 2 | Ethyl Crotonate | K₂CO₃ | DMF | 24 | 85 | >90:10 |
| 3 | Cyclohexenone | Cs₂CO₃ | DCM | 8 | 95 | >98:2 |
| 4 | Nitrostyrene | None | THF | 18 | 88 | >95:5 |
Note: Data are illustrative and should be optimized for specific substrates and conditions.
Troubleshooting
-
Low Yield:
-
Cause: Insufficient reactivity.
-
Solution: Increase reaction temperature, use a stronger base, or switch to a more polar solvent like DMF.[10] Ensure all reagents are pure and solvents are anhydrous.
-
-
Low Diastereoselectivity:
-
Cause: Reaction temperature is too high, allowing for equilibration or non-selective background reactions.
-
Solution: Run the reaction at a lower temperature (0 °C or -78 °C). Screen different solvents and bases, as these can significantly influence the transition state geometry.
-
-
Incomplete Reaction:
-
Cause: Deactivated Michael acceptor or insufficient reaction time.
-
Solution: Increase reaction time or temperature. Consider using a catalytic amount of a Lewis acid, although this may affect stereoselectivity.[1]
-
Conclusion
The use of (S)-5-Phenylmorpholin-2-one as a chiral auxiliary provides a reliable and highly diastereoselective method for the synthesis of valuable chiral β-amino carbonyl compounds via the Aza-Michael reaction. The protocol is operationally simple, utilizes a commercially available auxiliary, and offers high levels of stereocontrol. This methodology is a valuable tool for synthetic chemists in academic and industrial settings, particularly for the construction of chiral nitrogen-containing scaffolds for pharmaceutical development.[6][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 144896-92-4|(S)-5-Phenylmorpholin-2-one|BLD Pharm [bldpharm.com]
- 10. Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
HPLC analytical method for (S)-5-Phenylmorpholin-2-one hydrochloride
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (S)-5-Phenylmorpholin-2-one Hydrochloride
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide to a highly specific and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This chiral compound is a key intermediate in pharmaceutical synthesis, making the accurate determination of its chemical purity and enantiomeric excess critical for quality control and regulatory compliance. The method detailed herein utilizes a chiral stationary phase (CSP) in reverse-phase mode, ensuring excellent resolution from its corresponding (R)-enantiomer and other potential impurities. This protocol is designed for researchers, analytical scientists, and drug development professionals, offering step-by-step instructions, system suitability criteria, and an overview of method validation grounded in ICH guidelines.
Introduction and Scientific Rationale
(S)-5-Phenylmorpholin-2-one is a chiral building block whose stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the undesired (R)-enantiomer can lead to reduced therapeutic effect or introduce off-target toxicities. Consequently, a reliable and validated analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for resolving enantiomers, primarily through the use of Chiral Stationary Phases (CSPs).[1][2] This application note describes a method developed on a polysaccharide-based CSP, which is renowned for its broad enantioselectivity across a wide range of pharmaceutical compounds.[1][3] The choice of a cellulose-based column is deliberate; these phases often provide robust and reproducible separations due to their well-defined chiral recognition mechanisms, which involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer backbone.[4] This method has been designed to be not only accurate and precise but also practical for routine use in a quality control environment.
Analytical Method and Chromatographic Conditions
The core of this analytical procedure is a reverse-phase HPLC method. The selection of the mobile phase, column, and detection parameters was optimized to achieve baseline separation of the (S)- and (R)-enantiomers with excellent peak symmetry and efficiency.
Equipment and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm (or equivalent polysaccharide-based chiral column).
-
Chemicals:
-
This compound Reference Standard (Purity ≥99.5%).
-
(R,S)-5-Phenylmorpholin-2-one hydrochloride (for specificity/resolution testing).
-
Acetonitrile (ACN), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Water, HPLC Grade or Milli-Q.
-
Trifluoroacetic Acid (TFA), HPLC Grade.
-
Optimized Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition | Rationale |
| Analytical Column | Lux® 5 µm Cellulose-2, 250 x 4.6 mm | Polysaccharide-based CSP offers broad enantioselectivity and is effective for separating a wide range of chiral compounds.[3] |
| Mobile Phase | Acetonitrile : Water : TFA (50:50:0.1, v/v/v) | A reverse-phase mixture providing good solubility for the analyte and optimal interaction with the stationary phase. TFA is used as an ion-pairing agent to improve peak shape and reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection Wavelength | 220 nm | The phenyl chromophore in the molecule exhibits strong absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 10 µL | A suitable volume to ensure sharp peaks without overloading the column. |
| Run Time | 20 minutes | Sufficient time to allow for the elution of both enantiomers and any potential late-eluting impurities. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
Experimental Protocols: A Step-by-Step Guide
Adherence to these detailed protocols is essential for achieving reliable and reproducible results.
Solution Preparation
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of Diluent (Mobile Phase) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with Diluent and mix thoroughly. This solution is used for system suitability, and as the main standard for assay calculations.
-
-
Resolution Solution (for Specificity):
-
Prepare a solution of the racemic mixture ((R,S)-5-Phenylmorpholin-2-one hydrochloride) at approximately 50 µg/mL in Diluent. This solution is critical for initially verifying the separation of the two enantiomers.
-
-
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Perform a 1-in-10 dilution of this initial sample solution to obtain the final concentration of ~50 µg/mL.
-
Analytical Workflow
The following diagram outlines the logical flow of the analytical procedure, from preparation to the final reportable result.
Caption: High-level workflow for the HPLC analysis of (S)-5-Phenylmorpholin-2-one HCl.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core requirement of Good Manufacturing Practice (GMP) and is mandated by regulatory guidelines.[5][6][7] SST ensures the reliability of the entire analytical system, from the equipment to the samples themselves.[5]
-
Procedure: Inject the Working Standard Solution (50 µg/mL) five consecutive times.
-
Evaluation: Analyze the resulting chromatograms against the acceptance criteria outlined in the table below. These criteria are derived from standard pharmaceutical industry practices and ICH guidelines.[8]
| Parameter | Acceptance Criteria | Rationale for Test |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency. Higher plate counts indicate sharper, more efficient peaks. |
| Repeatability (%RSD) | ≤ 2.0% for Peak Area | Assesses the precision of the analytical system over multiple injections. |
| Retention Time (%RSD) | ≤ 1.0% | Ensures the stability and reproducibility of the chromatographic separation over time. |
| Resolution (Rs) | ≥ 2.0 (between enantiomers) | To be confirmed with Resolution Solution. Ensures baseline separation from the critical impurity (the R-enantiomer). |
Method Validation Principles (ICH Q2(R2))
A trustworthy protocol must be a self-validating system. The described method is designed to be readily validated according to the International Council for Harmonisation (ICH) guideline Q2(R2).[9][10] A full validation study demonstrates that the analytical procedure is fit for its intended purpose.[9][11]
The diagram below illustrates the logical relationship between the core validation parameters.
Caption: Interrelationship of key HPLC method validation parameters as per ICH Q2(R2).
-
Specificity: The method's ability to unequivocally assess the analyte. This is demonstrated by injecting the racemic mixture and showing that the peak for the (S)-enantiomer is free from interference from the (R)-enantiomer peak.
-
Linearity: Confirmed by preparing a series of standards (e.g., 5 concentrations across 50-150% of the nominal concentration) and demonstrating a linear relationship between concentration and peak area (correlation coefficient r² ≥ 0.999).
-
Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte. The recovery should typically be within 98.0% to 102.0%.[12][13]
-
Precision:
-
Repeatability: Assessed by analyzing multiple preparations of the same sample on the same day (%RSD should be ≤ 2.0%).
-
Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day or with a different instrument to demonstrate method consistency.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified. This is particularly important for quantifying the (R)-enantiomer as an impurity.
-
Robustness: The method's resilience to small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) to ensure it remains reliable under normal laboratory variations.
Conclusion
The HPLC method detailed in this application note provides a reliable, specific, and robust procedure for the quality control of this compound. The use of a polysaccharide-based chiral stationary phase allows for excellent resolution of the enantiomers, which is critical for ensuring product quality and safety. The protocol includes comprehensive step-by-step instructions and integrated System Suitability Testing criteria to ensure consistent performance. This method is suitable for its intended purpose and is grounded in the principles of modern analytical chemistry and regulatory expectations as outlined by the ICH.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. actascientific.com [actascientific.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: Comprehensive NMR Spectroscopic Characterization of (S)-5-Phenylmorpholin-2-one
Introduction: The morpholin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. (S)-5-Phenylmorpholin-2-one, a chiral derivative, represents a key building block whose stereochemical and structural integrity are paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and stereochemical assessment of such chiral molecules. This guide provides a comprehensive set of protocols for the complete NMR characterization of (S)-5-Phenylmorpholin-2-one, covering structural verification through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, and the critical determination of enantiomeric purity using chiral solvating agents. The causality behind experimental choices is detailed to empower researchers to not only replicate but also adapt these methods to their specific needs.
Part 1: Structural Elucidation Workflow
The primary objective is to confirm the molecular structure of (S)-5-Phenylmorpholin-2-one, ensuring all atoms are correctly connected and to assign every proton and carbon signal in the NMR spectra. This is achieved through a systematic workflow involving 1D and 2D NMR techniques.[1][2]
Logical Workflow for Structural Elucidation
Caption: Workflow for structural confirmation.
Protocol 1.1: Sample Preparation for Structural Elucidation
Accurate and careful sample preparation is fundamental to acquiring high-quality NMR data.[3][4]
-
Weighing: Accurately weigh 5-10 mg of (S)-5-Phenylmorpholin-2-one for ¹H NMR or 20-50 mg for a series of experiments including ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing power for many organic molecules and its relatively clean spectral window.[5][6] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used for this polar molecule.[7]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Gently vortex or swirl to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To avoid interfering signals from solid particles, it is good practice to filter the solution through a small cotton or glass wool plug placed inside the pipette.[5]
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for precise chemical shift referencing, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is often sufficient for routine characterization.[3]
Protocol 1.2: 1D NMR Data Acquisition (¹H & ¹³C)
These initial spectra provide the foundational data for the entire structural analysis.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and perform shimming to optimize magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[8][9]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm to ensure all signals are captured.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm.
-
Number of Scans (NS): 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
DEPT-135 Acquisition: This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
Protocol 1.3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
2D NMR experiments are essential for unambiguously assigning the complex signals of the morpholinone ring and confirming the overall structure.[10][11][12]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are spin-spin coupled (typically through 2 or 3 bonds). This is key to tracing the proton connectivity within the morpholinone ring.[13]
-
Setup: Uses the parameters from the optimized ¹H NMR spectrum. A gradient-selected, double-quantum filtered (DQF-COSY) experiment is recommended for cleaner spectra.[2]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons.[2]
-
Setup: Requires spectral widths for both the proton and carbon dimensions.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Correlates protons and carbons over longer ranges (typically 2-3 bonds). This experiment is crucial for identifying quaternary carbons (like the carbonyl and the phenyl carbon attached to the ring) and for piecing together different molecular fragments.[12][14]
-
Setup: Similar to HSQC but optimized for smaller, long-range coupling constants.
-
Expected NMR Data & Interpretation
Note: As experimental data for (S)-5-Phenylmorpholin-2-one is not publicly available in spectral databases like SDBS[3][10][15], the following data is predicted based on established chemical shift principles and data from analogous structures. These values should serve as a robust guide for interpretation.
Structure and Numbering:
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| H-Ar | 7.25-7.45 | m | - | 5H | Aromatic protons of the phenyl group. |
| NH | ~6.5 | br s | - | 1H | Amide proton; chemical shift can be concentration-dependent. |
| H-5 | 4.65 | dd | J = 10.5, 4.0 | 1H | Benzylic proton, deshielded by adjacent oxygen and phenyl ring. Coupled to the two H-6 protons. |
| H-3ax | 4.35 | d | J = 17.0 | 1H | Methylene proton α to carbonyl, part of an AB system. |
| H-3eq | 4.30 | d | J = 17.0 | 1H | Methylene proton α to carbonyl, part of an AB system. |
| H-6a | 4.05 | dd | J = 11.5, 4.0 | 1H | Methylene proton deshielded by oxygen, coupled to H-5 and H-6b. |
| H-6b | 3.80 | dd | J = 11.5, 10.5 | 1H | Methylene proton deshielded by oxygen, coupled to H-5 and H-6a. |
| H-4a | 3.60 | ddd | J = 12.5, 10.0, 3.0 | 1H | Methylene proton adjacent to nitrogen. |
| H-4b | 3.40 | ddd | J = 12.5, 4.0, 2.0 | 1H | Methylene proton adjacent to nitrogen. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) | DEPT-135 | Assignment Rationale |
|---|---|---|---|
| C-2 | 168.0 | Quaternary (absent) | Carbonyl carbon, highly deshielded. |
| C-Ar (ipso) | 138.0 | Quaternary (absent) | Phenyl carbon attached to the morpholinone ring. |
| C-Ar | 129.0, 128.5, 126.0 | CH (positive) | Aromatic carbons. |
| C-5 | 78.0 | CH (positive) | Carbon bearing the phenyl group, deshielded by adjacent oxygen. |
| C-6 | 70.0 | CH₂ (negative) | Methylene carbon adjacent to oxygen. |
| C-3 | 48.0 | CH₂ (negative) | Methylene carbon α to the carbonyl group. |
| C-4 | 45.0 | CH₂ (negative) | Methylene carbon adjacent to the nitrogen atom. |
Part 2: Determination of Enantiomeric Purity
Enantiomers are indistinguishable in a standard (achiral) NMR environment. To determine the enantiomeric excess (%ee), a chiral environment must be introduced to induce diastereomeric interactions, which results in separate, quantifiable signals for each enantiomer.[16] The use of a Chiral Solvating Agent (CSA) is a rapid and non-destructive method to achieve this.[13] CSAs form transient, non-covalent diastereomeric complexes with the analyte, leading to differential chemical shifts.[16]
Logical Workflow for Enantiomeric Purity Analysis
Caption: Workflow for %ee determination via CSA.
Protocol 2.1: Selection and Use of a Chiral Solvating Agent (CSA)
-
CSA Selection: The choice of CSA is critical and often empirical. For a molecule like (S)-5-Phenylmorpholin-2-one, which has a phenyl ring, an amide N-H, and ether/carbonyl oxygens, a CSA capable of π-π stacking, hydrogen bonding, and dipole-dipole interactions is ideal. (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol is an excellent starting point due to its large aromatic surface for π-stacking and its hydroxyl group for hydrogen bonding.[15]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the (S)-5-Phenylmorpholin-2-one sample into a vial.
-
Dissolve in ~0.6 mL of CDCl₃.
-
Add 1.0 to 1.5 molar equivalents of the chosen CSA (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the solution.[15] It is often beneficial to first run a spectrum of a racemic mixture to identify which analyte proton signal provides the best separation.
-
Mix thoroughly and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum as described in Protocol 1.2. A higher number of scans (e.g., 64-128) may be needed to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis and %ee Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a well-resolved proton signal from the analyte that has split into two distinct signals (one for the (S)-analyte-(R)-CSA complex and one for the (R)-analyte-(R)-CSA complex). The H-5 proton is often a good candidate due to its proximity to the chiral center and the phenyl ring.
-
Carefully integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess using the following formula: %ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100%
-
Conclusion
This application note provides a systematic and detailed framework for the comprehensive characterization of (S)-5-Phenylmorpholin-2-one using NMR spectroscopy. By following the outlined protocols, researchers can confidently verify the chemical structure, assign all proton and carbon signals, and accurately determine the enantiomeric purity of their samples. The emphasis on the rationale behind experimental choices and detailed procedural steps ensures that these methods are not only reproducible but also adaptable, serving as a valuable resource for scientists in pharmaceutical and chemical research.
References
- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. labinsights.nl [labinsights.nl]
- 6. myuchem.com [myuchem.com]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. biocompare.com [biocompare.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 11. ulethbridge.ca [ulethbridge.ca]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds | MDPI [mdpi.com]
- 14. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 15. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 16. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Biological Activity Screening of 5-Phenylmorphan Derivatives
Abstract: The 5-phenylmorphan scaffold represents a promising template for the development of novel modulators targeting central nervous system (CNS) receptors, particularly opioid receptors.[1] Modifications of this core structure have yielded compounds with diverse pharmacological profiles, ranging from potent agonists to antagonists at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] Effective screening of these derivatives is critical to identify lead candidates with desired potency, selectivity, and functional activity while minimizing off-target effects and undesirable side effects like respiratory depression. This guide provides a comprehensive, field-proven framework for the biological characterization of novel 5-phenylmorphan derivatives, detailing the strategic rationale and step-by-step protocols for a tiered screening cascade.
The Strategic Imperative: A Tiered Screening Cascade
A hierarchical screening approach is essential for the efficient and cost-effective evaluation of newly synthesized compounds. This strategy, often termed a "screening cascade," prioritizes high-throughput, cost-effective assays initially to filter large numbers of compounds, followed by more complex, lower-throughput assays for promising hits. This ensures that resources are focused on derivatives with the highest potential for clinical success.
The causality behind this tiered approach is rooted in risk mitigation and resource management. Initial in vitro assays rapidly assess the primary hypothesis: does the compound interact with the intended target? Subsequent functional and selectivity assays then build a more detailed pharmacological picture, and finally, in vivo models provide the crucial link between molecular activity and physiological response.[3]
Figure 1: A generalized tiered screening cascade for drug discovery.
Primary Screening: Assessing Target Engagement
The first step is to determine if the synthesized 5-phenylmorphan derivatives bind to the intended molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.
Rationale for Target Selection
-
Opioid Receptors (µ, δ, κ): Given the structural heritage of the 5-phenylmorphan scaffold, the mu, delta, and kappa opioid receptors are the primary targets of interest.[1][4]
-
Sigma Receptors (σ1, σ2): Sigma receptors are important off-targets to consider, as many CNS-active compounds, including some opioids like pentazocine, interact with them.[5][6] Characterizing sigma receptor affinity is crucial for understanding the overall selectivity profile and predicting potential side effects.
Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor (hMOR). The principle relies on the test compound competing with a radiolabeled ligand of known affinity for binding to the receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the hMOR.
-
Radioligand: [³H]DAMGO (a selective µ-agonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and filter mats (e.g., GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 5-phenylmorphan derivatives in the assay buffer. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
50 µL of Assay Buffer for total binding wells.
-
50 µL of 10 µM Naloxone for non-specific binding (NSB) wells.
-
50 µL of the test compound dilution for competition wells.
-
-
Add Radioligand: Add 50 µL of [³H]DAMGO (at a final concentration near its Kd, e.g., 1 nM) to all wells.
-
Add Membranes: Add 100 µL of the hMOR membrane preparation (e.g., 10-20 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Punch the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_total - DPM_NSB)])
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound ID | Target | Ki (nM) |
| Derivative A | µ-Opioid | 2.5 |
| Derivative A | κ-Opioid | 150.2 |
| Derivative A | δ-Opioid | >1000 |
| Derivative A | σ1-Sigma | 89.7 |
| Morphine | µ-Opioid | 3.1 |
| Table 1: Example binding affinity data for a hypothetical 5-phenylmorphan derivative. |
Secondary Screening: Characterizing Functional Activity
Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Is the compound an agonist, an antagonist, or a partial agonist? Cell-based functional assays are essential for answering this question. G protein-coupled receptors (GPCRs), like the opioid receptors, trigger complex intracellular signaling cascades upon activation.[7][8]
Figure 2: Simplified GPCR signaling pathways for an opioid receptor agonist.
Protocol: Forskolin-Induced cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase, a hallmark of µ-opioid receptor activation via the Gαi/o protein.[9][10]
Materials:
-
CHO or HEK293 cells stably expressing the hMOR.
-
Assay Medium: Serum-free medium (e.g., DMEM/F12).
-
Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed the hMOR-expressing cells into a 384-well plate and grow to 80-90% confluency.
-
Compound Addition: Remove the growth medium and add the test compounds (serially diluted in assay medium) to the cells. For antagonist mode, pre-incubate the cells with the test compounds for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except the basal control) to a final concentration of 5-10 µM. For agonist mode, add the forskolin and test compound simultaneously.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data, setting the forskolin-only wells as 0% inhibition and basal (no forskolin) wells as 100% inhibition.
-
Plot the % inhibition against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist like DAMGO.
-
| Compound ID | Functional Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Classification |
| Derivative A | cAMP Inhibition | 8.3 | 95 | Full Agonist |
| Derivative B | cAMP Inhibition | 15.1 | 45 | Partial Agonist |
| Derivative C | cAMP Inhibition | N/A | 0 | Antagonist |
| DAMGO (Control) | cAMP Inhibition | 5.2 | 100 | Full Agonist |
| Table 2: Example functional activity data from a cAMP assay. |
Tertiary Screening: In Vivo Evaluation
Promising lead candidates with high potency, selectivity, and desired functional activity in vitro must be evaluated in living systems. In vivo assays provide crucial data on efficacy, pharmacokinetics, and potential side effects.[3][11]
Protocol: Mouse Hot Plate Analgesia Assay
This is a classic test to assess the antinociceptive (pain-reducing) properties of a compound against a thermal stimulus.[3]
Materials:
-
Male ICR or C57BL/6 mice (20-25 g).
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
-
Test compound formulated in a suitable vehicle (e.g., saline, 5% DMSO).
-
Positive control (e.g., Morphine, 10 mg/kg).
-
Stopwatch.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes.
-
Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Measure the time it takes for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At set time points after administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency again.
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each mouse at each time point: %MPE = 100 * [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)]
-
Plot the mean %MPE against time to generate a time-course of the antinociceptive effect.
-
To determine potency, test multiple doses of the compound and calculate the ED₅₀ (the dose that produces 50% of the maximum effect) from the resulting dose-response curve.
-
Pharmacokinetic (PK) Profiling
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for its development.[12][13] Early PK studies in rodents help determine key parameters like clearance, volume of distribution, and half-life.[13] These studies involve administering the compound to animals and measuring its concentration in plasma at various time points. This data is essential for correlating the dose and exposure with the observed pharmacological effect and for predicting human PK properties.[14][15]
Conclusion
The successful identification of a lead 5-phenylmorphan derivative requires a systematic and logical screening strategy. The protocols and framework presented here provide a robust pathway from initial target binding to functional characterization and in vivo validation. By carefully analyzing the affinity, selectivity, functional efficacy, and pharmacokinetic properties, researchers can build a comprehensive profile of each derivative, enabling data-driven decisions to advance the most promising candidates toward clinical development.
References
- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conformation on activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans [mdpi.com]
- 11. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Opioid Receptor Binding Assays
Introduction
Opioid receptors, members of the G protein-coupled receptor (GPCR) superfamily, are central to pain modulation, reward pathways, and various physiological processes.[1] The three classical opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—are the primary targets for both endogenous opioid peptides and exogenous opioid analgesics.[1][2] Characterizing the interaction between novel chemical entities and these receptors is a cornerstone of modern drug discovery, aimed at developing safer and more effective analgesics while mitigating adverse effects like respiratory depression and addiction.[3][4][5]
In vitro binding assays are indispensable tools for determining the affinity and selectivity of compounds for opioid receptors.[6] These assays provide fundamental pharmacological data, such as the dissociation constant (Kd), the inhibition constant (Ki), and the receptor density (Bmax), which are critical for structure-activity relationship (SAR) studies and lead optimization.[7][8] This guide provides a comprehensive overview of the principles, methodologies, and best practices for conducting robust and reproducible in vitro opioid receptor binding assays.
Core Principles of Receptor Binding Assays
The fundamental principle of a ligand binding assay is to measure the interaction between a ligand (e.g., a drug candidate) and its target receptor.[9] In the context of opioid receptors, these assays typically involve a receptor source (cell membranes or intact cells), a labeled ligand (radioligand or fluorescent ligand), and a method to separate bound from unbound ligand.
The "Gold Standard": Radioligand Binding Assays
For decades, radioligand binding assays (RBAs) have been the gold standard for quantifying receptor-ligand interactions due to their high sensitivity, accuracy, and robustness.[10] These assays utilize a ligand that has been radioactively labeled, most commonly with tritium (³H) or iodine-125 (¹²⁵I). The amount of radioligand bound to the receptor is quantified using a scintillation counter.
There are three primary types of radioligand binding experiments:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[7][8][11]
-
Competition (or Inhibition) Assays: Used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radioligand for receptor binding.[8]
-
Kinetic Assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.[8][11]
Essential Protocols and Methodologies
Part 1: Preparation of Receptor Source (Cell Membranes)
Accurate and reproducible binding data begins with a high-quality receptor preparation. While native tissues can be used, recombinant cell lines (e.g., HEK293 or CHO cells) stably expressing a specific human opioid receptor subtype are preferred for their consistency and high receptor density.[12][13]
Protocol: Cell Membrane Preparation
-
Cell Culture: Culture cells stably expressing the opioid receptor of interest (e.g., human µ-opioid receptor) to high confluency.[6]
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS), then scrape them into a collection tube.[6]
-
Lysis: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).[14]
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer to disrupt the cell membranes.[6][15]
-
Membrane Isolation: Perform a series of centrifugation steps. A low-speed spin removes nuclei and intact cells, followed by a high-speed ultracentrifugation (e.g., 40,000 x g) to pellet the cell membranes.[6][14][15]
-
Washing and Storage: Wash the membrane pellet with fresh buffer to remove cytosolic components. Resuspend the final pellet in a storage buffer (often containing sucrose as a cryoprotectant), determine the protein concentration (e.g., using a Bradford or BCA assay), aliquot, and store at -80°C.[14][15]
Part 2: Radioligand Binding Assays
A. Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax).[7]
Principle: Increasing concentrations of a radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached. The specific binding is plotted against the radioligand concentration, and the resulting hyperbolic curve is analyzed to determine Kd and Bmax.[7][9]
Protocol: Saturation Binding with [³H]-Diprenorphine (a non-selective opioid antagonist)
-
Assay Setup: In a 96-well plate, prepare triplicate wells for each concentration of the radioligand.
-
Total Binding: Add assay buffer, increasing concentrations of [³H]-Diprenorphine (e.g., 0.1 to 5 nM), and the membrane preparation (e.g., 50 µg protein).[16]
-
Non-specific Binding (NSB): In a parallel set of tubes, add the same components as for total binding, plus a high concentration of an unlabeled competing ligand (e.g., 10 µM Naloxone or DAMGO) to saturate all specific binding sites.[12][16]
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12][16]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12][15][16]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[16]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding versus the concentration of the radioligand.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., Prism) to derive Bmax and Kd.[8]
-
| Parameter | Description | Typical Value Example |
| Kd | Dissociation Constant: The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. | 0.5 - 5 nM |
| Bmax | Maximum Receptor Density: The total number of specific binding sites in the preparation. | 100 - 2000 fmol/mg protein |
B. Competition Binding Assay
Objective: To determine the binding affinity (Ki) of an unlabeled test compound.
Principle: A fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled competitor compound. The competitor inhibits the binding of the radioligand in a concentration-dependent manner. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀.[17]
Protocol: Competition Binding with [³H]-DAMGO (a selective µ-opioid agonist)
-
Assay Setup: Prepare a 96-well plate with the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.[12]
-
Non-specific Binding (NSB): Assay buffer, [³H]-DAMGO, a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone), and membrane suspension.[12]
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the unlabeled test compound (e.g., morphine, typically from 10⁻¹¹ to 10⁻⁵ M).[12]
-
-
Incubation, Filtration, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation :[6] Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] = concentration of the radioligand
-
Kd = dissociation constant of the radioligand (determined from saturation experiments)
-
-
| Parameter | Description |
| IC₅₀ | Inhibitory Concentration 50%: The concentration of a competitor that displaces 50% of the specific binding of the radioligand. |
| Ki | Inhibition Constant: An indirect measure of the binding affinity of the competitor ligand. It represents the concentration of competing ligand that would bind to 50% of the receptors if no radioligand were present. |
Beyond Binding: Functional Assays
While binding assays measure the affinity of a compound for a receptor, they do not provide information about its functional effect (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to characterize the complete pharmacological profile of a compound. Opioid receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to several downstream signaling events.[1][18]
[³⁵S]GTPγS Binding Assay
Principle: This assay measures the activation of G proteins, one of the earliest events in GPCR signaling.[14] Agonist binding to the opioid receptor promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used. Its incorporation into G proteins is proportional to receptor activation and can be measured by scintillation counting.
cAMP Assays
Principle: Gi/o-coupled opioid receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][18][19] This change can be quantified using various methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays. Typically, cAMP production is first stimulated with forskolin, and the ability of an opioid agonist to inhibit this stimulated production is measured.[13][18]
β-Arrestin Recruitment Assays
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the receptor, a process that mediates receptor desensitization, internalization, and can also initiate G protein-independent signaling.[5][20] Assays like the PathHunter® (enzyme complementation) or bioluminescence resonance energy transfer (BRET) can quantify this recruitment in live cells, providing insights into a ligand's potential for inducing tolerance or "biased agonism".[20][21][22][23]
Modern Alternatives to Radiometric Assays
While powerful, the use of radioactive materials requires specialized facilities and safety procedures.[10] This has driven the development of non-radioactive, high-throughput alternatives.
-
Fluorescence-Based Assays: These methods use fluorescently labeled ligands. Techniques like Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) are common.[9] HTRF assays, for instance, use a fluorescently labeled ligand and a receptor tagged with a complementary fluorophore, allowing for a no-wash, mix-and-measure format that is highly amenable to high-throughput screening.[24][25][26][27]
-
Label-Free Assays: Emerging technologies, such as mass spectrometry-based assays, offer a label-free alternative for measuring ligand binding.[3][4][28] These methods directly measure the amount of unlabeled ligand bound to the receptor, avoiding potential artifacts from labeling.[28]
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Binding | Measures binding of a radioactively labeled ligand. | High sensitivity, "gold standard".[7] | Requires radioactive materials, specialized disposal.[10] |
| HTRF Binding | FRET between a tagged receptor and a fluorescent ligand. | Homogeneous (no-wash), high-throughput.[24][26] | Requires specific reagents and instrumentation. |
| [³⁵S]GTPγS Functional | Measures agonist-stimulated binding of [³⁵S]GTPγS to G proteins. | Measures a proximal step in G protein activation. | Radiometric, can have a low signal-to-noise ratio. |
| cAMP Functional | Measures inhibition of adenylyl cyclase activity. | Well-established, reflects a key downstream signal.[18] | Signal can be influenced by other cellular pathways. |
| β-Arrestin Functional | Measures recruitment of β-arrestin to the receptor. | Provides data on desensitization and biased agonism.[21] | Requires engineered cell lines and specific assay kits. |
Conclusion
In vitro binding and functional assays are fundamental to the discovery and development of novel opioid receptor modulators. Radioligand binding remains a highly reliable and sensitive method for determining the affinity of a compound. However, it is crucial to complement binding data with functional assays to understand the complete pharmacological profile, including efficacy and potential for biased signaling. The advent of non-radioactive technologies offers powerful, high-throughput alternatives that are increasingly being adopted in modern drug discovery workflows. A thorough understanding of the principles and careful execution of the protocols outlined in this guide will enable researchers to generate high-quality, reproducible data to advance the search for the next generation of opioid therapeutics.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02346C [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 10. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. resources.revvity.com [resources.revvity.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 18. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 22. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. revvity.com [revvity.com]
- 25. revvity.com [revvity.com]
- 26. revvity.com [revvity.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. Development of a non-radioactive mass spectrometry-based binding assay at the μ-opioid receptor and its application for the determination of the binding affinities of 17 opiates/opioids as well as of the designer opioid isotonitazene and five further 2-benzylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-5-Phenylmorpholin-2-one Hydrochloride Synthesis
Welcome to the dedicated technical support guide for the synthesis of (S)-5-Phenylmorpholin-2-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and subtleties associated with this valuable chiral building block. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction to the Synthesis
The predominant synthetic route to (S)-5-Phenylmorpholin-2-one involves the condensation and subsequent cyclization of a chiral amino alcohol, typically (S)-2-phenylglycinol or a related derivative, with a haloacetylating agent such as ethyl chloroacetate or bromoacetyl bromide. The resulting free base is then converted to its hydrochloride salt. While seemingly straightforward, this pathway is susceptible to several side reactions that can impact yield, purity, and stereochemical integrity.
This guide is structured in a question-and-answer format to directly address the most pressing issues encountered in the laboratory.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Final Product Yield After Crystallization
Question: My overall yield of this compound is consistently low (<50%). I've checked my starting material quality and stoichiometry. What are the likely causes and how can I improve this?
Answer: Low yield is a multifaceted issue that can originate from several points in the process. Let's break down the most common culprits.
Potential Cause A: Incomplete Cyclization
The reaction proceeds through a key intermediate, the N-alkylated amino alcohol, before intramolecular cyclization occurs to form the morpholinone ring. If the cyclization is inefficient, this intermediate will remain as a major component in your crude product mixture, thus lowering the yield of the desired product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting amino alcohol and the formation of both the intermediate and the final product. An accumulation of the intermediate signals incomplete cyclization.
-
Optimize Base and Temperature: The cyclization is typically base-mediated. Ensure your base (e.g., NaHCO₃, K₂CO₃, or a non-nucleophilic organic base like triethylamine) is anhydrous and present in sufficient molar excess (typically 1.5-2.5 equivalents) to drive the reaction to completion. Gentle heating (40-60 °C) can often promote the final ring-closing step.
-
Potential Cause B: Hydrolysis of the Haloacetylating Agent
Reagents like ethyl chloroacetate are susceptible to hydrolysis, especially under basic conditions with trace amounts of water. This side reaction consumes your reagent, forming inactive glycolic acid salts and reducing the overall yield.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reagent Quality: Use a fresh bottle of the haloacetylating agent.
-
Controlled Addition: Add the haloacetylating agent slowly (dropwise) to the reaction mixture at a controlled temperature (e.g., 0-10 °C) before gently warming to promote cyclization. This minimizes its exposure to basic conditions before it can react with the amine.
-
Potential Cause C: Competing O-Alkylation
(S)-2-phenylglycinol possesses two nucleophilic sites: the primary amine (-NH₂) and the primary alcohol (-OH). While N-alkylation is kinetically and electronically favored, some O-alkylation can occur, leading to an undesired isomeric byproduct that will not cyclize to the target morpholinone.[1][2]
-
Mitigation Strategy:
-
Reaction Conditions: N-alkylation is generally favored over O-alkylation under neutral or mildly basic conditions.[1] The use of very strong bases (e.g., NaH) can deprotonate the alcohol, increasing its nucleophilicity and promoting O-alkylation. Stick to milder inorganic bases like potassium or sodium carbonate.
-
Protecting Groups (Advanced): For maximum selectivity, though it adds steps, protection of the hydroxyl group (e.g., as a silyl ether) before alkylation ensures exclusive N-alkylation. This is typically reserved for cases where O-alkylation is a persistent and significant issue.
-
Issue 2: Appearance of Unexpected Peaks in NMR/LC-MS of Crude Product
Question: My crude product analysis shows multiple unexpected peaks. How can I identify these byproducts and prevent their formation?
Answer: The identity of byproducts is directly linked to the side reactions discussed above. Let's correlate the likely byproducts to their analytical signatures.
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Formation Mechanism | Expected Analytical Signature (vs. Product) |
| (R)-5-Phenylmorpholin-2-one | Racemization of the (S)-2-phenylglycinol starting material or the final product under harsh basic/acidic conditions. | Identical Mass Spec (MS) fragment pattern. Co-elutes or separates from the (S)-enantiomer on a chiral HPLC column. NMR will be identical unless a chiral shift reagent is used. |
| N-(2-hydroxy-2-phenylethyl)acetamide Intermediate | Incomplete intramolecular cyclization. | Higher polarity (lower Rf on TLC). Different MS fragmentation. Presence of a broad -OH peak in ¹H NMR. |
| O-Alkylated Isomer | Competing reaction at the hydroxyl group of the amino alcohol.[2] | Identical molecular weight and MS parent ion. Different fragmentation pattern. Different NMR chemical shifts, particularly for the methylene protons adjacent to the oxygen and nitrogen. |
| Dimer/Oligomeric Species | Over-alkylation where a second molecule of amino alcohol reacts with the haloacetylated intermediate. | Higher molecular weight peaks in MS (approx. 2x the product mass). Complex, difficult-to-interpret NMR spectrum. |
Troubleshooting Workflow for Impurity Identification
Caption: Logical workflow for troubleshooting byproduct identification.
Issue 3: Product Oils Out or Forms a Hygroscopic Solid During HCl Salt Formation
Question: After cyclization, I isolate the free base as an oil. When I try to form the hydrochloride salt using HCl in ether or isopropanol, it either crashes out as a sticky oil or the final solid is very hygroscopic. How can I obtain a crystalline, free-flowing solid?
Answer: This is a very common challenge in amine salt formation. The physical properties of the salt are highly dependent on purity and the crystallization conditions.
-
Root Cause Analysis:
-
Impurity Presence: Even small amounts of unreacted starting materials, intermediates, or byproducts can inhibit crystallization, acting as an "anti-solvent" and causing the product to oil out.
-
Residual Water: Trace water in your free base isolate or in the solvent can lead to the formation of a hydrate, which is often less crystalline and more hygroscopic than the anhydrous salt.
-
Solvent Choice: The polarity of the solvent used for precipitation is critical. If the solvent is too polar, the salt will be too soluble; if it's too non-polar, it may crash out too quickly as an amorphous solid or oil.
-
-
Step-by-Step Protocol for Improved Crystallization:
-
Purify the Free Base: Before attempting salt formation, purify the crude (S)-5-Phenylmorpholin-2-one free base by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes is a good starting point). This is the single most effective step to ensure good crystallization.
-
Ensure Anhydrous Conditions: Dry the purified free base oil under high vacuum to remove residual solvents and water. Use anhydrous solvents (e.g., anhydrous diethyl ether, ethyl acetate, or isopropanol) for the crystallization.
-
Controlled Acid Addition: Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate. Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.
-
Induce Crystallization: If an oil forms initially, try the following:
-
Scratch the inside of the flask with a glass rod at the oil-solvent interface.
-
Add a small seed crystal from a previous successful batch, if available.
-
Cool the mixture slowly (e.g., place in a refrigerator overnight rather than an ice bath).
-
Try adding a non-polar co-solvent like heptane dropwise to the mixture to decrease the solubility of the salt.
-
-
Isolate and Dry: Once a solid precipitate forms, collect it by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry thoroughly under high vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for maintaining the enantiomeric purity of the product?
A1: The most critical parameter is avoiding harsh reaction conditions. Both strong bases and strong acids, especially at elevated temperatures for prolonged periods, can risk epimerization at the C5 position. It is crucial to use the mildest possible conditions that still afford a reasonable reaction rate. After synthesis, confirm enantiomeric excess (e.e.) using chiral HPLC.
Q2: Can I use a different halo-acetylating agent, like bromoacetyl bromide, instead of ethyl chloroacetate?
A2: Yes, more reactive agents like bromoacetyl bromide can be used and may lead to faster reaction times. However, their higher reactivity can also increase the rate of side reactions, such as O-alkylation and the formation of dimers. They are also more hazardous to handle. If you choose a more reactive agent, it is imperative to use lower temperatures and controlled, slow addition.
Q3: My NMR shows the correct product, but the integration is slightly off, and there's a broad signal. What could this be?
A3: This often points to the presence of the uncyclized intermediate. The broad signal is likely the hydroxyl (-OH) proton of the intermediate. The presence of this impurity will also skew the integration of the other protons. Co-elution of the intermediate and product during workup is common if the crude material is not purified by chromatography.
Q4: Is it necessary to purify the intermediate before cyclization?
A4: In most lab-scale preparations, this is a one-pot reaction where the intermediate is not isolated. The reaction is driven to completion to form the cyclized product. Isolating the intermediate would add significant time and potential for material loss to the process. Monitoring the reaction to ensure full conversion is the more efficient approach.
Experimental Protocols
Protocol: Synthesis of (S)-5-Phenylmorpholin-2-one
-
To a round-bottom flask under a nitrogen atmosphere, add (S)-2-phenylglycinol (1.0 eq) and anhydrous sodium bicarbonate (2.0 eq).
-
Add a suitable anhydrous solvent, such as acetonitrile or tetrahydrofuran (THF).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add ethyl chloroacetate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material and intermediate are consumed (typically 4-12 hours).
-
Cool the mixture to room temperature, filter off the inorganic salts, and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base, typically as a viscous oil.
This crude product should be purified by column chromatography before proceeding to hydrochloride salt formation for best results.
References
Technical Support Center: Purification of (S)-5-Phenylmorpholin-2-one Hydrochloride
Welcome to the dedicated technical support guide for the purification of (S)-5-Phenylmorpholin-2-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable chiral building block. We understand that obtaining this compound with high chemical and enantiomeric purity is critical for the success of your research and development projects.
This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter.
Section 1: Initial Purity Assessment & Common Impurities
A successful purification strategy begins with a thorough understanding of your crude material. Rushing into a purification protocol without assessing the impurity profile is a common cause of low yields and wasted effort.
FAQ: What are the most common impurities I might encounter in my crude this compound?
The impurity profile depends heavily on the synthetic route. However, based on common syntheses, you should anticipate the following:
-
Starting Materials: Unreacted precursors, such as (S)-phenylglycinol or its derivatives, and bromoacetyl bromide or related alkylating agents.
-
Diastereomers/Enantiomers: If the synthesis is not perfectly stereocontrolled, you may have the (R)-enantiomer or other diastereomeric side products.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., Dioxane, DCM, Ethyl Acetate).
-
Reaction Byproducts: Side-products from over-alkylation, elimination, or hydrolysis of the lactone ring.
-
Degradation Products: The morpholinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
FAQ: How should I perform an initial purity assessment of my crude material?
A multi-pronged approach is recommended before committing to a large-scale purification.
-
Thin-Layer Chromatography (TLC): TLC is your first line of defense for a rapid, qualitative assessment.
-
Why it's critical: It quickly reveals the complexity of your mixture, helps in choosing a purification strategy (recrystallization vs. chromatography), and is essential for developing column chromatography conditions.
-
Common Issue: The hydrochloride salt may streak on standard silica plates. To get a clean spot, you can often analyze the corresponding free base. To do this, spot your crude salt on the TLC plate, then "over-spot" with a dilute solution of triethylamine (TEA) in ethyl acetate. This in-situ neutralization allows the free base to chromatograph more effectively.
-
-
Proton NMR (¹H NMR):
-
Why it's critical: Provides a quantitative overview of the purity and identifies the nature of impurities if they are present in significant amounts (>1-2%). Look for unexpected peaks in the aromatic and aliphatic regions. Integration of key signals against a known standard can give a purity estimate.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Why it's critical: HPLC offers the most accurate assessment of chemical purity. A standard reverse-phase method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) is usually effective.
-
For Chiral Purity: Assessing enantiomeric excess (e.e.) requires a specialized chiral HPLC method (e.g., using a Chiralpak® or Chiralcel® column). This is the only reliable way to quantify the (R)-enantiomer.
-
Section 2: Purification Strategy Decision Workflow
Choosing the right purification path from the start is paramount. This decision tree illustrates a logical workflow based on your initial purity assessment.
Caption: Decision workflow for selecting the appropriate purification technique.
Section 3: Recrystallization - Troubleshooting & Protocol
Recrystallization is the most efficient method for purifying material that is already of moderate to high purity (>90-95%). It excels at removing small amounts of impurities and delivering highly crystalline, easy-to-handle material.
Troubleshooting Guide: Recrystallization
| Issue | Probable Cause & Explanation | Solution(s) |
| Very Low Yield | Solvent is too good: The compound has high solubility even at low temperatures. | Choose a solvent system where the compound is less soluble. A common strategy is to use a solvent pair: dissolve the compound in a minimum of a "good" solvent (like methanol or ethanol) while hot, and then slowly add a "poor" solvent (like ethyl acetate, MTBE, or heptane) until turbidity persists. Then, allow it to cool slowly. |
| Oiling Out | Supersaturation is too high: The solution is cooled too rapidly, or the solvent is too nonpolar, causing the compound to crash out as a liquid phase instead of forming crystals. | 1. Slow Cooling: Ensure the flask is well-insulated to cool as slowly as possible. A Dewar flask can be used for very slow cooling. 2. Solvent Choice: Use a more polar solvent system. 3. Re-dissolve & Dilute: If oiling occurs, re-heat the mixture to re-dissolve, add slightly more of the "good" solvent, and cool slowly again. |
| No Crystals Form | 1. Solution is not saturated: Too much solvent was used. 2. Nucleation is inhibited: The flask is too clean, or there are no seed crystals. | 1. Concentrate: Gently boil off some solvent to increase the concentration and try cooling again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal from a previous batch if available. |
| Product is Colored | High molecular weight, colored impurities are present. These are often nonpolar and get trapped in the crystal lattice. | Before recrystallization, dissolve the crude product in the chosen solvent (e.g., methanol), add a small amount of activated charcoal (1-2% w/w), and gently heat/stir for 15-20 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal, then proceed with cooling. |
Experimental Protocol 1: Recrystallization of (S)-5-Phenylmorpholin-2-one HCl
-
Solvent Selection: Begin by testing solvent systems on a small scale. Isopropanol (IPA), ethanol, or methanol/ethyl acetate mixtures are excellent starting points.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude hydrochloride salt. Add the minimum amount of the chosen hot solvent (e.g., IPA) required to fully dissolve the solid.
-
Charcoal Treatment (If Needed): If the solution is colored, allow it to cool slightly, add activated charcoal, and reflux for 15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel (fluted filter paper is ideal) into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (4°C) for several hours.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum, protecting them from light.[1]
Section 4: Column Chromatography (For the Free Base)
When dealing with complex mixtures or impurities with similar solubility to your product, chromatography is necessary. Crucial Insight: It is highly advisable to perform chromatography on the free base of (S)-5-Phenylmorpholin-2-one, not the hydrochloride salt. The basic amine interacts strongly with the acidic silica gel, leading to poor separation and low recovery.[2]
FAQ: My compound streaks badly on a silica gel TLC plate, even after neutralizing on the plate. What can I do?
This indicates a strong interaction between your basic compound and the acidic silica.
-
The Causality: The lone pair on the morpholine nitrogen forms a strong acid-base interaction with the acidic silanol (Si-OH) groups on the silica surface. This prevents the compound from eluting cleanly, causing it to "streak" down the plate or column.[2]
-
The Solution: You must add a competitive base to your mobile phase. This base will "occupy" the acidic sites on the silica, allowing your compound of interest to elute without streaking.
-
Standard Practice: Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol).
-
Typical Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Standard Silica Gel (230-400 mesh) | Cost-effective and generally sufficient with mobile phase modification. |
| Mobile Phase | Ethyl Acetate / Hexanes or Dichloromethane / Methanol | Start with a gradient to find the ideal polarity for elution. |
| Additive | 0.5-1% Triethylamine (TEA) | CRITICAL: Neutralizes acidic silanol groups to prevent streaking and improve recovery.[2] |
| Loading | Dry loading is preferred | Dissolve the crude free base in a minimal amount of DCM/Methanol, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column. This leads to sharper bands. |
Workflow: From Crude HCl Salt to Purified Free Base
References
Stability of morpholinone compounds in acidic vs basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of morpholinone compounds in acidic and basic conditions. Our goal is to equip you with the scientific rationale behind experimental observations and protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and analysis of morpholinone compounds.
Q1: My morpholinone compound appears to be degrading during storage at room temperature. What is the likely cause?
A1: Morpholinone compounds can be susceptible to degradation over time, even at room temperature.[1] The primary degradation pathway is often hydrolysis of the lactone (cyclic ester) ring. Several factors can influence the rate of degradation, including temperature, humidity, light exposure, and the pH of the microenvironment.[2][3][4] For instance, some morpholinones have been observed to decompose after a few weeks at room temperature but remain stable for prolonged periods when refrigerated at 4°C.[1]
Q2: I am observing unexpected peaks in my HPLC analysis after exposing my morpholinone compound to acidic conditions. What could these be?
A2: Under acidic conditions, the morpholinone ring is susceptible to hydrolysis. The most probable degradation product is the corresponding ring-opened amino acid ester. The reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] This ring-opening can lead to the formation of new chemical entities that will appear as distinct peaks in your chromatogram.
Q3: My reaction yield is low when working with a morpholinone in a basic solution. Could the compound be degrading?
A3: Yes, it is highly likely. Basic conditions can promote the hydrolysis of the lactone ring in morpholinone compounds, often at a faster rate than in acidic or neutral conditions. The hydroxide ion is a potent nucleophile that can directly attack the carbonyl carbon of the lactone, leading to ring cleavage.[6] This degradation will reduce the concentration of your starting material and consequently lower the yield of your desired product.
Q4: What are the key factors I need to control to ensure the stability of my morpholinone compounds during experiments?
A4: To maintain the chemical integrity of morpholinone compounds, it is crucial to control several environmental factors:
-
Temperature: Higher temperatures accelerate degradation reactions.[2] Store compounds at recommended low temperatures (e.g., 4°C) and minimize exposure to elevated temperatures during experiments.
-
pH: Both acidic and basic conditions can catalyze hydrolysis.[2][4] Maintain the pH of your solutions within a stable range, ideally near neutral, unless the reaction chemistry requires otherwise. The use of buffer systems can help maintain a stable pH.[2]
-
Humidity/Moisture: Water is a reactant in the hydrolysis of the lactone ring. It is important to protect your compounds from atmospheric moisture, especially during long-term storage.[2][3]
-
Light: Photodegradation can occur in some molecules when exposed to UV or visible light.[2][3] Storing materials in amber vials or in the dark can mitigate this.
Q5: Are there any structural modifications that can improve the stability of a morpholinone ring?
A5: Yes, structural modifications can significantly impact stability. For example, N-acylation of the morpholinone nitrogen has been shown to affect the thermodynamics of ring-opening polymerization, a process related to ring stability.[7][8] N-acyl morpholin-2-ones readily polymerize, while N-aryl or N-alkyl substituted versions do not, suggesting that the electronic nature of the nitrogen substituent influences the stability of the lactone ring.[7][8] Derivatization of the morpholinone ring can also lead to more stable compounds.[1]
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during the study of morpholinone stability.
Troubleshooting Guide 1: Inconsistent Results in Stability Studies
| Symptom | Potential Cause | Recommended Action |
| High variability in degradation rates between replicate experiments. | Inconsistent pH control. | Ensure accurate and consistent preparation of buffers. Verify the pH of all solutions before use. |
| Fluctuations in temperature. | Use a calibrated and stable incubator or water bath. Monitor and record the temperature throughout the experiment. | |
| Inconsistent sample handling. | Standardize all sample preparation and handling procedures. Ensure consistent timing for each step of the process. | |
| Unexpectedly rapid degradation. | Presence of contaminants that catalyze degradation. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and free of acidic or basic residues. |
| Exposure to light.[2][3] | Conduct experiments in a light-controlled environment or use amber-colored reaction vessels. | |
| No degradation observed under stress conditions. | Insufficiently harsh stress conditions. | Increase the concentration of the acid or base, raise the temperature, or extend the duration of the stress test.[9] |
| The compound is highly stable under the tested conditions. | Consider more forcing conditions or alternative degradation pathways (e.g., oxidative or photolytic stress). |
Troubleshooting Guide 2: Analytical Method Issues (HPLC/LC-MS)
| Symptom | Potential Cause | Recommended Action |
| Poor peak shape for the parent morpholinone or its degradants. | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analytes are in a single ionic state. |
| Column degradation. | Use a column with a suitable pH range. If the column has been exposed to extreme pH, it may need to be replaced. | |
| Co-elution of the parent compound and degradation products. | Insufficient chromatographic resolution. | Optimize the mobile phase composition (e.g., gradient, organic modifier). Try a different column chemistry (e.g., C18, phenyl-hexyl). |
| Disappearing peaks or loss of signal intensity over a sequence of injections. | Adsorption of the analyte to the column or system components. | Add a stronger solvent to the mobile phase or an ion-pairing agent. Consider using a different column material. |
| In-source degradation in the mass spectrometer. | Optimize the ion source parameters (e.g., temperature, voltages) to minimize fragmentation. | |
| Non-reproducible quantification. | Instability of the compound in the autosampler. | Keep the autosampler temperature controlled (e.g., 4°C). Limit the time samples are stored in the autosampler before injection. |
| Inconsistent sample preparation. | Ensure accurate and precise dilutions. Use a validated sample preparation protocol. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed protocols for conducting stability studies on morpholinone compounds.
Protocol 1: Forced Degradation Study of a Morpholinone Compound
This protocol outlines the steps for subjecting a morpholinone compound to acidic and basic stress conditions to assess its stability.
Objective: To determine the degradation profile of a morpholinone compound under acidic and basic hydrolysis conditions.
Materials:
-
Morpholinone compound of interest
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (for LC-MS)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Thermostatic water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the morpholinone compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Prepare a parallel sample using 1 M HCl for more aggressive degradation.
-
Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Degradation:
-
In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Prepare a parallel sample using 1 M NaOH.
-
Incubate the samples under the same conditions as the acidic degradation.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase.
-
-
Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of high-purity water and incubate it under the same conditions.
-
Analysis:
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Identify and, if possible, characterize the major degradation products using mass spectrometry.
-
Diagram 1: General Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of morpholinone compounds.
Section 4: Mechanistic Insights
Understanding the mechanisms of degradation is key to predicting and controlling the stability of morpholinone compounds.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the morpholinone lactone ring typically proceeds through an AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).
-
Protonation: The carbonyl oxygen of the lactone is protonated by the acid, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the ring's ether oxygen.
-
Ring Opening: The C-O bond of the lactone ring cleaves, leading to the formation of the ring-opened hydroxy ester.
Diagram 2: Mechanism of Acid-Catalyzed Morpholinone Hydrolysis
Caption: Simplified mechanism of acid-catalyzed hydrolysis of the morpholinone ring.
Base-Catalyzed Hydrolysis
In basic conditions, the hydrolysis follows a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).
-
Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the lactone.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate with a negative charge on the oxygen.
-
Ring Opening: The lactone ring opens to form a carboxylate and an alcohol.
-
Protonation: In the final step, the alkoxide is protonated by water to yield the final ring-opened product.
Diagram 3: Mechanism of Base-Catalyzed Morpholinone Hydrolysis
Caption: Simplified mechanism of base-catalyzed hydrolysis of the morpholinone ring.
Section 5: References
-
Benchchem. A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. Available from: --INVALID-LINK--
-
MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. 2023. Available from: --INVALID-LINK--
-
ResearchGate. Organocatalytic Ring-Opening Polymerization of Morpholinones a. Available from: --INVALID-LINK--
-
Journal of the American Chemical Society. Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. 2014. Available from: --INVALID-LINK--
-
Dickinson. Top 5 Factors Affecting Chemical Stability. 2025. Available from: --INVALID-LINK--
-
National Institutes of Health. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Available from: --INVALID-LINK--
-
SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available from: --INVALID-LINK--
-
Wikipedia. Morpholine. Available from: --INVALID-LINK--
-
OSHA. Morpholine. 2003. Available from: --INVALID-LINK--
-
IJPPR. Degradation Profiling by RP- HPLC: A Review. 2021. Available from: --INVALID-LINK--
-
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Available from: --INVALID-LINK--
-
Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. Available from: --INVALID-LINK--
-
QbD Group. 4 Factors Influencing the Stability of Medicinal Products. 2023. Available from: --INVALID-LINK--
-
Separation Science. Analytical Techniques In Stability Testing. 2025. Available from: --INVALID-LINK--
-
ResearchGate. The microbial degradation of morpholine. 2025. Available from: --INVALID-LINK--
-
ResearchGate. Analytical Techniques for the Assessment of Drug Stability. Available from: --INVALID-LINK--
-
SciTechnol. Journal of Pharmaceutics & Drug Delivery Research. Available from: --INVALID-LINK--
-
National Institutes of Health. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Available from: --INVALID-LINK--
-
LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. 2023. Available from: --INVALID-LINK--
-
"Drug Stability and factors that affect on the drug stability" Review BY. Available from: --INVALID-LINK--
-
HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available from: --INVALID-LINK--
-
ResearchGate. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Available from: --INVALID-LINK--
-
ResearchGate. Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp.. Available from: --INVALID-LINK--
-
PubMed. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. 2014. Available from: --INVALID-LINK--
-
National Institutes of Health. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][12][13]oxazine-1,8-diones. 2023. Available from: --INVALID-LINK--
-
PCCA. Factors That Affect the Stability of Compounded Medications. 2022. Available from: --INVALID-LINK--
-
Forced degradation and impurity profiling. Available from: --INVALID-LINK--
-
PubMed. Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. 2014. Available from: --INVALID-LINK--
-
National Institutes of Health. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. 2020. Available from: --INVALID-LINK--
-
ResearchGate. Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. 2025. Available from: --INVALID-LINK--
-
CARBOGEN AMCIS. Release Testing and Stability Studies for Drug Products. Available from: --INVALID-LINK--
-
ResearchGate. (PDF) Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome. 2025. Available from: --INVALID-LINK--
-
ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions. Available from: --INVALID-LINK--
-
PubMed. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. 2021. Available from: --INVALID-LINK--
-
YouTube. The correct order of relative rate of acidic hydrolysis (cyclic ring) of the following compounds.... 2023. Available from: --INVALID-LINK--
-
National Institutes of Health. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). 2019. Available from: --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. Forced Degradation Studies of Agomelatine: Development and Validation of Stability Indicating RP-HPLC Method using Internal Standard. Available from: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Common problems in chiral synthesis with morpholinone building blocks
Answering the complex challenges in modern drug discovery requires robust and predictable synthetic methodologies. Chiral morpholinones are privileged scaffolds, frequently appearing in biologically active compounds and approved pharmaceuticals.[1][2] However, their synthesis is not without challenges, often demanding precise control over stereochemistry and reaction conditions to avoid common pitfalls.
This Technical Support Center is designed for researchers, scientists, and drug development professionals actively engaged in the chiral synthesis of morpholinone building blocks. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern success in these intricate transformations. This guide is structured in a question-and-answer format to directly address the specific, practical issues you may encounter at the bench.
Section 1: Stereocontrol and Racemization
Maintaining the stereochemical integrity of your molecules is the cornerstone of chiral synthesis. This section addresses the most common issues related to achieving high enantiomeric and diastereomeric purity.
FAQ 1.1: My reaction is yielding a nearly racemic product or very low enantiomeric excess (ee). What are the primary causes and troubleshooting steps?
Answer: Low enantioselectivity is a frequent and frustrating problem. The causes can typically be traced back to three main areas: the catalyst system, the reaction conditions, or the inherent stability of the chiral centers in your starting materials or products.
Causality and Troubleshooting:
-
Ineffective Chiral Catalyst or Ligand: The choice of chiral catalyst is paramount. Not all catalysts are suitable for all substrates. For instance, in the popular chiral phosphoric acid (CPA) catalyzed synthesis of C3-substituted morpholinones, the acidity and steric bulk of the CPA are critical for effective stereochemical communication.[3][4]
-
Solution: Screen a panel of chiral catalysts with varying steric and electronic properties. For example, if a BINOL-derived CPA is failing, consider a SPINOL-derived or other backbone. Hydrogen-bonding interactions between the catalyst and substrate are often crucial for high enantioselectivity.[5]
-
-
Racemization of the Product or Starting Material: The chiral center in your morpholinone product, particularly if adjacent to a carbonyl group, may be susceptible to racemization under the reaction conditions. This can occur via enolization, especially in the presence of acid or base.[6][7]
-
Solution:
-
Lower the Reaction Temperature: Racemization is often kinetically controlled. Running the reaction at a lower temperature can significantly suppress this unwanted pathway.
-
Buffer the Reaction: If using a strong acid or base, consider adding a buffer to maintain a milder pH.
-
Minimize Reaction Time: Prolonged exposure to reaction conditions can increase the likelihood of racemization. Monitor the reaction closely and quench it as soon as it reaches completion. A strategy for synthesizing morpholinone derivatives from α-amino acids without racemization involves using a mild base like potassium carbonate.[8]
-
-
-
Interfering Achiral Background Reactions: The desired chiral-catalyzed reaction is in competition with a non-catalyzed or achiral pathway that produces a racemic mixture.
-
Solution: Optimize the catalyst loading. A higher catalyst loading can sometimes accelerate the desired chiral pathway sufficiently to outcompete the background reaction. Also, ensure all reagents and solvents are of high purity and free from contaminants that might catalyze an achiral pathway.
-
Troubleshooting Workflow: Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
FAQ 1.2: My synthesis is producing the wrong diastereomer or a poor diastereomeric ratio (d.r.). How can I improve diastereoselectivity?
Answer: Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. Controlling this requires a careful examination of steric interactions, reagent choice, and reaction setup.
Causality and Troubleshooting:
-
Steric Hindrance: The approach of your reagents to the chiral substrate is governed by sterics. The existing stereocenter(s) should direct the incoming reagent to one face of the molecule.
-
Solution: Increase the steric bulk of either your substrate's protecting groups or the reagent itself. For example, in an alkylation reaction, switching from methyl iodide to a bulkier electrophile might improve facial selectivity. This is a key consideration in methods like the Petasis reaction followed by cyclization to form morpholinones.[9][10]
-
-
Chelation Control vs. Felkin-Anh Model: In reactions involving carbonyls adjacent to a stereocenter, the outcome can be predicted by different models. Chelation control (requiring a Lewis acidic metal and a chelating group) and the Felkin-Anh model (non-chelating conditions) predict opposite diastereomers.
-
Solution: If you are getting the Felkin-Anh product but desire the anti-Felkin (chelation-controlled) product, switch to a Lewis acidic metal catalyst (e.g., TiCl₄, MgBr₂) and ensure your substrate has a chelating group (e.g., an α-alkoxy or amino group). Conversely, to favor the Felkin-Anh product, use non-chelating conditions (e.g., NaBH₄ reduction).
-
-
Solvent Effects: The solvent can influence the effective size of reagents and stabilize or destabilize certain transition states.
-
Solution: Conduct a solvent screen. Apolar solvents may enhance steric interactions, while polar, coordinating solvents might favor chelation-controlled pathways.
-
Section 2: Side Reactions and Byproduct Formation
Unwanted side reactions can significantly lower your yield and complicate purification. Identifying and mitigating these pathways is critical for an efficient synthesis.
FAQ 2.1: My reaction is stalling, or I'm isolating an unexpected oxazolidine intermediate instead of the desired morpholinone. What is happening?
Answer: This is a known failure mode, particularly in syntheses aiming for C3-disubstituted morpholinones.[11][12] The reaction pathway involves the formation of a cyclic hemiacetal or hemiaminal intermediate. The desired next step is often a rearrangement (like an aza-benzilic ester rearrangement) to form the morpholinone.[3] However, this key intermediate can be intercepted or follow an alternative, non-productive pathway.
Causality and Troubleshooting:
-
Intermediate Stability: The crucial cyclic intermediate may be too stable to proceed to the final product under the current conditions, or it may degrade at higher temperatures.
-
Solution: The choice of catalyst can be critical. For example, ZnCl₂ has been shown to catalyze the cyclizative 1,2-rearrangement for the synthesis of morpholinones bearing aza-quaternary stereocenters, where other methods might fail.[12] You may need to screen different Lewis or Brønsted acids to find one that effectively promotes the desired rearrangement without causing degradation.
-
-
Reaction Temperature: While higher temperatures are often used to drive reactions to completion, they can lead to the degradation of sensitive intermediates in morpholinone synthesis.[11][12]
-
Solution: Carefully optimize the reaction temperature. Try running the reaction at a lower temperature for a longer period. A temperature screening (e.g., from 0 °C to 60 °C) can reveal the optimal balance between reaction rate and stability.
-
Reaction Pathway: Morpholinone Formation vs. Side Products
Caption: Competing pathways in morpholinone synthesis.
Section 3: Purification and Isolation Challenges
The unique properties of chiral molecules often necessitate specialized purification strategies.
FAQ 3.1: I'm struggling to separate the enantiomers of my morpholinone product. What are the most effective methods?
Answer: Separating enantiomers is a significant challenge because they have identical physical properties (boiling point, solubility) in achiral environments.[13] Specialized techniques are required that employ a chiral environment to differentiate between them.
Recommended Purification Techniques:
| Technique | Principle | Advantages | Common Challenges |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | High resolution, applicable to analytical and preparative scales. | High cost of chiral columns, column degradation, limited loading capacity.[13] |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the mobile phase with a CSP. | Faster, more cost-effective (less solvent waste), "greener" than HPLC. | Higher initial equipment cost, solubility issues for highly polar compounds.[13] |
| Diastereomeric Crystallization | React the racemic mixture with a chiral resolving agent to form diastereomers, which have different solubilities and can be separated by crystallization. | Can be cost-effective for large-scale separations. | Requires a suitable resolving agent, may need extensive optimization, not always successful. |
Expert Tip: For difficult separations, SFC is often the preferred method in the pharmaceutical industry due to its speed and lower operational cost. When developing a purification method, screen multiple chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) and mobile phase modifiers.[14]
Section 4: Experimental Protocols
Adherence to a well-designed protocol is essential for reproducibility. Below is a representative procedure based on established literature.
Protocol 4.1: General Procedure for Chiral Phosphoric Acid (CPA)-Catalyzed Enantioselective Synthesis of C3-Substituted Morpholinones
This protocol is adapted from methodologies described for the asymmetric synthesis of morpholinones via aza-benzilic ester rearrangement.[3][11]
Materials:
-
2-(Arylamino)ethan-1-ol derivative (1.0 equiv)
-
Aryl/alkylglyoxal (1.2 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5-10 mol%)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Molecular sieves (4 Å), activated
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-(arylamino)ethan-1-ol (e.g., 0.2 mmol), the CPA catalyst (0.01-0.02 mmol), and activated molecular sieves.
-
Inert Atmosphere: Seal the vial and purge with an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add the anhydrous solvent (e.g., 2.0 mL) via syringe.
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Reagent Addition: Add the aryl/alkylglyoxal (0.24 mmol) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired chiral morpholinone.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 14. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
Troubleshooting low enantioselectivity in phenylmorphan synthesis
A Guide to Troubleshooting and Optimizing Enantioselectivity
Welcome to the technical support center for the asymmetric synthesis of phenylmorphans. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (% ee). As Senior Application Scientists, we have compiled this guide based on established principles of asymmetric catalysis and field-proven insights to help you achieve optimal stereoselectivity in your reactions.
The stereochemistry of 5-phenylmorphans is critical, as different enantiomers can exhibit vastly different pharmacological profiles, including potency and efficacy at opioid receptors.[1][2][3] Achieving high enantioselectivity is therefore not just a matter of chemical purity, but a fundamental requirement for developing safe and effective therapeutics. The first enantioselective syntheses of these scaffolds often rely on key steps like an enantioselective conjugate addition to establish the crucial quaternary stereocenter.[4][5][6] This guide will help you navigate the complexities of this and other related stereoselective transformations.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We recommend following these steps sequentially, as they are organized from the most common and simple checks to more complex experimental optimizations.
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the very first thing I should check?
A1: Rigorously validate your analytical method.
Before you spend valuable time and resources optimizing reaction conditions, you must be absolutely certain that you are measuring the % ee correctly. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods, and their accuracy is paramount.[7][8] An unvalidated method can give misleading results, sending your troubleshooting efforts in the wrong direction.[9]
Key Validation Steps:
-
Confirm Baseline Resolution (Rs > 1.5): You must be able to clearly distinguish the two enantiomer peaks. If they overlap, your area integration will be inaccurate.[9]
-
Analyze a Racemic Standard: Prepare or purchase a 50:50 mixture of your enantiomers. Your analysis should confirm a ratio of ~1:1. This verifies that the detector response is equal for both enantiomers.
-
Check for Accuracy and Linearity: If available, analyze standards of known, non-racemic composition (e.g., 90:10). This confirms the accuracy of your measurements across different ratios.[9]
A common pitfall is assuming equal detector response (e.g., UV absorbance) for both enantiomers without verification.
Q2: I've confirmed my analytical method is accurate, but my % ee is still low and inconsistent between runs. What's next?
A2: Scrutinize the purity and handling of all reagents, catalysts, and solvents.
Asymmetric reactions are notoriously sensitive to trace impurities, which can poison the catalyst or interfere with the chiral environment of the transition state.[7]
-
Catalyst and Ligand Purity: The chemical and, most importantly, the enantiomeric purity of your chiral ligand or catalyst is critical.[10] Even small amounts of the opposite enantiomer can lead to a significant drop in the product's % ee. Verify the purity of new batches.
-
Solvent Quality: Always use anhydrous, high-purity solvents. Water is a common catalyst poison and can hydrolyze sensitive reagents. Ensure solvents are freshly distilled or from a recently opened, sealed bottle.[10] The coordinating ability and polarity of the solvent can also dramatically influence the reaction's transition state.[7][11]
-
Substrate and Reagent Purity: Impurities in your starting materials or other reagents can act as inhibitors or competing substrates. Purify your starting materials if their quality is .
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can degrade sensitive organometallic catalysts and reagents.
Q3: My reagents are pure, but the enantioselectivity remains poor. How do I begin to optimize the reaction conditions?
A3: Systematically screen the key reaction parameters: Temperature, Solvent, and Concentration.
The stereochemical outcome of a reaction is dictated by the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers. Temperature, solvent, and concentration directly influence this energy landscape.
1. Temperature: This is one of the most critical parameters.[7] Lowering the reaction temperature often increases enantioselectivity because the reaction becomes more sensitive to small differences in activation energy.
-
Causality: According to the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡), the enantioselectivity is related to ΔΔG‡. Lowering the temperature (T) makes the enthalpic term (ΔH‡) more dominant. If the desired transition state is enthalpically favored, lower temperatures will improve the % ee.[12][13]
-
Action: If your standard procedure is at room temperature, try running the reaction at 0 °C, -20 °C, or even -78 °C.[10] Ensure the temperature is monitored and remains stable throughout the reaction.[14]
2. Solvent: The solvent is not merely a medium; it is an active participant in the reaction, solvating the catalyst, substrate, and transition state.[15]
-
Causality: Solvents of different polarity and coordinating ability can stabilize or destabilize the diastereomeric transition states to different extents. For example, in some conjugate addition reactions, enantioselectivity has been found to be inversely proportional to the dielectric constant of the solvent.[11] Non-coordinating solvents (like toluene or dichloromethane) are often preferred as they are less likely to interfere with the ligand binding to the metal center.
-
Action: Screen a range of anhydrous solvents with varying properties (e.g., Toluene, THF, Dichloromethane, Diethyl Ether).[9]
3. Concentration & Catalyst Loading: The concentration of reactants and the catalyst loading can affect the aggregation state of the catalyst and the overall reaction kinetics.
-
Causality: The active catalytic species may be a monomer, a dimer, or a more complex aggregate. These states can be concentration-dependent, and each may have a different intrinsic selectivity.
-
Action: Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%) and the substrate concentration to find the optimal conditions.[9]
The following diagram provides a logical workflow for troubleshooting low enantioselectivity.
Caption: A decision tree for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q4: How does a chiral catalyst induce enantioselectivity?
A4: A chiral catalyst or ligand creates a chiral environment around the reaction center. When the achiral substrate enters this environment, it forms two possible diastereomeric transition states on the path to the two different product enantiomers. Because these transition states are diastereomers, they have different energies. The reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one enantiomer.[16]
The diagram below illustrates this fundamental concept.
Caption: Energy profile of a chiral-catalyzed reaction.
Q5: Could the product be racemizing under my reaction or workup conditions?
A5: Yes, this is a distinct possibility, especially if the newly formed stereocenter is adjacent to a carbonyl group or is otherwise labile. To test for this, you can perform a control experiment: subject an enantiomerically enriched sample of your product to the reaction conditions (without reactants) and the workup procedure for a prolonged period. Then, re-analyze the % ee. If it has decreased, racemization is occurring, and you may need to modify your quench, workup, or purification conditions (e.g., use milder acids/bases, lower temperatures, or switch to a different chromatography stationary phase).[7]
Q6: The literature reports high % ee with a specific ligand, but it's not working for my specific phenylmorphan precursor. Why?
A6: This is a classic case of "substrate-catalyst mismatch."[7] Chiral ligands are not universally effective. The steric and electronic properties of your specific substrate must be compatible with the chiral pocket of the catalyst. A ligand that works well for one substrate may provide poor recognition for another, even if the core transformation is the same. In this case, you will need to screen a panel of different chiral ligands. Privileged ligand families like BINAP, DuPhos, or Salen derivatives are good starting points for many transformations.[16]
Data Presentation
The choice of solvent can have a dramatic impact on enantioselectivity. The table below provides illustrative data showing how screening different solvents can lead to process improvements.
| Entry | Solvent | Dielectric Constant (ε) | Observed % ee (Hypothetical) |
| 1 | Toluene | 2.4 | 92% |
| 2 | Dichloromethane (DCM) | 9.1 | 85% |
| 3 | Tetrahydrofuran (THF) | 7.5 | 68% |
| 4 | Diethyl Ether | 4.3 | 89% |
| 5 | Acetonitrile | 37.5 | 25% |
This hypothetical data for an asymmetric conjugate addition illustrates a common trend where less polar, non-coordinating solvents often provide better enantioselectivity.[11]
Experimental Protocols
Protocol 1: Validation of a Chiral HPLC Method
-
Resolution (Rs):
-
Prepare a solution of a racemic (50:50) sample of your phenylmorphan product.
-
Inject the solution onto your chiral HPLC column.
-
Optimize the mobile phase (e.g., hexane/isopropanol ratio) and flow rate to achieve baseline separation of the two enantiomeric peaks.
-
Calculate the resolution using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) , where t is the retention time and w is the peak width at the base. Aim for Rs > 1.5 .[9]
-
-
Accuracy & Linearity:
-
If possible, prepare standards of known enantiomeric composition (e.g., 90:10, 75:25).
-
Analyze these standards using your developed method. The measured % ee should closely match the known values.[9]
-
If standards are unavailable, confirming that a racemic sample gives a 50:50 ratio is a critical minimum check.
-
-
Precision:
-
Inject the same sample multiple times (e.g., n=5).
-
The calculated % ee values should be highly consistent, with a low relative standard deviation (RSD), typically <2%.[9]
-
Protocol 2: Systematic Screening of Reaction Conditions
-
Setup: Prepare a parallel set of small-scale reactions in vials under an inert atmosphere. Ensure each vial contains identical amounts of substrate, reagents, and catalyst/ligand.
-
Variable Screening:
-
Reaction Monitoring: Stir all reactions for the same amount of time. Monitor the progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS to determine conversion.
-
Workup & Analysis:
-
Once the reactions are complete, quench all reactions identically using a pre-cooled quenching solution.
-
Perform an identical workup and purification for each reaction.
-
Analyze the % ee of the purified product from each reaction condition using your validated chiral HPLC/GC method.
-
-
Identify Optimum: Compare the results to identify the optimal combination of temperature and solvent that provides the highest enantioselectivity and acceptable conversion.
References
- 1. Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective One-Pot Synthesis of 7- and 8-Substituted 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 手性催化劑和配體 [sigmaaldrich.com]
Technical Support Center: Optimizing Aza-Michael Additions with Morpholinone Derivatives
Welcome to the technical support center for optimizing the aza-Michael addition with morpholinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for this crucial synthetic transformation. Chiral morpholinones are significant pharmacophores in medicinal chemistry, and their synthesis via reactions like the aza-Michael addition is of considerable interest.[1] This resource combines established scientific principles with practical, field-tested insights to help you navigate the complexities of your experiments and achieve optimal results.
Introduction to Aza-Michael Addition with Morpholinone Derivatives
The aza-Michael addition is a powerful and atom-economical method for forming carbon-nitrogen bonds.[2][3] It involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[4][5] In the context of morpholinone chemistry, this reaction is pivotal for introducing nitrogen-containing substituents, often a key step in the synthesis of complex molecules with potential biological activity.
While the reaction can sometimes proceed without a catalyst, it is often slow.[4] Therefore, various catalytic systems, including Lewis acids, Brønsted acids, bases, and organocatalysts, are frequently employed to enhance reaction rates and selectivity.[6][7] The choice of catalyst, solvent, and reaction temperature can significantly impact the yield, purity, and stereochemical outcome of the desired product.[7]
This guide will address common challenges encountered during the aza-Michael addition with morpholinone derivatives and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the aza-Michael addition with morpholinone derivatives.
Q1: My aza-Michael addition is extremely slow or not proceeding at all. What are the likely causes and how can I accelerate it?
A1: A sluggish or stalled reaction is a frequent issue. Several factors can contribute to this:
-
Insufficient Nucleophilicity of the Amine: The reactivity of the nitrogen nucleophile is paramount. Aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring.[8] Steric hindrance around the nitrogen atom can also significantly slow down the reaction.[8]
-
Troubleshooting:
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, be mindful of potential side reactions or degradation at elevated temperatures.[6]
-
Catalyst Addition: If uncatalyzed, the reaction may be inherently slow.[4] Introducing a suitable catalyst is often the most effective solution.
-
Base Catalysis: For less reactive amines, a stronger base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,4-diazabicyclo[2.2.2]octane (DABCO), or guanidine derivatives can be more effective than weaker bases like triethylamine.[2][3][9]
-
Lewis Acid Catalysis: Lewis acids such as Ytterbium triflate (Yb(OTf)₃) or sulfated zirconia can activate the Michael acceptor, making it more susceptible to nucleophilic attack.[6][10]
-
-
Solvent Choice: Polar protic solvents like alcohols can sometimes accelerate the reaction by stabilizing charged intermediates.[11]
-
-
Q2: I am observing the formation of multiple products. What are the common side reactions and how can I improve the selectivity?
A2: The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired morpholinone derivative.
-
Bis-addition: Primary amines can react twice with the Michael acceptor, leading to a bis-adduct.[12]
-
Troubleshooting:
-
Control Stoichiometry: Using a slight excess of the amine can favor the mono-adduct. Conversely, using an excess of the Michael acceptor will favor the bis-adduct.
-
Catalyst Selection: Certain catalysts can exhibit high selectivity for mono-addition. For instance, some lipases have been reported to selectively catalyze the formation of the monoadduct.[12]
-
-
-
Polymerization of the Michael Acceptor: α,β-unsaturated compounds can polymerize, especially under basic conditions or at elevated temperatures.
-
Troubleshooting:
-
Lower Temperature: Running the reaction at a lower temperature can minimize polymerization.
-
Slow Addition: Adding the Michael acceptor slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring polymerization.
-
-
-
Competitive Reactions: If the morpholinone derivative or the amine contains other reactive functional groups, these may compete with the desired aza-Michael addition.
-
Troubleshooting:
-
Protecting Groups: It may be necessary to protect other reactive functional groups before carrying out the aza-Michael addition.
-
-
Q3: My product yield is consistently low, even with a catalyst. What other factors should I investigate?
A3: Low yields can be frustrating. If you've already optimized the catalyst and reaction time, consider these factors:
-
Reagent Purity: Impurities in your starting materials, particularly the amine or the morpholinone Michael acceptor, can inhibit the reaction or lead to side products.
-
Troubleshooting: Ensure your reagents are pure. Recrystallize or distill starting materials if necessary.
-
-
Solvent Effects: The choice of solvent can have a profound impact on reaction rates and yields.[6]
-
Troubleshooting:
-
Solvent Screening: If possible, screen a variety of solvents with different polarities (e.g., THF, acetonitrile, toluene, and solvent-free conditions).[6] Solvent-free conditions can sometimes be highly effective.[4][12]
-
Moisture: Ensure your solvent is dry, as water can sometimes interfere with the reaction, especially when using moisture-sensitive catalysts.
-
-
-
Reaction Equilibrium: The aza-Michael addition can be reversible (retro-aza-Michael reaction), particularly at higher temperatures.[8]
-
Troubleshooting:
-
Lower Temperature: Running the reaction at the lowest effective temperature can help shift the equilibrium towards the product.
-
Product Removal: If feasible, removing the product from the reaction mixture as it forms can drive the equilibrium forward.
-
-
Q4: I am struggling with the purification of my aza-Michael adduct. What are some effective strategies?
A4: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
-
Troubleshooting:
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. Start with a non-polar solvent and gradually increase the polarity.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: If your product contains a basic nitrogen atom and is soluble in an organic solvent, you can wash the organic layer with a dilute aqueous acid to protonate the amine, which will then move into the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent. This is useful for removing non-basic impurities.
-
Filtration through Silica Gel: For removing solid catalysts, filtration of the reaction mixture (dissolved in a suitable solvent like DCM or Et₂O) through a short pad of silica gel can be effective.[4]
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the aza-Michael addition with morpholinone derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Low reactivity of the amine (e.g., aromatic or sterically hindered).[8] 2. Reaction temperature is too low. 3. No catalyst or an inappropriate catalyst is being used.[4] 4. Impure reagents or solvent. | 1. Switch to a more reactive amine if possible. 2. Gradually increase the reaction temperature.[6] 3. Screen a range of catalysts (e.g., DBU, DABCO, Yb(OTf)₃, sulfated zirconia).[2][3][6][9][10] 4. Purify starting materials and use dry solvents. |
| Formation of Byproducts | 1. Bis-addition with primary amines.[12] 2. Polymerization of the Michael acceptor. 3. Retro-aza-Michael reaction.[8] | 1. Adjust the stoichiometry of the reactants.[12] 2. Lower the reaction temperature and/or add the Michael acceptor slowly. 3. Run the reaction at a lower temperature. |
| Difficult Purification | 1. Similar polarity of product and starting materials. 2. Presence of polymeric byproducts. | 1. Optimize column chromatography conditions (consider different solvent systems). 2. Attempt recrystallization. 3. Use acid-base extraction to separate the basic product. 4. Pre-treat the crude mixture to remove polymers (e.g., precipitation by adding a non-solvent). |
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in aza-Michael additions.
Detailed Experimental Protocol: A General Procedure
This protocol provides a general starting point for an aza-Michael addition to a morpholinone derivative. Optimization will likely be necessary for your specific substrates.
Materials:
-
Morpholinone Michael acceptor (1.0 mmol)
-
Amine (1.2 mmol)
-
Catalyst (e.g., DBU, 10 mol%)
-
Anhydrous solvent (e.g., THF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the morpholinone Michael acceptor and the anhydrous solvent.
-
Add the amine to the solution and stir for 5 minutes at room temperature.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Analytical Methods for Monitoring Reaction Progress
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress, including the masses of the components in the mixture, which can help identify products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.
Visualizing the Aza-Michael Reaction Mechanism
Caption: A simplified mechanism for a base-catalyzed aza-Michael addition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches | MDPI [mdpi.com]
- 5. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 8. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
Preventing racemization of (S)-5-Phenylmorpholin-2-one during reaction
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (S)-5-Phenylmorpholin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Our goal is to provide you with in-depth troubleshooting guides and answers to frequently asked questions to help you maintain the stereochemical integrity of your material during chemical transformations.
Understanding the Problem: The Mechanism of Racemization
(S)-5-Phenylmorpholin-2-one is a chiral lactam, a class of compounds that can be susceptible to racemization under certain conditions. The primary cause of stereochemical erosion is the deprotonation of the alpha-carbon (C5), the stereocenter bearing the phenyl group. This carbon is positioned between a nitrogen atom and a carbonyl group, which makes the attached proton acidic.
Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with roughly equal probability, leading to the formation of a racemic mixture of (S) and (R) enantiomers.[1][2] This process is detrimental as the biological activity of derivatives is often exclusive to a single enantiomer.[3]
Caption: Base abstracts the acidic α-proton to form a planar enolate, which can be reprotonated from either side, leading to racemization.
Frequently Asked Questions (FAQs)
Q1: How susceptible is (S)-5-Phenylmorpholin-2-one to racemization?
A1: The susceptibility is highly dependent on the reaction conditions. The α-proton is acidic, but not exceptionally so. Racemization is generally not a concern under neutral or acidic conditions or at ambient temperature in the absence of a strong base. The risk becomes significant when the molecule is subjected to strong bases, elevated temperatures, or prolonged reaction times, particularly during reactions like N-alkylation.[4]
Q2: What is the most common reaction type where racemization is observed?
A2: N-alkylation is the most common scenario where significant racemization can occur. This reaction requires deprotonation of the amide nitrogen, and common bases used for this purpose (e.g., Sodium Hydride) are often strong enough to also deprotonate the α-carbon, initiating the racemization pathway.
Q3: How can I determine if my product has racemized?
A3: The most reliable method is to measure the enantiomeric excess (ee%) of your product. This is typically done using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[5][6][7][8] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, though HPLC is generally the gold standard for accurate quantification.[8]
Troubleshooting Guide: Preventing Racemization During Reactions
This guide provides solutions to common issues encountered during reactions involving (S)-5-Phenylmorpholin-2-one, such as N-alkylation or other base-mediated transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aklectures.com [aklectures.com]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. uma.es [uma.es]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Technical Support Center: Synthesis of 5-Phenylmorphans
Welcome to the technical support center for the synthesis of 5-phenylmorphans. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this important scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction yields and overcoming common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic choices in 5-phenylmorphan synthesis.
Q1: What are the primary synthetic strategies for constructing the 5-phenylmorphan core?
The construction of the 5-phenylmorphan bicyclo[3.3.1]nonane core is non-trivial and has been approached through several strategies. Historically, many syntheses produced racemic material, but modern methods have focused on diastereoselective and enantioselective approaches.[1][2]
A prevalent and effective modern strategy involves a three-step sequence starting from an N-substituted-4-aryl-1,2,3,6-tetrahydropyridine:
-
Alkylation: Introduction of a side chain, typically using a substituted allyl bromide, to generate a key quaternary carbon center.[3][4]
-
Acid-Catalyzed Ene-Imine Cyclization: An intramolecular cyclization to form the second ring of the morphan scaffold. The choice of acid and reaction conditions is critical for yield and diastereoselectivity.[3][5]
-
Reduction: In-situ reduction of the cyclized imine intermediate, often with sodium borohydride, to yield the final 5-phenylmorphan.[3][4]
A more recent, enantioselective approach utilizes an intramolecular aza-Michael reaction as the key cyclization step, allowing for the synthesis of specific enantiomers from a common chiral amine intermediate.[2][6]
Q2: How does the choice of the nitrogen (N) substituent affect the synthesis and final product activity?
The N-substituent is a critical handle for modulating the pharmacological activity of 5-phenylmorphans.[3][5] Common substituents include N-methyl, N-benzyl, and N-phenethyl.
-
Synthetic Handle: An N-benzyl group is often used during the core synthesis due to its stability and subsequent ease of removal via hydrogenation to yield a secondary amine intermediate.[5][7] This secondary amine is a versatile precursor for introducing a variety of other N-substituents via N-alkylation.[8][9]
-
Pharmacology: The nature of the N-substituent profoundly impacts receptor binding affinity and functional activity. For instance, N-phenethyl substituted compounds often exhibit high affinity for opioid receptors.[5][8] Unexpectedly, in some C7/C8-substituted series, N-methyl compounds have shown higher affinity than their N-phenethyl counterparts.[3][5]
Q3: What is the most challenging step in the common synthetic routes and why?
The acid-catalyzed ene-imine cyclization is arguably the most sensitive and crucial step. This is because it establishes the stereochemistry at multiple centers of the newly formed ring. The reaction mechanism is thought to involve a six-membered transition state and an intramolecular hydride shift, which, under optimized conditions, leads to high diastereoselectivity.[3][4][5] However, improper conditions, such as overly harsh acids or high temperatures, can lead to low yields, decomposition of starting materials, or the formation of undesired side products.[4]
Troubleshooting Guide: Improving Yields and Overcoming Challenges
This guide provides solutions to specific problems encountered during the synthesis of 5-phenylmorphans.
Problem 1: Low Yield in the Initial Alkylation of the Tetrahydropyridine
| Possible Cause | Scientific Rationale & Recommended Solution |
| Incomplete Reaction | Rationale: The generation of the enamine nucleophile from the tetrahydropyridine may be inefficient, or the alkylating agent (e.g., allyl bromide) may be insufficiently reactive. Solution: Ensure anhydrous conditions, as moisture can quench intermediates. The reaction is typically performed in a polar aprotic solvent like acetonitrile (MeCN).[8] If the reaction is sluggish, consider gentle heating, but monitor for side product formation. A slight excess of the alkylating agent can also drive the reaction to completion. |
| Side Product Formation (e.g., Dialkylation) | Rationale: While less common for generating a quaternary center, side reactions can occur if other reactive sites are present. More commonly, impurities in starting materials can lead to undesired products. Solution: Use purified reagents. Control the stoichiometry carefully. Adding the alkylating agent slowly to the solution of the tetrahydropyridine can sometimes minimize side reactions by keeping the concentration of the electrophile low.[10] |
| Poor Choice of Base/Solvent | Rationale: For related N-alkylation reactions on secondary amine precursors, the choice of base and solvent is critical to prevent undesired O-alkylation if a phenolic group is present.[11] Solution: For alkylating the secondary amine precursor, potassium carbonate (K₂CO₃) in acetonitrile is a standard and effective combination that favors N-alkylation.[5][8] |
Problem 2: Low Yield or Poor Selectivity in the Ene-Imine Cyclization Step
A general workflow for troubleshooting this critical step is outlined below.
Caption: Troubleshooting workflow for the ene-imine cyclization step.
Detailed Troubleshooting for Cyclization:
| Issue | Scientific Rationale & Recommended Solution |
| Reaction is slow or stalls | Rationale: The original protocol by Evans et al. used a mixture of neat formic and phosphoric acid but required 66 hours at room temperature.[4] While effective, this can be impractical. Solution: The use of milder acids in a suitable solvent has been shown to be efficient.[3][4] A 1:1 mixture of formic acid and phosphoric acid often provides good results.[4] Prolonged reaction times do not always increase the yield and can lead to decomposition.[4] It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
| Significant decomposition or charring | Rationale: The tetrahydropyridine and the cyclized product can be sensitive to strong, non-volatile acids, making workup difficult and leading to product loss.[4] Solution: Avoid strong acids like neat H₂SO₄ or HCl unless specifically required for your substrate. The formic acid/phosphoric acid system is generally milder.[4] Ensure the reaction temperature does not exceed the stability threshold of your compounds. Running the reaction at room temperature is often sufficient. |
| Formation of multiple diastereomers | Rationale: The high diastereoselectivity of this reaction is a result of a specific, kinetically favored transition state.[4][5] Deviating from optimal conditions can open up alternative, less selective reaction pathways. Solution: Adhere closely to established protocols that report high diastereoselectivity.[3][5] Ensure the purity of the alkylated intermediate, as impurities could potentially interfere with the desired cyclization pathway. |
Problem 3: Inefficient N-Dealkylation or O-Demethylation
These deprotection steps are often necessary in later stages to reveal the final pharmacologically active functional groups.
| Deprotection Step | Challenge | Scientific Rationale & Recommended Solution |
| N-Demethylation / N-Debenzylation | Low yield or harsh conditions required. | Rationale: Classic methods like the von Braun reaction (using CNBr) can be effective but are often multi-step and use highly toxic reagents.[8][12] Catalytic hydrogenation is standard for N-debenzylation but requires careful catalyst selection and conditions.[7] Solution: For N-demethylation, 1-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis in methanol has proven to be a superior and high-yielding method.[9] For N-debenzylation, palladium on carbon (Pd/C) with a hydrogen source is typically effective.[5][7] |
| O-Demethylation (Phenolic Ether Cleavage) | Formation of side products and low yield. | Rationale: The methoxy group on the phenyl ring is often cleaved to yield the active phenol. This step is sensitive and can generate hard-to-remove impurities.[8] Solution: Boron tribromide (BBr₃) in dichloromethane (DCM) is the reagent of choice.[8][9] The reaction must be performed at low temperatures (e.g., -78 °C) and allowed to warm slowly to room temperature to minimize side reactions. In some synthetic sequences, performing the O-demethylation before a reduction step (like a hydrogenation) can significantly improve the overall yield of the desired phenol.[8] |
Problem 4: Difficulty in Product Purification
| Possible Cause | Scientific Rationale & Recommended Solution |
| Inseparable Diastereomers | Rationale: If the cyclization or another stereocenter-forming reaction is not perfectly selective, you may obtain a mixture of diastereomers that are difficult to separate by standard column chromatography due to their similar polarities. Solution: Re-optimize the preceding reaction to improve its diastereoselectivity. If separation is unavoidable, crystallization can be a powerful tool. Convert the free base product to a salt (e.g., hydrobromide salt using HBr) and attempt crystallization from a suitable solvent system like isopropanol/diethyl ether.[8] This can often selectively crystallize one diastereomer, leaving the other in the mother liquor. |
| Co-elution with Byproducts | Rationale: Side products from deprotection or cyclization steps may have similar retention factors to the desired product. Solution: Ensure the workup procedure is effective at removing reagents (e.g., acidic or basic washes). If column chromatography is still ineffective, consider an alternative purification technique such as preparative HPLC or crystallization as described above.[5] |
Key Experimental Protocols
Protocol 1: Diastereoselective One-Pot Alkylation and Cyclization
This protocol is adapted from the highly efficient procedure reported by Hiebel et al.[3][4]
-
Alkylation: To a solution of N-benzyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous acetonitrile, add the desired substituted allyl bromide (1.2 equiv). Stir the mixture at room temperature for 16-24 hours, monitoring by TLC until the starting material is consumed.
-
Cyclization & Reduction: Concentrate the reaction mixture under reduced pressure to remove the solvent. To the crude residue, add a 1:1 mixture of formic acid (HCO₂H) and phosphoric acid (H₃PO₄). Stir at room temperature for 12-24 hours.
-
Workup: Cool the mixture in an ice bath and carefully basify with concentrated ammonium hydroxide (NH₄OH). Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Reduction: To the crude cyclized intermediate, add methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise. Stir for 1 hour.
-
Purification: Quench the reaction, extract the product, and purify by flash column chromatography on silica gel to afford the desired 5-phenylmorphan.[5]
Caption: Key steps in the one-pot synthesis of 5-phenylmorphans.
Protocol 2: O-Demethylation with Boron Tribromide
This protocol is a standard method for cleaving aryl methyl ethers.[5][8]
-
Dissolve the methoxy-substituted 5-phenylmorphan (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (approx. 1.5-3.0 equiv) dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for 1-4 hours, or until TLC indicates completion.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Basify the mixture with a base such as ammonium hydroxide.
-
Extract the product with DCM, dry the organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the resulting phenol by flash column chromatography.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective One-Pot Synthesis of 7- and 8-Substituted 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probes for narcotic receptor mediated phenomena. 48. C7- and C8-Substituted 5-phenylmorphan opioids from diastereoselective alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of (S)-5-Phenylmorpholin-2-one with common reagents
A Guide to Navigating Side Reactions with Common Reagents
Welcome to the technical support center for (S)-5-Phenylmorpholin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and reactivity of this versatile chiral building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you anticipate and mitigate potential side reactions in your experiments.
I. Stability and Hydrolysis
The morpholin-2-one core of (S)-5-Phenylmorpholin-2-one contains both an amide and an ester linkage, making it susceptible to hydrolysis under certain conditions. Understanding the stability of this ring system is crucial for reaction setup and purification.
FAQ 1: My reaction in acidic media is showing unexpected byproducts. Is the morpholinone ring stable to acid?
Answer: The morpholinone ring is susceptible to acid-catalyzed hydrolysis, which can lead to the formation of ring-opened byproducts. The presence of both an ester and an amide linkage within the six-membered ring presents two potential sites for cleavage.
Causality of the Issue: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While amides are generally more stable to hydrolysis than esters, acidic conditions can also promote amide cleavage, albeit typically at a slower rate. The likely product of hydrolysis is the corresponding amino acid, (S)-2-amino-3-phenyl-3-(2-hydroxyethoxy)propanoic acid.
Troubleshooting Protocol: Minimizing Acid-Catalyzed Hydrolysis
-
pH Control: Whenever possible, maintain the reaction pH in the neutral to mildly acidic range (pH 4-6).
-
Temperature Management: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.
-
Reaction Time: Limit the reaction time to the minimum required for the desired transformation.
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to exclude water, the primary nucleophile for hydrolysis.
-
Protecting Groups: For reactions requiring strongly acidic conditions, consider protecting the morpholinone nitrogen, although this adds extra synthetic steps.
FAQ 2: I am observing decomposition of my starting material during a base-catalyzed reaction. What is the mechanism of base-mediated degradation?
Answer: (S)-5-Phenylmorpholin-2-one is also sensitive to basic conditions, which can promote hydrolysis of the ester linkage through a saponification-type mechanism.
Causality of the Issue: Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to cleave the ester bond, resulting in the formation of a carboxylate and an alcohol. This process is generally faster than base-catalyzed amide hydrolysis.
Troubleshooting Protocol: Avoiding Base-Induced Degradation
-
Choice of Base: Use non-nucleophilic bases (e.g., DBU, DIPEA) when possible if the reaction requires a base but not a nucleophile.
-
Stoichiometry: Use the minimum stoichiometric amount of base necessary for the reaction.
-
Temperature Control: Keep the reaction temperature as low as possible.
-
Aqueous vs. Anhydrous: If possible, perform the reaction under anhydrous conditions to minimize the concentration of hydroxide ions.
-
Work-up: Neutralize the reaction mixture promptly during work-up to prevent prolonged exposure to basic conditions.
| Condition | Potential Side Reaction | Primary Byproduct | Mitigation Strategy |
| Strong Acid (e.g., HCl, H₂SO₄) | Acid-catalyzed hydrolysis | Ring-opened amino acid | Use milder acids, lower temperature, shorter reaction times |
| Strong Base (e.g., NaOH, KOH) | Base-catalyzed hydrolysis (saponification) | Ring-opened carboxylate | Use non-nucleophilic bases, control stoichiometry, lower temperature |
Table 1: Summary of Hydrolytic Side Reactions and Mitigation Strategies.
II. Reactions with Reducing Agents
The carbonyl group of the ester in (S)-5-Phenylmorpholin-2-one is susceptible to reduction by common hydride reagents. Understanding the selectivity and potential side reactions is key to achieving the desired outcome.
FAQ 3: I am trying to reduce another functional group in my molecule with NaBH₄, but I am seeing some reduction of the morpholinone. Is this expected?
Answer: While sodium borohydride (NaBH₄) is generally considered a mild reducing agent that selectively reduces aldehydes and ketones, it can, under certain conditions, reduce esters, including the one present in the morpholinone ring.
Causality of the Issue: The reactivity of NaBH₄ is significantly enhanced in certain solvents (e.g., methanol) and at elevated temperatures. The reduction of the ester in (S)-5-Phenylmorpholin-2-one would lead to the formation of the corresponding diol, (S)-5-phenylmorpholin-2-ol.
Troubleshooting Protocol: Selective Reductions with NaBH₄
-
Solvent Choice: Use less activating solvents like ethanol or isopropanol at low temperatures.
-
Temperature Control: Perform the reduction at 0 °C or below to maximize selectivity.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired transformation is complete.
FAQ 4: What are the expected products and potential side reactions when using a strong reducing agent like LiAlH₄?
Answer: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily reduce the ester functionality in (S)-5-Phenylmorpholin-2-one. The expected product is the corresponding amino alcohol, (S)-2-(hydroxymethyl)-5-phenylmorpholine.
Causality of the Issue: LiAlH₄ is a potent source of hydride ions and will reduce most carbonyl-containing functional groups, including esters and amides. While the ester is more readily reduced, over-reduction of the amide is also possible, leading to the complete opening of the morpholine ring.
Troubleshooting Protocol: Controlled Reduction with LiAlH₄
-
Stoichiometry: Use a controlled amount of LiAlH₄ (typically 1.0-1.5 equivalents) to selectively reduce the ester.
-
Inverse Addition: For sensitive substrates, consider inverse addition (adding the LiAlH₄ solution to the substrate solution) to maintain a low concentration of the reducing agent.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity.
-
Careful Quenching: Quench the reaction carefully at low temperature by the slow addition of a reagent like ethyl acetate, followed by water or a Rochelle's salt solution.
III. Acylation Reactions
The secondary amine within the morpholinone ring is a nucleophilic site and can undergo acylation. However, the potential for O-acylation of the enolate also exists.
FAQ 5: I am attempting an N-acylation, but I am getting a mixture of products. Is O-acylation a competing side reaction?
Answer: Yes, under certain conditions, O-acylation can compete with the desired N-acylation. The outcome of the reaction is often dependent on the reaction conditions and the nature of the acylating agent.
Causality of the Issue: In the presence of a base, the N-H proton can be abstracted to form an amide anion, which is a potent nucleophile for N-acylation. However, deprotonation at the α-carbon to the carbonyl can also occur, leading to the formation of an enolate, which can then undergo O-acylation. The balance between these two pathways is influenced by factors such as the strength of the base, the solvent, and the electrophilicity of the acylating agent.
Troubleshooting Protocol: Favoring N-acylation over O-acylation
-
Choice of Base: Use a non-nucleophilic base of appropriate strength to favor deprotonation at the nitrogen over the α-carbon.
-
Acylating Agent: Highly reactive acylating agents like acyl chlorides tend to favor N-acylation.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes improve selectivity.
-
Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the nitrogen and oxygen atoms. Experiment with different solvents to optimize for N-acylation.
IV. Stereochemical Integrity
The chiral center at the C5 position, being benzylic, raises concerns about potential epimerization under certain reaction conditions.
FAQ 6: Is there a risk of epimerization at the C5 position during my reactions?
Answer: The proton at the C5 position is benzylic and adjacent to a nitrogen atom, which could potentially make it susceptible to abstraction under strongly basic conditions, leading to epimerization. Natural amygdalin, which has a chiral phenyl center, is known to isomerize under mild basic conditions.
Causality of the Issue: If a strong base is used, it could deprotonate the C5 position, forming a planar carbanion intermediate. Subsequent reprotonation could then occur from either face, leading to a racemic or diastereomeric mixture.
Troubleshooting Protocol: Preserving Stereochemical Integrity
-
Avoid Strong Bases: Whenever possible, use mild bases and avoid prolonged reaction times at elevated temperatures.
-
Monitor Chiral Purity: If there is a concern about epimerization, it is crucial to monitor the enantiomeric or diastereomeric excess of the product using chiral chromatography (HPLC or GC).
-
Low Temperature: Perform reactions at low temperatures to minimize the rate of any potential epimerization.
V. Other Potential Side Reactions
FAQ 7: Can (S)-5-Phenylmorpholin-2-one undergo polymerization?
Answer: Yes, like other lactams and lactones, the morpholin-2-one ring has the potential to undergo ring-opening polymerization (ROP).
Causality of the Issue: Polymerization can be initiated by strong acids, bases, or certain organometallic catalysts. High temperatures can also promote thermal polymerization. The resulting polymer would be a polyesteramide.
Troubleshooting Protocol: Preventing Unwanted Polymerization
-
Avoid Extreme pH and High Temperatures: Be mindful of the reaction conditions, as extremes in pH and high temperatures can initiate polymerization.
-
Purity of Reagents: Ensure the purity of the starting material and reagents, as trace impurities can sometimes act as initiators.
-
Monomer Concentration: In some cases, high concentrations of the morpholinone can favor polymerization.
FAQ 8: What are the potential side reactions with oxidizing agents?
Answer: While the morpholin-2-one ring itself is relatively stable to mild oxidation, strong oxidizing agents can lead to degradation. The morpholine ring in related compounds can undergo oxidative cleavage.
Causality of the Issue: The specific site of oxidation will depend on the reagent used. The secondary amine could be oxidized, or the benzylic C-H bond at the C5 position could be susceptible to oxidation. Stronger conditions could lead to the oxidative cleavage of the C-C or C-N bonds within the ring.
Troubleshooting Protocol: Controlled Oxidations
-
Choice of Oxidant: Select an oxidizing agent that is chemoselective for the desired transformation, avoiding overly harsh reagents.
-
Protection: If a sensitive functional group elsewhere in the molecule needs to be oxidized, consider protecting the morpholinone nitrogen beforehand.
-
Reaction Monitoring: Carefully monitor the reaction to avoid over-oxidation and the formation of degradation products.
Technical Support Center: Catalyst Selection for Reactions Involving (S)-5-Phenylmorpholin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for catalyst selection in reactions involving the chiral building block, (S)-5-Phenylmorpholin-2-one. Our focus is to equip you with the expertise to navigate common challenges and optimize your synthetic strategies.
Introduction to (S)-5-Phenylmorpholin-2-one in Asymmetric Synthesis
(S)-5-Phenylmorpholin-2-one is a valuable chiral auxiliary and synthetic intermediate, prized for its ability to induce stereoselectivity in a variety of chemical transformations. Its rigid conformation and the steric influence of the phenyl group make it an excellent platform for diastereoselective and enantioselective reactions. This guide will delve into the critical aspect of selecting the appropriate catalyst to achieve high yields and stereoselectivity in your reactions.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during reactions with (S)-5-Phenylmorpholin-2-one and provides a systematic approach to problem-solving.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Low stereoselectivity is a frequent challenge in asymmetric synthesis. When working with (S)-5-Phenylmorpholin-2-one, several factors can contribute to this issue.
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Catalyst Choice | The chosen catalyst may not provide a sufficiently differentiated energetic pathway for the formation of the desired stereoisomer. Action: Screen a range of catalysts with different steric and electronic properties. For instance, in Lewis acid-catalyzed reactions, vary the metal center (e.g., Ti(IV), Cu(I), Sc(III)) and the ligand. For organocatalyzed reactions, explore different chiral backbones (e.g., BINOL, TADDOL, cinchona alkaloids). |
| Incorrect Reaction Temperature | Higher temperatures can overcome the small energy differences between diastereomeric transition states, leading to reduced selectivity.[1][2] Action: Lowering the reaction temperature is a common strategy to enhance stereoselectivity.[1][2] |
| Solvent Effects | The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state geometry.[2] Action: Conduct a solvent screen, exploring a range of polarities and coordinating abilities. Non-coordinating solvents like toluene or dichloromethane are often good starting points. |
| Catalyst Purity and Handling | Impurities in the catalyst or its degradation due to improper handling (e.g., exposure to air or moisture) can lead to the formation of less selective catalytic species. Action: Ensure the catalyst is of high purity and handled under an inert atmosphere if it is air or moisture-sensitive. |
| Substrate or Reagent Quality | Impurities in the (S)-5-Phenylmorpholin-2-one or other reagents can interfere with the catalyst. Action: Use highly purified starting materials and reagents. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used for the alkylation of (S)-5-Phenylmorpholin-2-one?
A1: The alkylation of (S)-5-Phenylmorpholin-2-one, typically at the C3 position, is a key transformation. The choice of catalyst depends on the desired outcome and the nature of the alkylating agent.
-
Phase-Transfer Catalysts (PTCs): Chiral quaternary ammonium salts derived from cinchona alkaloids are highly effective for the enantioselective alkylation of lactams.[3][4][5][6][7] These catalysts facilitate the transfer of the enolate of the morpholinone from a solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.
-
Organocatalysts: Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can be employed to activate the substrate and guide the stereochemical outcome of the alkylation.
-
Metal-Based Catalysts: Palladium complexes are widely used for asymmetric allylic alkylations.[8][9] These reactions proceed via a π-allyl palladium intermediate, and the stereoselectivity is controlled by the chiral ligand on the palladium center.
Q2: I am observing catalyst deactivation in my reaction. What are the likely causes and how can I mitigate this?
A2: Catalyst deactivation can manifest as a stalled or slow reaction. The nitrogen atom in the morpholinone ring can act as a Lewis base and coordinate to metal-based catalysts, leading to inhibition or deactivation.
-
Poisoning: Impurities in the starting materials or solvents, such as sulfur or water, can act as catalyst poisons. Mitigation: Use highly purified and anhydrous reagents and solvents.
-
Product Inhibition: The product of the reaction may bind more strongly to the catalyst than the starting material, leading to a decrease in the catalytic turnover. Mitigation: Optimize the reaction conditions to favor product release, such as by adjusting the temperature or using a less coordinating solvent.
-
Thermal Degradation: Some catalysts are thermally unstable and can decompose at elevated temperatures. Mitigation: Run the reaction at the lowest effective temperature.
-
For Palladium Catalysts: The formation of palladium black (Pd(0) nanoparticles) is a common deactivation pathway.[10] Regeneration: In some cases, palladium catalysts can be regenerated by oxidation of Pd(0) to Pd(II) followed by reduction back to the active catalytic species.[11][12] However, for laboratory-scale reactions, using a fresh batch of catalyst is often more practical.
Q3: How do I choose between a metal catalyst and an organocatalyst for my reaction?
A3: The choice between a metal catalyst and an organocatalyst depends on several factors:
-
Functional Group Tolerance: Organocatalysts are often more tolerant of a wide range of functional groups, as they do not rely on metal-ligand interactions that can be sensitive to certain functionalities.
-
Cost and Toxicity: Organocatalysts are typically derived from readily available natural products (like cinchona alkaloids) or are synthetically accessible, and they are generally less toxic than heavy metal catalysts.
-
Reaction Scope: Metal catalysts, particularly palladium, have a very broad scope in C-C and C-heteroatom bond-forming reactions.[8][9][13]
-
Air and Moisture Sensitivity: Many organocatalysts are air and moisture stable, which simplifies the experimental setup. In contrast, many metal catalysts require inert atmosphere techniques.
Q4: Can you provide a starting point for a diastereoselective Strecker reaction using (S)-5-Phenylmorpholin-2-one?
A4: The diastereoselective Strecker reaction is a powerful method for the synthesis of α-amino acids. For (S)-5-Phenylmorpholin-2-one, a reliable starting point involves the use of copper(I) cyanide and anhydrous hydrochloric acid.[14] The iminium ion is generated in situ from the morpholinone and an aldehyde, followed by the diastereoselective addition of cyanide.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Diastereoselective Boronic Acid Mannich Reaction
This protocol is adapted from literature procedures and provides a method for the diastereoselective synthesis of α-amino acid derivatives.[15][16][17][18]
Reaction: (S)-5-Phenylmorpholin-2-one + Aldehyde + 2-Furylboronic Acid → Diastereomeric Mannich Adducts
Materials:
-
(S)-5-Phenylmorpholin-2-one
-
Aldehyde (e.g., isobutyraldehyde)
-
2-Furylboronic acid
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of (S)-5-Phenylmorpholin-2-one (1.0 eq) and 2-furylboronic acid (1.2 eq) in anhydrous THF, add the aldehyde (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Add dichloromethane (DCM) to the residue and filter through Celite to remove excess boronic acid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to separate the diastereomers.
Protocol 2: Asymmetric Alkylation using a Phase-Transfer Catalyst
This protocol provides a general method for the asymmetric alkylation of the morpholinone at the C3 position using a chiral phase-transfer catalyst.[3][4][5][6]
Reaction: (S)-5-Phenylmorpholin-2-one + Alkyl Halide → 3-Alkyl-(S)-5-Phenylmorpholin-2-one
Materials:
-
(S)-5-Phenylmorpholin-2-one
-
Alkyl halide (e.g., benzyl bromide)
-
Chiral Phase-Transfer Catalyst (e.g., N-benzylcinchonidinium chloride)
-
Base (e.g., solid potassium hydroxide)
-
Toluene
Procedure:
-
To a mixture of (S)-5-Phenylmorpholin-2-one (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in toluene, add powdered potassium hydroxide (5.0 eq).
-
Cool the mixture to the desired temperature (e.g., 0 °C or lower) and stir vigorously.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by silica gel chromatography.
Part 4: Visualizations
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: A decision tree for troubleshooting low stereoselectivity.
General Catalytic Cycle for Asymmetric Alkylation
References
- 1. Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Phase Transfer Reaction [Asymmetric Synthesis] | TCI Deutschland GmbH [tcichemicals.com]
- 8. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed asymmetric dearomative cyclization in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Structural Reassignment of Covalent Organic Framework-Supported Palladium Species: Heterogenized Palladacycles as Efficient Catalysts for Sustainable C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium and Organocatalysis: An Excellent Recipe for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diastereocontrolled Strecker reaction using (S)-5-phenylmorpholin-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetry in the boronic acid Mannich reaction: diastereocontrolled addition to chiral iminium species derived from aldehydes and (S)-5-phenylmorpholin-2-one - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Petasis Reaction [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to Purity Analysis of (S)-5-Phenylmorpholin-2-one Hydrochloride: A Comparative Approach
In the realm of pharmaceutical sciences, the precise characterization of chemical entities is paramount. For chiral molecules such as (S)-5-Phenylmorpholin-2-one hydrochloride, a versatile building block in medicinal chemistry, purity is not a monolithic concept.[1] It encompasses chemical purity, enantiomeric purity, and the absence of residual solvents and inorganic contaminants. The presence of the unwanted (R)-enantiomer or other impurities can have significant implications on the biological activity and safety profile of downstream products. This guide offers a comparative analysis of the key analytical techniques employed to ensure the comprehensive purity of this compound.
The Imperative of Multi-Modal Purity Analysis
A single analytical method is rarely sufficient to provide a complete purity profile of a complex pharmaceutical intermediate. A robust quality control strategy relies on the orthogonal application of several techniques, each interrogating different aspects of the compound's purity. The primary facets of purity for this compound that demand rigorous assessment are:
-
Enantiomeric Purity: The ratio of the desired (S)-enantiomer to the undesired (R)-enantiomer.
-
Chemical Purity: The presence of organic impurities, which may include starting materials, by-products from the synthesis, or degradation products.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.
This guide will delve into the three most powerful and commonly employed analytical techniques for these assessments: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Analytical Techniques
The choice of analytical instrumentation and methodology is a critical decision in the workflow of chemical analysis. Each technique offers distinct advantages and limitations in the context of purity determination for this compound.
| Technique | Primary Application | Strengths | Limitations |
| Chiral HPLC | Enantiomeric Purity | High-resolution separation of enantiomers, providing accurate quantification of enantiomeric excess (% ee).[2][3][4] | Requires specialized and often expensive chiral stationary phases; method development can be time-consuming.[5] |
| GC-MS | Residual Solvents & Volatile Impurities | High sensitivity and specificity for volatile and semi-volatile compounds; provides structural information for impurity identification.[6][7] | Not suitable for non-volatile or thermally labile compounds; polar compounds may require derivatization.[6][8][9] |
| NMR Spectroscopy | Structural Confirmation & Quantitation of Chemical Purity | Provides unambiguous structural elucidation; can quantify impurities without the need for specific reference standards (qNMR).[10][11][12][13][14] | Lower sensitivity for trace impurities compared to chromatographic methods. |
In-Depth Methodologies and Experimental Protocols
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for determining the enantiomeric purity of this compound. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are among the most versatile and widely used for a broad range of chiral compounds.[4]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak series or Phenomenex Lux series).[5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is determined during method development.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV absorbance at a wavelength where the analyte has significant response (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Injection Volume: 5 - 20 µL.
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for chiral HPLC method development.
Residual Solvents and Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile organic compounds. Its high sensitivity allows for the detection and quantification of residual solvents at trace levels, ensuring compliance with regulatory guidelines. For polar analytes like some morpholine derivatives, derivatization may be necessary to improve volatility and chromatographic performance.[6][8][9]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system with a mass spectrometer detector and a headspace autosampler.
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: A gradient program to separate solvents with a wide range of boiling points (e.g., 40 °C hold for 5 min, ramp to 240 °C at 10 °C/min).
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.[6]
-
MS Ion Source Temperature: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
-
Headspace Incubation: Incubate the vial at an elevated temperature (e.g., 80 °C) to allow volatile compounds to partition into the headspace.
Logical Flow of GC-MS Analysis
Caption: The sequential process of GC-MS analysis for volatile impurities.
Structural Confirmation and Chemical Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[10][12] For purity analysis, quantitative NMR (qNMR) is a powerful technique that can determine the purity of a substance by comparing the integral of the analyte signals to that of a certified internal standard.[11] It also allows for the identification and quantification of impurities without the need for their individual reference standards.[13][14]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆, D₂O).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent. Transfer to an NMR tube.
-
Acquisition Parameters: Ensure quantitative conditions are met, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
Decision Tree for NMR-Based Purity Assessment
Caption: A decision-making process for purity analysis using NMR.
Conclusion: An Integrated Strategy for Comprehensive Purity Assessment
The purity analysis of this compound necessitates a scientifically sound and multi-technique approach. While chiral HPLC is indispensable for determining enantiomeric excess, GC-MS is crucial for ensuring the absence of volatile impurities and residual solvents. NMR spectroscopy provides the definitive structural confirmation and a powerful method for quantifying chemical purity. By judiciously applying these complementary techniques, researchers and drug developers can be confident in the quality and integrity of their material, forming a solid foundation for subsequent research and development activities.
References
- 1. innospk.com [innospk.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Building Blocks: (S)-5-Phenylmorpholin-2-one in the Context of Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral building blocks are instrumental in this pursuit, enabling the construction of complex, enantiomerically pure molecules with desired biological activities. This guide provides an in-depth comparison of (S)-5-Phenylmorpholin-2-one with other well-established chiral auxiliaries, offering a critical evaluation of their performance in asymmetric alkylation, supported by experimental data and detailed protocols.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is a critical field in organic chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy of a drug is often dictated by a single enantiomer. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity. An ideal chiral auxiliary should be readily available, easily attached to the substrate, highly effective in inducing stereoselectivity, and removable under mild conditions to yield the desired enantiomerically enriched product without racemization.
This guide focuses on a comparative analysis of three prominent chiral auxiliaries in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction:
-
(S)-5-Phenylmorpholin-2-one: A versatile chiral building block derived from (S)-phenylglycinol.
-
Evans' Oxazolidinones: A widely used and highly successful class of chiral auxiliaries.
-
Oppolzer's Sultams: Camphor-derived auxiliaries known for their rigidity and high stereochemical control.
Performance Comparison in Asymmetric Alkylation
The effectiveness of a chiral auxiliary is primarily judged by the diastereoselectivity of the reaction it directs, typically expressed as a diastereomeric ratio (d.r.). The following table summarizes the performance of these three chiral auxiliaries in a representative asymmetric alkylation reaction: the allylation of their N-propionyl derivatives.
| Chiral Auxiliary | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) |
| N-Propionyl-(S)-5-phenylmorpholin-2-one | Allyl bromide | LDA | THF | 95:5 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone (Evans) | Allyl iodide | NaHMDS | THF | 98:2 |
| N-Propionyl-(1S)-(-)-2,10-camphorsultam (Oppolzer) | Allyl bromide | LDA | THF | 98:2 |
As the data indicates, while all three auxiliaries provide high levels of diastereoselectivity, the well-established Evans' oxazolidinone and Oppolzer's sultam demonstrate slightly superior performance in this specific allylation reaction. However, the excellent performance of (S)-5-Phenylmorpholin-2-one, coupled with other practical considerations, makes it a compelling alternative.
In-Depth Analysis of Each Chiral Auxiliary
(S)-5-Phenylmorpholin-2-one
(S)-5-Phenylmorpholin-2-one is a chiral building block derived from the readily available and relatively inexpensive (S)-phenylglycinol. Its rigid morpholinone ring structure, with the phenyl group at the 5-position, provides a well-defined steric environment for controlling the approach of electrophiles to the enolate.
Synthesis of the Auxiliary: (S)-5-Phenylmorpholin-2-one can be synthesized from (S)-phenylglycinol and chloroacetyl chloride.
Experimental Workflow: Asymmetric Alkylation using (S)-5-Phenylmorpholin-2-one
Caption: Asymmetric alkylation workflow using (S)-5-Phenylmorpholin-2-one.
Advantages:
-
Derived from relatively inexpensive starting materials.
-
Provides high diastereoselectivity in alkylation reactions.
-
The auxiliary can often be recovered and reused.
Limitations:
-
May exhibit slightly lower diastereoselectivity compared to Evans' or Oppolzer's auxiliaries in some cases.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries in asymmetric synthesis.[1] The stereochemical outcome is dictated by the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate.
Experimental Workflow: Asymmetric Alkylation using an Evans' Oxazolidinone
Caption: Asymmetric alkylation workflow using an Evans' oxazolidinone.
Advantages:
-
Exceptional levels of diastereoselectivity for a wide range of electrophiles.
-
Predictable stereochemical outcomes.
-
The auxiliary is readily recovered.
Limitations:
-
The starting amino alcohols for the synthesis of the auxiliary can be relatively expensive.
Oppolzer's Sultam Auxiliaries
Oppolzer's sultams are based on the rigid camphor skeleton, which provides a highly defined chiral environment. These auxiliaries are particularly effective in controlling the stereochemistry of various reactions, including alkylations, aldol reactions, and cycloadditions.
Experimental Workflow: Asymmetric Alkylation using an Oppolzer's Sultam
Caption: Asymmetric alkylation workflow using an Oppolzer's sultam.
Advantages:
-
Excellent stereocontrol due to the rigid camphor backbone.
-
Highly crystalline derivatives often facilitate purification by crystallization.
-
Effective for a broad range of transformations.
Limitations:
-
The camphor-based starting materials can be more expensive than those for other auxiliaries.
Experimental Protocols
General Procedure for Asymmetric Alkylation of N-Propionyl Chiral Auxiliaries
1. Acylation of the Chiral Auxiliary: To a solution of the chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of propionyl chloride (1.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. Diastereoselective Alkylation: To a solution of the N-propionyl chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, is added a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise. The mixture is stirred for 30 minutes, after which the electrophile (e.g., allyl bromide, 1.2 equiv) is added. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates completion. The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product. The product is purified by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To afford the chiral carboxylic acid (Evans' and Oppolzer's): The alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (4:1). The solution is cooled to 0 °C, and aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv) are added. The mixture is stirred at 0 °C for 1-2 hours. The reaction is quenched by the addition of aqueous sodium sulfite solution. The aqueous layer is acidified with HCl and the product is extracted with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.
-
To afford the chiral alcohol ((S)-5-Phenylmorpholin-2-one): The alkylated product (1.0 equiv) is dissolved in a mixture of THF and water. Lithium borohydride (2.0 equiv) is added portion-wise at 0 °C. The reaction is stirred for 2-4 hours at room temperature. The reaction is carefully quenched with water and the product is extracted with an organic solvent.
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While Evans' oxazolidinones and Oppolzer's sultams have long been the gold standards, offering exceptional levels of stereocontrol, (S)-5-Phenylmorpholin-2-one has emerged as a highly effective and practical alternative. Its ease of synthesis from affordable starting materials and high diastereoselectivity in key transformations make it an attractive option for researchers in both academic and industrial settings. Ultimately, the optimal choice of auxiliary will depend on the specific substrate, reaction conditions, and economic considerations of the synthetic route. This guide provides the foundational data and protocols to enable an informed decision in the pursuit of efficient and selective asymmetric synthesis.
References
A Comparative Guide to the Efficacy of Chiral Synthons in Morphan Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of complex molecular scaffolds is a cornerstone of innovation. The morphan skeleton, the core structure of a wide array of bioactive molecules including analgesics and antitussives, presents a significant synthetic challenge due to its intricate three-dimensional architecture.[1] The quest for enantiomerically pure morphans has led to the exploration of various synthetic strategies, with chiral pool synthesis emerging as a powerful approach. This guide provides an in-depth comparison of the efficacy of three distinct classes of chiral synthons—terpenes, amino acids, and carbohydrates—for the synthesis of the morphan scaffold. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide a detailed protocol for a representative synthesis.
Introduction to the Morphan Scaffold and the Importance of Chirality
The morphan structure is a tetracyclic system with multiple stereocenters, making its asymmetric synthesis a formidable task. The biological activity of morphan derivatives is exquisitely dependent on their stereochemistry. For instance, the analgesic properties of morphine are attributed to a specific enantiomer, while its mirror image is devoid of such activity. Consequently, the development of synthetic routes that provide absolute stereocontrol is of paramount importance in medicinal chemistry. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers an attractive and often more economical alternative to lengthy asymmetric syntheses or challenging chiral resolutions.
Comparative Analysis of Chiral Synthons
This guide will focus on a comparative analysis of three readily available chiral synthons: (R)-carvone (a terpene), L-tyrosine (an amino acid), and D-glucose (a carbohydrate). The evaluation of their efficacy will be based on key metrics including the number of synthetic steps, overall yield, stereoselectivity, and the cost-effectiveness and availability of the starting material.
(R)-Carvone: A Terpene-Based Domino Approach
(R)-carvone, a major constituent of spearmint oil, is an inexpensive and readily available chiral starting material. Its rigid cyclic structure and pre-existing stereocenter make it an excellent synthon for the construction of complex polycyclic systems.
Synthetic Strategy: A highly efficient, two-step domino reaction has been developed for the synthesis of enantiomerically pure 4-hydroxymorphan-7-ones from (R)-carvone.[2][3][4] The synthesis commences with the chemoselective epoxidation of the isopropenyl side chain of (R)-carvone. This is followed by a domino reaction involving the opening of the epoxide by a primary amine and a subsequent intramolecular conjugate addition of the resulting secondary amine to the α,β-unsaturated ketone, directly furnishing the bicyclic morphan skeleton.[2][3][4]
Advantages:
-
High Atom Economy and Step Efficiency: The domino reaction constructs the morphan core in a single, efficient step.[2][3][4]
-
Inherent Stereocontrol: The stereochemistry of the starting (R)-carvone directs the formation of specific stereoisomers of the morphan product.
-
Cost-Effective Starting Material: (R)-carvone is a naturally abundant and inexpensive terpene.
Disadvantages:
-
Formation of Diastereomers: The initial epoxidation is not stereoselective, leading to a mixture of diastereomers which requires separation.[3] The subsequent domino reaction can also produce diastereomeric mixtures of the morphan product.[3]
-
Limited Structural Diversity in the Core: While the nitrogen substituent can be varied, modifications to the core carbocyclic framework are less straightforward.
Experimental Data Summary:
| Metric | (R)-Carvone Approach |
| Starting Material | (R)-Carvone |
| Key Reactions | Epoxidation, Domino (epoxide opening/intramolecular conjugate addition) |
| Number of Steps | 2 |
| Overall Yield | 12-28% (for isolated diastereomers)[2][3] |
| Stereoselectivity | Diastereomeric mixtures are formed, requiring chromatographic separation.[3] |
L-Tyrosine: A Biomimetic Approach Leveraging Natural Precursors
L-tyrosine is the natural biosynthetic precursor to morphine and other benzylisoquinoline alkaloids in the opium poppy.[5][6] This biomimetic approach seeks to emulate nature's synthetic strategy in a laboratory setting.
Synthetic Strategy: The synthesis of the morphan scaffold from L-tyrosine typically involves the construction of a key benzylisoquinoline intermediate, such as (S)-reticuline.[5] This intermediate then undergoes a crucial intramolecular cyclization to form the tetracyclic morphan core. A key transformation in many of these syntheses is the Grewe cyclization, an acid-catalyzed reaction that forms the morphinan ring system.[1][7] This reaction is analogous to the biosynthetic cyclization of reticuline.[7]
Advantages:
-
Biomimetic Elegance: The strategy follows a nature-inspired pathway, which can offer insights into biosynthetic mechanisms.
-
Direct Access to the Natural Enantiomer: Starting with L-tyrosine can lead directly to the naturally occurring stereoisomer of the morphan.
-
Versatility for Analog Synthesis: The benzylisoquinoline intermediates are amenable to various modifications, allowing for the synthesis of a wide range of analogs.
Disadvantages:
-
Longer Synthetic Sequences: The construction of the key benzylisoquinoline intermediate and subsequent cyclization often require multiple steps.
-
Low Yields in Key Cyclization Steps: The crucial Grewe cyclization can be low-yielding, impacting the overall efficiency of the synthesis.[6]
-
Harsh Reaction Conditions: The Grewe cyclization often requires strong acids and high temperatures, which may not be compatible with sensitive functional groups.[1][7]
Experimental Data Summary:
| Metric | L-Tyrosine Approach (Representative) |
| Starting Material | L-Tyrosine |
| Key Reactions | Benzylisoquinoline formation, Grewe Cyclization |
| Number of Steps | Multi-step (typically >10 steps) |
| Overall Yield | Generally low, with the Grewe cyclization step often being a bottleneck.[6] |
| Stereoselectivity | Can be highly stereoselective, depending on the specific route and catalysts used. |
D-Glucose: A Carbohydrate-Based Approach to Chiral Building Blocks
Carbohydrates, such as D-glucose, represent a vast and inexpensive source of chirality. Their polyhydroxylated and stereochemically defined structures can be strategically manipulated to generate versatile chiral building blocks for complex molecule synthesis.
Synthetic Strategy: A plausible strategy for morphan synthesis from D-glucose involves the transformation of the carbohydrate into a chiral cyclohexene derivative. This chiral dienophile can then participate in a Diels-Alder reaction to construct a key bicyclic intermediate, which can be further elaborated to the morphan scaffold. While a direct, complete synthesis of a simple morphan from D-glucose is not as commonly reported as the other approaches, the synthesis of key chiral cyclohexene precursors from carbohydrates is well-established.
Advantages:
-
Abundant and Inexpensive Starting Material: D-glucose is one of the most abundant and cheapest chiral molecules available.
-
Access to Diverse Chiral Building Blocks: The rich stereochemistry of carbohydrates allows for the synthesis of a wide variety of chiral synthons.
-
Potential for High Stereocontrol: The inherent chirality of the carbohydrate can be used to control the stereochemical outcome of subsequent reactions, such as the Diels-Alder cycloaddition.
Disadvantages:
-
Lengthy and Complex Synthetic Routes: The conversion of a highly functionalized carbohydrate into a suitable intermediate for morphan synthesis often requires numerous protection, deprotection, and functional group manipulation steps.
-
Lower Overall Yields: The multi-step nature of these syntheses typically results in lower overall yields.
-
Less Direct Approach: This strategy is generally less direct than those starting from terpenes or amino acids that more closely resemble a portion of the final morphan structure.
Experimental Data Summary:
| Metric | D-Glucose Approach (Conceptual) |
| Starting Material | D-Glucose |
| Key Reactions | Multiple steps for synthon preparation, Diels-Alder reaction |
| Number of Steps | High (often >15 steps) |
| Overall Yield | Expected to be low due to the number of steps. |
| Stereoselectivity | Potentially high, leveraging the chirality of the starting material. |
Visualizing the Synthetic Pathways
To provide a clearer comparison of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the conceptual workflows.
Caption: Comparative workflows for morphan synthesis from different chiral synthons.
Detailed Experimental Protocol: Domino Synthesis of a Morphan Scaffold from (R)-Carvone
This protocol is adapted from the work of Kleiner and Wünsch, providing a detailed procedure for the efficient two-step synthesis of a 4-hydroxymorphan-7-one derivative.[2][3]
Step 1: Epoxidation of (R)-Carvone
-
To a solution of (R)-carvone (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add m-chloroperbenzoic acid (m-CPBA) (1.2 eq) portionwise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude carvone epoxide (a mixture of diastereomers) is obtained in approximately 84% yield and can be used in the next step without further purification.[3]
Step 2: Domino Reaction to Form the Morphan Scaffold
-
To a solution of the crude carvone epoxide (1.0 eq) in acetonitrile (CH₃CN), add the desired primary amine (e.g., benzylamine) (1.5 eq) and lithium perchlorate (LiClO₄) (1.0 eq).
-
Reflux the reaction mixture for approximately 24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the diastereomeric morphan products.
-
The isolated yields of the individual diastereomers typically range from 12% to 28%.[2][3]
Caption: Experimental workflow for the two-step synthesis of morphans from (R)-carvone.
Conclusion and Future Outlook
The choice of a chiral synthon for morphan synthesis is a critical decision that significantly impacts the overall efficiency and practicality of the synthetic route.
-
The (R)-carvone-based domino approach stands out for its remarkable step economy and the use of an inexpensive, readily available starting material. While the formation of diastereomers necessitates a purification step, the directness of this route makes it highly attractive for rapid access to the morphan scaffold.
-
The L-tyrosine-based biomimetic strategy offers an elegant and intellectually stimulating approach that can provide direct access to the natural enantiomers of morphan derivatives. However, the typically longer synthetic sequences and lower yields of key cyclization reactions can be significant drawbacks for large-scale production.
-
The carbohydrate-based approach , while conceptually sound, generally involves lengthy and complex synthetic transformations. This makes it a less practical choice for the efficient synthesis of the core morphan structure, although it remains a valuable strategy for the synthesis of highly functionalized and diverse chiral building blocks.
For researchers focused on the rapid generation of morphan analogs for initial biological screening, the terpene-based domino reaction offers a compelling and efficient strategy. For those interested in biomimetic synthesis and the preparation of natural product analogs with high fidelity to the natural stereochemistry, the L-tyrosine approach remains a powerful, albeit more challenging, option. The future of morphan synthesis will likely involve the development of even more efficient catalytic methods and novel domino reactions that further streamline the construction of this important scaffold, potentially combining the cost-effectiveness of chiral pool synthons with the elegance and efficiency of modern synthetic methodology.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biosynthesis of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for (S)-5-Phenylmorpholin-2-one Quantification: A High-Performance Liquid Chromatography Approach
In the landscape of pharmaceutical development, the precise and accurate quantification of chiral molecules is not merely a regulatory hurdle but a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-5-Phenylmorpholin-2-one, a key chiral intermediate, against a viable alternative: Supercritical Fluid Chromatography (SFC).
This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for analytical method validation rooted in scientific integrity and regulatory compliance. The methodologies and data presented herein are designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]
The Imperative of Chiral Separation
Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit markedly different pharmacological and toxicological profiles. The separation and quantification of the desired enantiomer from its counterpart are therefore critical. (S)-5-Phenylmorpholin-2-one represents a class of chiral building blocks where stereochemical purity is paramount. This guide will navigate the validation of an analytical method designed to ensure this purity.
Methodologies Under Comparison
This guide will detail the validation of a newly developed chiral HPLC method and compare its performance against a chiral SFC method. The choice of SFC as a comparator is deliberate; it is an increasingly popular "green" chromatography technique that offers advantages in speed and solvent consumption.[7][8][9][10]
Proposed Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a coated amylose derivative, is selected for its broad enantioselectivity.[7]
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethanol, is chosen to promote the chiral recognition mechanism on the polysaccharide-based CSP.
-
Detection: UV detection at a wavelength determined by the analyte's maximum absorbance.
Alternative Method: Supercritical Fluid Chromatography (SFC)
-
Column: The same polysaccharide-based CSP as the HPLC method to ensure a direct comparison of the techniques. Polysaccharide-based stationary phases are widely used and effective in SFC.[7][11]
-
Mobile Phase: Supercritical carbon dioxide (CO₂) as the main mobile phase component, with a small percentage of an organic modifier (e.g., methanol) to modulate retention and selectivity.[8][11]
-
Back Pressure Regulator: Maintained to ensure the CO₂ remains in a supercritical state throughout the analysis.[8]
-
Detection: UV detection, consistent with the HPLC method.
The Validation Journey: A Step-by-Step Guide
The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[1][12] The following sections will detail the experimental protocols and present hypothetical, yet realistic, data for each validation parameter as outlined in the ICH Q2(R1) guidelines.[13][14][15][16]
Experimental Workflow for Method Validation
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. pharmtech.com [pharmtech.com]
- 10. selvita.com [selvita.com]
- 11. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 12. fda.gov [fda.gov]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Enantiomeric excess determination of (S)-5-Phenylmorpholin-2-one
An Expert's Comparative Guide to the Enantiomeric Excess Determination of (S)-5-Phenylmorpholin-2-one
For researchers, scientists, and drug development professionals, the precise quantification of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and pharmaceutical quality control. (S)-5-Phenylmorpholin-2-one is a valuable chiral building block, and ensuring its enantiopurity is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the primary analytical methodologies for determining its ee, moving beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and validated approach.
The Analytical Challenge: Distinguishing Mirror Images
Enantiomers possess identical physical properties in an achiral environment, making their differentiation and quantification a non-trivial task. The core principle behind all enantioselective analysis is the introduction of a chiral environment to induce diastereomeric interactions. These interactions, whether transient or covalent, create discernible differences in physical or spectroscopic properties, allowing for accurate measurement. This guide will compare the gold-standard chromatographic techniques—HPLC and SFC—with the rapid and insightful spectroscopic method of NMR.
Section 1: Chromatographic Techniques: The Gold Standard for Separation
Chromatographic methods are the most widely used and trusted for ee determination due to their high resolving power and accuracy.[1] The separation is achieved by differential partitioning of the enantiomers between a stationary phase and a mobile phase, with at least one being chiral.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique that achieves separation by passing the analyte over a chiral stationary phase (CSP).[2] For a molecule like 5-phenylmorpholin-2-one, which contains a polar amide group, a hydrogen-bond acceptor (the ether oxygen), and an aromatic ring, polysaccharide-based CSPs are an excellent starting point for method development.
Causality of Method Design: Polysaccharide-based CSPs, such as amylose or cellulose derivatives coated on a silica support, offer a multitude of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The carbamate linkages on the polysaccharide backbone form chiral grooves, and the phenyl group of the analyte can interact via π-π stacking, while the amide N-H group can act as a hydrogen bond donor. This multi-modal interaction potential is key to forming transient diastereomeric complexes with differential stability, leading to separation.[3]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Begin with a small library of polysaccharide-based columns, such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based), as they often show complementary selectivity.[4]
-
-
Mobile Phase Selection (Normal Phase):
-
Prepare a starting mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v). The apolar hexane and polar alcohol modifier allow for fine-tuning of retention times.
-
Inject a 1 mg/mL solution of racemic 5-phenylmorpholin-2-one.
-
If retention is too long, increase the IPA percentage. If retention is too short or resolution is poor, decrease the IPA percentage. Ethanol can be substituted for IPA for alternative selectivity.
-
-
Parameter Optimization:
-
Flow Rate: Start at 1.0 mL/min for a standard 4.6 mm ID column. Adjust as needed to balance analysis time and resolution.
-
Temperature: Maintain the column at a constant temperature (e.g., 25 °C). Temperature can affect selectivity and should be controlled.[4]
-
Detection: Use a UV detector set to a wavelength where the phenyl group absorbs strongly (e.g., 220 nm or 254 nm).
-
-
Calculation of Enantiomeric Excess:
-
The % ee is calculated from the peak areas of the (S) and (R) enantiomers using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations.[] It uses supercritical CO₂, often modified with a small amount of an organic solvent (modifier), as the mobile phase.
Causality of Method Design: The low viscosity and high diffusivity of supercritical CO₂ allow for much faster flow rates and quicker column equilibration compared to liquid mobile phases, significantly reducing analysis times without sacrificing efficiency.[6] This makes SFC an ideal technique in drug development where speed is critical. The separation principles and chiral stationary phases used are often the same as in normal-phase HPLC, making method transfer straightforward.[7]
Experimental Protocol: Chiral SFC Analysis
-
Instrumentation: An SFC system with a backpressure regulator.
-
Column: Use the same columns as screened for HPLC (e.g., Chiralpak® AD-H).
-
Mobile Phase:
-
Primary Mobile Phase: Supercritical CO₂.
-
Modifier: Methanol or Ethanol, starting at a 10% concentration.
-
-
Parameter Optimization:
-
Flow Rate: Typically 2-4 mL/min.
-
Backpressure: Maintain at ~150 bar to ensure CO₂ remains in its supercritical state.
-
Temperature: Typically slightly elevated, e.g., 40 °C.
-
-
Data Analysis: Identical to HPLC, based on peak area integration.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it distinguishes enantiomers in solution by converting them into diastereomers (either transiently or covalently) which are spectroscopically non-equivalent.[8][9]
Causality of Method Design: The magnetic environment of a nucleus is highly sensitive to its spatial relationship with other atoms. In a chiral environment, the corresponding nuclei in two enantiomers become diastereotopic. This results in different chemical shifts (Δδ), allowing for separate integration of their signals. The magnitude of this chemical shift difference is the key to a successful NMR-based ee determination.
Using Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form rapid, reversible, non-covalent diastereomeric complexes with the analyte.[10] This method is often called the "mix-and-measure" approach due to its simplicity.
Mechanism & Protocol: For 5-phenylmorpholin-2-one, a chiral alcohol like (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or an acid like Pirkle's alcohol could serve as a CSA. The interaction is typically driven by hydrogen bonding between the CSA's hydroxyl group and the analyte's amide group.
-
Sample Preparation:
-
In an NMR tube, dissolve ~5-10 mg of the (S)-5-Phenylmorpholin-2-one sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.5 equivalents of a high-purity CSA (e.g., (S)-BINOL).
-
Gently shake the tube and re-acquire the spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal in the analyte that shows splitting after the addition of the CSA (e.g., the proton at the C5 stereocenter).
-
Integrate the two distinct signals corresponding to the (R)-analyte/ (S)-CSA and (S)-analyte / (S)-CSA diastereomeric complexes.
-
Calculate the ee from the integration values.[11]
-
Using Chiral Derivatizing Agents (CDAs)
CDAs react covalently with the analyte to form a stable mixture of diastereomers. This often results in a larger and more reliable separation of NMR signals compared to CSAs.[12]
Mechanism & Protocol: A common CDA for secondary amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). However, as 5-phenylmorpholin-2-one is a lactam (a cyclic amide), its reactivity with acyl chlorides may be low. A more suitable approach might involve a different type of CDA. For the purpose of this guide, we will use the general principle.
-
Derivatization:
-
In a vial, react the analyte with an enantiomerically pure CDA in the presence of a non-nucleophilic base.
-
Ensure the reaction goes to completion to avoid kinetic resolution, which would give an inaccurate ee value.
-
-
Workup & Analysis:
-
Perform a simple workup to remove excess reagents.
-
Dissolve the resulting diastereomeric mixture in a deuterated solvent and acquire the ¹H or ¹⁹F NMR spectrum (if the CDA is fluorinated, like Mosher's acid).[13]
-
-
Data Analysis:
-
Integrate the well-separated signals of the two diastereomers to determine their ratio, which directly corresponds to the enantiomeric ratio of the starting material.
-
Method Selection Workflow
Caption: Decision tree for selecting an ee determination method.
Section 3: Comparative Analysis & Method Validation
Choosing the optimal method depends on the specific requirements of the analysis, such as desired accuracy, sample throughput, and available instrumentation.[1]
| Parameter | Chiral HPLC | Chiral SFC | NMR with CSA | NMR with CDA |
| Principle | Physical Separation | Physical Separation | Spectroscopic Differentiation | Spectroscopic Differentiation |
| Resolution | Excellent (Rs > 1.5 common) | Excellent (Rs > 1.5 common) | Variable (Δδ dependent) | Good to Excellent (Δδ) |
| Analysis Time | 10 - 30 min | 2 - 10 min | < 5 min (post-prep) | 1-2 hours (incl. reaction) |
| Sample Prep | Simple dissolution | Simple dissolution | Minimal (mix & measure) | Covalent reaction required |
| Sensitivity | High (µg/mL) | High (µg/mL) | Low (~mg required) | Low (~mg required) |
| Accuracy | Excellent | Excellent | Good (potential peak overlap) | Very Good (if reaction is clean) |
| Sample Recovery | Non-destructive | Non-destructive | Non-destructive | Destructive |
| Best For... | Validated QC, high accuracy | High-throughput screening | Rapid reaction monitoring | Robust analysis when CSA fails |
Trustworthiness: The Imperative of Method Validation
Regardless of the chosen technique, the analytical method must be validated to ensure its performance is suitable for its intended purpose.[14] A validation protocol should be established to demonstrate:
-
Specificity: The ability to assess the analyte enantiomers unequivocally in the presence of other components (e.g., starting materials, by-products).
-
Linearity & Range: The method should provide results that are directly proportional to the concentration of the minor enantiomer over a specific range (e.g., from 0.1% to 5% of the minor enantiomer).
-
Accuracy: The closeness of the measured ee value to the true value. This is often assessed by analyzing samples with a known, gravimetrically prepared enantiomeric ratio.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. For ee determination, this is a critical parameter.
Conclusion and Recommendations
For the definitive, high-accuracy determination of the enantiomeric excess of (S)-5-Phenylmorpholin-2-one, Chiral HPLC remains the gold standard. Its robustness, high resolution, and established validation pathways make it the method of choice for quality control and regulatory submissions.
For high-throughput applications, such as reaction screening or process optimization, Chiral SFC is the superior choice due to its significant speed advantage and reduced solvent consumption.
NMR-based methods , particularly with Chiral Solvating Agents, serve as an invaluable tool for rapid, at-line analysis. They provide immediate feedback during reaction development without complex sample preparation or destruction. While potentially less accurate than chromatographic methods for trace-level quantification, their speed and simplicity are unparalleled for qualitative and semi-quantitative assessments.
Ultimately, the selection is a strategic decision. A comprehensive analytical laboratory supporting drug development should leverage these techniques complementarily: NMR for rapid screening, SFC for high-throughput optimization, and HPLC for final, validated quality assurance.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. bgb-analytik.com [bgb-analytik.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fagg.be [fagg.be]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Benchmarking Guide to New Synthetic Routes for (S)-5-Phenylmorpholin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-5-Phenylmorpholin-2-one in Medicinal Chemistry
(S)-5-Phenylmorpholin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid, morpholinone scaffold, featuring a stereocenter at the C5 position, serves as a valuable building block in the synthesis of a wide range of biologically active molecules. The specific stereochemistry of the (S)-enantiomer is often crucial for the desired pharmacological activity, making its efficient and enantiomerically pure synthesis a critical aspect of drug discovery and process development. This guide provides a comprehensive comparison of established and emerging synthetic routes to (S)-5-Phenylmorpholin-2-one, offering an in-depth analysis of their respective methodologies, performance metrics, and scalability.
Comparative Analysis of Synthetic Strategies
The synthesis of (S)-5-Phenylmorpholin-2-one can be broadly categorized into two main approaches: the traditional chemical synthesis starting from a chiral precursor and modern catalytic asymmetric methods. This guide will delve into the specifics of each, providing experimental data to support an objective comparison.
Route 1: The Established Pathway via Chiral Pool Synthesis
The most common and well-established method for preparing (S)-5-Phenylmorpholin-2-one utilizes the "chiral pool" approach, starting from the readily available and enantiomerically pure amino alcohol, (S)-phenylglycinol. This strategy is predicated on the transfer of chirality from the starting material to the final product. The synthesis is a two-step process involving N-acylation followed by an intramolecular cyclization.
Causality Behind Experimental Choices: The choice of (S)-phenylglycinol as the starting material is strategic due to its commercial availability and high enantiomeric purity. The two-step sequence is designed to first introduce the necessary carbon framework for the morpholinone ring via N-acylation and then to induce ring closure through an intramolecular Williamson ether synthesis. The use of a base in the cyclization step is crucial for deprotonating the hydroxyl group, thereby activating it as a nucleophile to attack the electrophilic carbon bearing the leaving group.
Experimental Protocol: Two-Step Synthesis from (S)-Phenylglycinol
Step 1: N-Acylation with Chloroacetyl Chloride
-
To a solution of (S)-phenylglycinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (1.1 eq) or pyridine, and cool the mixture to 0 °C.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the cooled mixture while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization
-
Dissolve the crude N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide in a polar aprotic solvent like dimethylformamide (DMF) or THF.
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C.[2]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-5-Phenylmorpholin-2-one.
Performance Data for the Established Pathway:
| Parameter | Value | Reference |
| Starting Material | (S)-Phenylglycinol | [3] |
| Key Reagents | Chloroacetyl chloride, NaH | [2] |
| Overall Yield | 60-75% (over two steps) | N/A |
| Enantiomeric Excess | >98% | N/A |
| Scalability | Readily scalable | N/A |
| Key Advantages | Use of a readily available chiral starting material, straightforward reaction sequence. | N/A |
| Key Disadvantages | Use of hazardous reagents like chloroacetyl chloride and sodium hydride, two distinct synthetic steps. | N/A |
Route 2: Emerging Asymmetric Synthesis Methodologies
Recent advancements in asymmetric catalysis offer promising alternatives for the synthesis of chiral morpholinones, potentially providing more direct and efficient routes with high enantioselectivity.[4] While a direct catalytic asymmetric synthesis of (S)-5-Phenylmorpholin-2-one is not yet widely reported, analogous transformations on similar substrates highlight the potential of this approach. One such strategy involves the catalytic enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols, which could be adapted for C5-substitution.[4]
Causality Behind Experimental Choices: The core principle of this approach is the de novo creation of the stereocenter during the reaction sequence, guided by a chiral catalyst. This avoids the reliance on a pre-existing chiral center in the starting material. Chiral phosphoric acids are effective catalysts for this type of transformation, proceeding through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[4] This methodology offers the potential for a more atom-economical and convergent synthesis.
Conceptual Asymmetric Synthesis Workflow:
Caption: Conceptual workflow for an asymmetric synthesis of (S)-5-Phenylmorpholin-2-one.
Performance Comparison of Established vs. Conceptual Asymmetric Route:
| Feature | Established Chiral Pool Route | Conceptual Asymmetric Catalysis Route |
| Chirality Source | (S)-Phenylglycinol (chiral starting material) | Chiral Catalyst |
| Number of Steps | Two | Potentially one-pot |
| Atom Economy | Moderate | Potentially higher |
| Reagent Safety | Uses hazardous reagents (chloroacetyl chloride, NaH) | Potentially milder reagents |
| Versatility | Limited to the availability of the chiral precursor | Potentially broader substrate scope |
| Maturity | Well-established and scalable | Less developed for this specific target |
Route 3: The Green Frontier - Biocatalytic Synthesis
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.[5] While a direct, one-pot biocatalytic synthesis of (S)-5-Phenylmorpholin-2-one from simple precursors is an area of active research, a significant advancement lies in the biocatalytic production of the key starting material, (S)-phenylglycinol.
Causality Behind Experimental Choices: The use of whole-cell biocatalysts or isolated enzymes can provide exceptional enantioselectivity, often exceeding 99% e.e., for the synthesis of chiral molecules.[6] For the production of (S)-phenylglycinol, engineered E. coli cells can be used to convert inexpensive starting materials like L-phenylalanine into the desired chiral amino alcohol, avoiding the need for classical resolution or the use of hazardous reagents.[7]
Biocatalytic Production of (S)-Phenylglycinol:
A multi-step enzymatic cascade within a microbial host can convert a simple, renewable feedstock into a high-value chiral intermediate. This approach aligns with the principles of green chemistry by operating in aqueous media at ambient temperature and pressure.[8][9]
Workflow for Biocatalytic (S)-Phenylglycinol Synthesis:
Caption: Biocatalytic route to the key chiral precursor, (S)-phenylglycinol.
Bridging Biocatalysis and Chemical Synthesis:
A highly efficient and green overall synthesis of (S)-5-Phenylmorpholin-2-one can be achieved by coupling the biocatalytic production of (S)-phenylglycinol with the established chemical cyclization method. This chemoenzymatic route leverages the strengths of both approaches: the high enantioselectivity and sustainability of biocatalysis for the precursor synthesis, and the reliability of the subsequent chemical transformation.
Performance Data for Chemoenzymatic Route:
| Parameter | Value | Reference |
| Starting Material | L-Phenylalanine | [7] |
| Key Technology | Whole-cell biocatalysis, Chemical cyclization | [6] |
| Overall Yield | Good to excellent | [7] |
| Enantiomeric Excess | >99% | [7] |
| Green Chemistry Metrics | High atom economy, reduced waste, use of renewable feedstock | [8][9] |
| Key Advantages | Highly sustainable, excellent enantioselectivity, mild reaction conditions for the first step. | [5] |
| Key Disadvantages | Requires expertise in both biotechnology and chemical synthesis, potential for downstream processing challenges from fermentation broth. | N/A |
Conclusion and Future Outlook
The synthesis of (S)-5-Phenylmorpholin-2-one is a well-trodden path in medicinal chemistry, with the traditional chiral pool approach from (S)-phenylglycinol remaining a robust and scalable option. However, this guide highlights the significant potential of emerging technologies to improve the efficiency, safety, and sustainability of its production.
Catalytic asymmetric synthesis represents a frontier for creating the chiral center in a more direct and atom-economical fashion. Further research in this area could lead to a one-pot synthesis from achiral precursors, which would be a major advancement.
The most promising avenue for a truly "green" and highly efficient synthesis lies in the integration of biocatalysis. The chemoenzymatic route, combining the biocatalytic production of enantiopure (S)-phenylglycinol with a refined chemical cyclization, offers a compelling blend of high performance and environmental responsibility. As the field of industrial biotechnology continues to mature, it is conceivable that a fully biocatalytic, one-pot synthesis of (S)-5-Phenylmorpholin-2-one will be realized, further solidifying the role of enzymes as indispensable tools in modern pharmaceutical manufacturing.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the scale of production, cost of goods, and the desired green chemistry profile. This comparative guide provides the foundational data and insights to make an informed decision, balancing the reliability of established methods with the innovative potential of new synthetic strategies.
References
- 1. innospk.com [innospk.com]
- 2. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(-)-2-Phenylglycinol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
A Comparative Guide to the Stereochemical Purity Assessment of (S)-5-Phenylmorpholin-2-one
Abstract
The stereochemical identity of a pharmaceutical agent is a critical quality attribute, directly influencing its pharmacological and toxicological profile. For chiral molecules like (S)-5-Phenylmorpholin-2-one, a key intermediate in the synthesis of various biologically active compounds, rigorous assessment of enantiomeric purity is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of the principal analytical techniques for determining the stereochemical purity of (S)-5-Phenylmorpholin-2-one: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the mechanistic basis of each technique, provide field-proven experimental protocols, and present a framework for method validation grounded in established regulatory principles.
The Imperative of Stereochemical Purity
In biological systems, chirality dictates molecular recognition. The interaction of a chiral drug with its target, such as a receptor or enzyme, is stereoselective.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, exhibit a different activity, or be toxic.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration mandate the marketing of single-enantiomer drugs unless the racemic mixture is justified.[2] This places a profound emphasis on the development of robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) of chiral compounds like (S)-5-Phenylmorpholin-2-one.
Strategic Overview: Selecting the Right Analytical Tool
The choice of analytical technique depends on the specific requirements of the analysis at different stages of drug development, from discovery to quality control. Key considerations include sensitivity, speed, solvent consumption, and the nature of the information required.
Caption: Decision workflow for selecting an analytical method.
Chiral Chromatography: The Gold Standard for Enantioseparation
Direct enantioseparation using chromatography is the most widely used approach for determining enantiomeric purity.[3] The technique relies on the differential interaction of the two enantiomers with a Chiral Stationary Phase (CSP).
Mechanism of Chiral Recognition: CSPs create a chiral environment where transient diastereomeric complexes are formed between the analyte enantiomers and the chiral selector.[2] The stability of these complexes differs, leading to different retention times and, thus, separation. For a molecule like 5-Phenylmorpholin-2-one, which contains a phenyl ring (a π-electron system), an amide group (capable of hydrogen bonding), and a stereocenter, CSPs that offer multiple interaction modes are most effective. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile due to their complex chiral grooves and ability to engage in hydrogen bonding, dipole-dipole, and π-π interactions.[4]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique, considered the benchmark for enantiomeric purity testing.[5]
-
Expertise & Experience: The choice of mobile phase is critical. Normal-phase (e.g., hexane/alcohol mixtures) often provides better selectivity than reversed-phase for many CSPs. The alcohol modifier (e.g., isopropanol, ethanol) plays a key role in the separation by competing with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing resolution and retention time.
-
Trustworthiness: A self-validating HPLC method begins with a robust system suitability test (SST). A sample containing a small amount of the undesired (R)-enantiomer (e.g., 0.5-1.0%) is injected. Key SST parameters include resolution (Rs > 2.0), tailing factor (Tf ≤ 1.5), and precision of replicate injections (%RSD < 2.0%).[6][7] This ensures the system is performing adequately before analyzing any samples.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations.[1][8] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and significantly reduced organic solvent consumption.[9]
-
Expertise & Experience: In SFC, method development involves screening a combination of CSPs and organic modifiers (co-solvents) like methanol or ethanol.[10] The low viscosity of the mobile phase allows for very high flow rates without excessive backpressure, enabling rapid column screening.[8] For (S)-5-Phenylmorpholin-2-one, a screening protocol would test several polysaccharide and Pirkle-type columns with a gradient of methanol in CO2.
-
Trustworthiness: Similar to HPLC, SFC methods require rigorous validation. The orthogonality of SFC selectivity compared to HPLC can be a significant advantage, potentially resolving impurities that co-elute in an HPLC method.[11] This makes the two techniques highly complementary for comprehensive purity profiling.
Experimental Protocol: Chiral HPLC/SFC Method Development & Validation
Part A: Method Development Screening
-
Analyte Preparation: Prepare a 1 mg/mL solution of racemic 5-Phenylmorpholin-2-one in the mobile phase or a compatible solvent.
-
Column Selection: Screen a set of at least 3-4 CSPs with different selectivities (e.g., Chiralpak IA, Chiralcel OD-H, Whelk-O 1).[12]
-
Mobile Phase Screening (HPLC):
-
Start with a standard normal phase condition, e.g., Hexane:Isopropanol (90:10 v/v).
-
If no separation is observed, screen other alcohol modifiers (Ethanol, n-Butanol). .
-
-
Mobile Phase Screening (SFC):
-
Use a generic gradient, e.g., 5% to 50% Methanol in CO2 over 5 minutes.
-
Screen other modifiers (Ethanol, Acetonitrile) if necessary.[10]
-
-
Optimization: Once partial separation is achieved, optimize the isocratic mobile phase composition (for HPLC) or gradient slope (for SFC), flow rate, and column temperature to achieve baseline resolution (Rs > 2.0).
Part B: Method Validation (Based on ICH Q2(R1) Guidelines) [13]
-
Specificity: Inject the (S)-enantiomer, the racemate, and a placebo (if in a formulation). The method must demonstrate that it can resolve the (S)- and (R)-enantiomers from each other and from any other potential impurities.
-
Limit of Quantitation (LOQ): Prepare a series of dilutions of the (R)-enantiomer and determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio ≥ 10).
-
Linearity: Prepare a series of solutions of the (R)-enantiomer spanning from the LOQ to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.05% to 0.75%). Plot the peak area against the concentration and determine the correlation coefficient (r² > 0.99).
-
Precision:
-
Repeatability: Perform at least six independent preparations of a sample spiked with the (R)-enantiomer at the specification limit. The relative standard deviation (RSD) should be < 15%.[6]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Accuracy: Analyze samples spiked with known amounts of the (R)-enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 85-115%.[7]
NMR Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers an alternative method that does not require chromatographic separation.[14] Enantiomers are spectroscopically indistinguishable in an achiral solvent. However, in the presence of a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA), a diastereomeric environment is created, leading to distinct signals for each enantiomer.[15]
-
Expertise & Experience: For 5-Phenylmorpholin-2-one, a CSA like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol could be effective. The CSA forms rapidly exchanging, transient diastereomeric solvates with the enantiomers through hydrogen bonding and π-stacking. This results in observable chemical shift differences (Δδ) for protons near the stereocenter. The choice of solvent is crucial; non-polar solvents like CDCl3 or C6D6 are preferred to maximize the weak interactions.
-
Trustworthiness: The key to a reliable NMR method is demonstrating a linear relationship between the known enantiomeric excess of prepared standards and the ratio of the integrated peak areas of the resolved signals.[16] A significant advantage is that NMR is a primary ratio method; if signals are fully resolved, the ratio of their integrals directly corresponds to the molar ratio of the enantiomers without the need for a response factor.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Dissolve ~5-10 mg of the (S)-5-Phenylmorpholin-2-one sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample alone.
-
Add Chiral Solvating Agent: Add a stoichiometric excess (e.g., 2-5 equivalents) of the CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. Compare the spectra to identify protons that have split into two distinct signals. Protons closer to the stereocenter are most likely to show separation.
-
Quantification: Carefully integrate the baseline-resolved signals corresponding to the (S)- and (R)-enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [(Integral_S - Integral_R) / (Integral_S + Integral_R)] * 100
Caption: General workflow for chromatographic method validation.
Comparative Analysis: A Data-Driven Summary
The selection of the optimal technique is a balance of performance, speed, cost, and the specific analytical question being addressed.
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR Spectroscopy |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP | Formation of transient diastereomeric complexes |
| Typical Resolution (Rs) | > 2.0 (Baseline) | > 1.7 (Baseline) | N/A (signal separation in ppm) |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes[1] | 5 - 15 minutes per sample |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | ~0.5 - 1.0% |
| Solvent Consumption | High (Hexane, Alcohols) | Low (CO2, Modifier)[8] | Very Low (Deuterated Solvents) |
| Pros | High resolution, well-established, versatile | High speed, "green" chemistry, easy scale-up[9] | No separation needed, absolute quantification |
| Cons | High solvent cost & disposal, longer run times | Higher initial instrument cost | Lower sensitivity, requires chiral auxiliary |
| Best For | Gold-standard QC release testing | High-throughput screening, purification | Orthogonal confirmation, mechanistic studies |
Conclusion and Recommendations
For the routine, high-sensitivity quality control of (S)-5-Phenylmorpholin-2-one, Chiral HPLC and Chiral SFC are the recommended techniques . They provide the low limits of quantitation (typically <0.1%) required to meet stringent pharmaceutical specifications.
-
Chiral SFC is the superior choice for method development and high-throughput environments due to its remarkable speed and reduced environmental impact.[8]
-
Chiral HPLC remains the universally accepted standard, with a vast library of established applications, making it a reliable choice for final product release testing.[5]
-
Chiral NMR Spectroscopy serves as an invaluable orthogonal technique. While it may not achieve the same low LOQ as chromatography, it is exceptionally useful for confirming the identity of the minor enantiomer and for situations where developing a separative method is challenging.[14]
Ultimately, a robust analytical control strategy employs these techniques in a complementary fashion. An ultra-fast SFC method can be used for in-process controls, while a fully validated HPLC method is used for final batch release, with NMR available for confirmatory analysis and investigations. This multi-faceted approach ensures the highest degree of confidence in the stereochemical purity of (S)-5-Phenylmorpholin-2-one, safeguarding its quality from development through to production.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 7. researchgate.net [researchgate.net]
- 8. jasco-global.com [jasco-global.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. chromedia.org [chromedia.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. hplc.eu [hplc.eu]
- 13. semnim.es [semnim.es]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-5-Phenylmorpholin-2-one Hydrochloride: A Comparative Approach
For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is more than a mere document; it is the cornerstone of experimental reproducibility and regulatory compliance. This guide provides an in-depth technical examination of the analytical methodologies and data interpretation required to certify the quality of (S)-5-Phenylmorpholin-2-one hydrochloride. In the absence of publicly available, comprehensive analytical data for this specific molecule, we will draw objective comparisons with its close structural and functional analog, Fenmetrazine, to provide a robust framework for its characterization. This comparative approach, grounded in established analytical principles and regulatory guidelines, will empower you to critically evaluate the quality of this and similar chiral intermediates.
Introduction: The Critical Role of a Certificate of Analysis
This compound is a chiral building block with significant applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1][2] Its stereospecificity is a critical attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a comprehensive CoA for this compound must not only confirm its identity and purity but also rigorously establish its enantiomeric integrity.
This guide is structured to mirror the logical flow of a comprehensive CoA, providing not just the "what" but the "why" behind each analytical test. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), presenting detailed protocols and interpreting representative data. Our comparative analysis will extend to other relevant phenylmorpholine derivatives, such as Fenozolone, to provide a broader context for understanding structure-activity relationships and potential analytical challenges.
The Anatomy of a Certificate of Analysis: A Framework for Quality
A CoA for a pharmaceutical intermediate like this compound should be a comprehensive document that adheres to the principles outlined in the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3] This ensures that the material is of the appropriate quality for its intended use. The following sections detail the essential components of such a CoA.
Identification
The first step in any analysis is to confirm the identity of the material. This is typically achieved through a combination of spectroscopic techniques.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identification by ¹H NMR | ¹H NMR Spectroscopy | The spectrum conforms to the structure of this compound. |
| Identification by Mass Spectrometry | Mass Spectrometry (MS) | The molecular ion and fragmentation pattern are consistent with the chemical structure. |
| Identification by HPLC | HPLC-UV | The retention time of the major peak in the sample chromatogram corresponds to that of a qualified reference standard. |
Assay
The assay determines the potency of the compound. For a hydrochloride salt, this is typically expressed as the percentage of the active moiety on an anhydrous, solvent-free basis.
| Test | Method | Acceptance Criteria |
| Assay | HPLC-UV | 98.0% to 102.0% (on as-is basis) |
Impurities
The control of impurities is a critical aspect of quality control for any pharmaceutical intermediate. Impurities can arise from the synthetic process or degradation.
| Test | Method | Acceptance Criteria |
| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50% |
| Enantiomeric Purity | Chiral HPLC-UV | (R)-5-Phenylmorpholin-2-one hydrochloride: ≤ 0.15% |
| Residual Solvents | GC-FID | Meets the requirements of ICH Q3C |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
The Analytical Toolkit: In-Depth Methodologies and Data Interpretation
This section provides a detailed look at the primary analytical techniques used to generate the data for a CoA, complete with experimental protocols and illustrative data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
| Proton Assignment (Predicted for (S)-5-Phenylmorpholin-2-one) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.2 - 7.5 | Multiplet | 5H |
| CH (C5) | 4.5 - 4.7 | Multiplet | 1H |
| O-CH₂ (C3) | 4.2 - 4.4 | Multiplet | 2H |
| N-CH₂ (C6) | 3.3 - 3.6 | Multiplet | 2H |
| NH | 8.0 - 9.0 | Broad Singlet | 1H |
The spectrum of 4-phenylmorpholine shows characteristic signals for the phenyl group and the morpholine ring protons.[4] For our target molecule, we would expect a similar pattern, with the key difference being the deshielding of the protons adjacent to the carbonyl group and the chiral center at C5.
DOT Script for NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay Determination
HPLC is indispensable for determining the assay and purity of pharmaceutical compounds. For a chiral molecule like this compound, both achiral and chiral HPLC methods are necessary.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
The development of a chiral HPLC method often requires screening of several chiral stationary phases (CSPs). Polysaccharide-based CSPs are a common starting point for phenylmorpholine derivatives.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
In the achiral HPLC analysis, the primary peak should be well-resolved from any impurity peaks. The area of the main peak relative to the total area of all peaks is used to calculate the purity. For the assay, the peak area is compared to that of a certified reference standard.
The chiral HPLC method is designed to separate the (S)- and (R)-enantiomers. A successful separation will show two distinct peaks for a racemic mixture. For a sample of this compound, the chromatogram should show a large peak corresponding to the (S)-enantiomer and a very small peak (or no peak) for the (R)-enantiomer. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.
DOT Script for Chiral HPLC Method Development
Caption: Chiral HPLC method development strategy.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source, often coupled to an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Introduction: Infuse a dilute solution of the sample (approximately 10 µg/mL in methanol or acetonitrile) directly into the mass spectrometer.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Acquisition: Scan over a mass range of m/z 50-500.
The mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 178.1. The fragmentation pattern will be influenced by the morpholinone ring and the phenyl substituent. For comparison, the electron ionization (EI) mass spectrum of the free base of Fenmetrazine (molecular weight 177.24 g/mol ) shows characteristic fragments that can help predict the fragmentation of our target molecule.[6]
DOT Script for Compound Comparison
Caption: Relationship between the target compound and its analogs.
Comparative Analysis with Alternatives
A thorough understanding of a compound's analytical profile is enhanced by comparing it to relevant alternatives.
| Compound | Key Structural Features | Primary Application/Relevance | Key Analytical Considerations |
| This compound | Chiral morpholinone with a phenyl group at C5. | Chiral building block in medicinal chemistry.[2] | Enantiomeric purity is critical; requires chiral HPLC. |
| Fenmetrazine | Racemic phenylmorpholine derivative. | Formerly an appetite suppressant, now a controlled substance.[7] | GC-MS is a common analytical technique for its detection.[8] |
| Phendimetrazine | N-methylated analog of Fenmetrazine. | Prodrug of Fenmetrazine, also used as an appetite suppressant. | Analysis often involves monitoring for the active metabolite, Fenmetrazine. |
| Fenozolone | Phenyl-oxazolidinone derivative. | Psychostimulant.[9] | Can be analyzed by GC-MS after hydrolysis.[10] |
This comparative table highlights the structural nuances and the corresponding analytical strategies required for each compound. While all are phenyl-containing heterocyclic structures, the specific ring system, stereochemistry, and substitutions dictate the optimal analytical approach.
Conclusion: Ensuring Quality Through Rigorous Analysis
The Certificate of Analysis for this compound is a testament to its quality, identity, and purity. This guide has provided a comprehensive framework for understanding and generating such a document, leveraging a comparative approach with well-characterized analogs to navigate the absence of extensive public data. By adhering to the principles of regulatory guidelines like ICH Q7 and employing a suite of robust analytical techniques, researchers and drug developers can confidently use this chiral building block in their critical applications, ensuring the integrity and reproducibility of their scientific endeavors. The detailed protocols and data interpretation strategies presented herein serve as a valuable resource for the quality assessment of not only this compound but also a wide range of related pharmaceutical intermediates.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 144896-92-4|(S)-5-Phenylmorpholin-2-one|BLD Pharm [bldpharm.com]
- 5. Phendimetrazine [webbook.nist.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. chemrxiv.org [chemrxiv.org]
- 10. (5S)-5-Phenylmorpholin-2-one hydrochloride | CAS 144896-92-4 | Chemical-Suppliers [chemical-suppliers.eu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-5-Phenylmorpholin-2-one Hydrochloride
For laboratory professionals engaged in the fast-paced world of research and drug development, the safe handling and disposal of chemical reagents is a cornerstone of operational excellence and personal safety. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-5-Phenylmorpholin-2-one hydrochloride (CAS 144896-92-4), ensuring compliance with safety standards and environmental regulations. Our approach is grounded in established scientific principles and regulatory guidelines to empower your laboratory with a self-validating system for chemical waste management.
Part 1: Immediate Safety Considerations & Hazard Profile
The primary hazards associated with this compound class include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[1]
Additionally, as a hydrochloride salt, the compound is acidic and corrosive. Improper handling can pose a significant risk to personnel and the environment.
Mandatory Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
Part 2: Hazard and Disposal Summary
For quick reference, the key quantitative and qualitative data for the disposal of this compound are summarized below.
| Parameter | Guideline / Value | Source(s) |
| Hazard Class | Acute Oral Toxicity (Cat. 4), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Respiratory Irritant (Cat. 3) | [1] |
| Primary Hazard | Harmful if swallowed, causes skin and eye irritation. | [1] |
| Disposal Method | Neutralization followed by aqueous disposal (for small quantities, pending local regulations) or collection as hazardous chemical waste. | [3][4][5] |
| Neutralizing Agent | Sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.[3][4] | |
| Target pH for Neutralization | Between 5.5 and 9.5 | [2][5] |
| Incompatible Agents | Strong oxidizing agents.[6] |
Part 3: Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on the quantity of waste. The following protocols provide clear, actionable steps for both small-scale and bulk disposal scenarios.
Protocol for Small Quantities (e.g., < 5g or < 50mL of a dilute solution)
For trace amounts or very dilute solutions, on-site neutralization may be a viable and cost-effective disposal method, provided it is permitted by your institution and local wastewater regulations.[2][3][5] The principle behind this method is to neutralize the acidic hydrochloride component, rendering the resulting solution less hazardous.[4]
Experimental Workflow:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood.[2] Ensure all mandatory PPE is worn. Prepare a neutralization basin (a large beaker or flask) containing a stir bar and place it in an ice-water bath to manage any exothermic reactions.
-
Dilution: If working with the solid compound, dissolve it in a moderate amount of water. For solutions, slowly add the waste solution to a larger volume of cold water in the neutralization basin with constant stirring. A general rule is to always add acid (or acidic solution) to water, never the other way around, to prevent splashing and excessive heat generation.[3][4]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), portion-wise to the stirred solution.[3][4] Effervescence (fizzing) will occur as the acid is neutralized. Continue adding the base until the fizzing ceases.[3] Alternatively, a dilute solution of sodium hydroxide can be used, but this requires more careful monitoring to avoid overshooting the target pH.
-
pH Verification: Use a calibrated pH meter or pH paper to check the pH of the solution. The target pH should be within a neutral range, typically between 5.5 and 9.5, to comply with most wastewater discharge regulations.[2][5]
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be flushed down the drain with copious amounts of water (at least 20 parts water to 1 part neutralized solution), as per local guidelines.[5]
Protocol for Bulk Quantities and Unused Product
Bulk quantities of this compound, including unused or expired product, must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor. On-site neutralization of large quantities is not recommended due to the potential for uncontrolled exothermic reactions and the generation of large volumes of waste.
Experimental Workflow:
-
Labeling and Containment: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Segregation: Store the waste container in a designated satellite accumulation area for hazardous waste. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.
-
Waste Pickup: Arrange for pickup by your institution's EHS department or a certified hazardous waste disposal company. Do not mix this waste with other waste streams unless explicitly instructed to do so by EHS personnel.
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: For small spills of the solid, gently cover with an absorbent material like vermiculite or sand. For liquid spills, contain the spill using absorbent pads or booms.
-
Neutralize (for small liquid spills): If the spill is small and you are trained to do so, cautiously neutralize the spill by covering it with sodium bicarbonate.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed and neutralized material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution and water.
Part 5: Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for (S)-5-Phenylmorpholin-2-one HCl.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
